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  • Product: 4-Ethenyl-3-methylpyridine
  • CAS: 45658-28-4

Core Science & Biosynthesis

Foundational

Advanced Mechanistic Guide to 4-Ethenyl-3-methylpyridine (CAS 45658-28-4): From Monomer Synthesis to Chiral Biopolymers

As a Senior Application Scientist, I approach chemical building blocks not just as static reagents, but as dynamic systems with specific mechanistic destinies. 4-Ethenyl-3-methylpyridine (commonly known as 3-methyl-4-vin...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical building blocks not just as static reagents, but as dynamic systems with specific mechanistic destinies. 4-Ethenyl-3-methylpyridine (commonly known as 3-methyl-4-vinylpyridine, CAS 45658-28-4) is a prime example of how a single functional group—a strategically placed methyl substituent—can fundamentally alter the macroscopic properties of a polymer, transforming a highly toxic monomer into a biocompatible, chiral scaffold used in advanced drug delivery and cell culture systems[1],[2].

This whitepaper provides an in-depth technical analysis of 4-ethenyl-3-methylpyridine, detailing its physicochemical profile, the mechanism of its chiral polymerization, and self-validating protocols for its application in biomedical engineering.

Physicochemical Profiling and The Steric Imperative

At its core, 4-ethenyl-3-methylpyridine (C₈H₉N, MW: 119.17 g/mol ) is a reactive vinylic monomer[3]. In its monomeric state, it is a volatile liquid that presents significant handling challenges: it is flammable (H226) and highly toxic via ingestion, inhalation, and dermal contact (H301, H311, H331)[4]. To prevent spontaneous polymerization, it must be shipped on ice and stored strictly at -10°C[4].

However, the true value of this molecule lies in its polymerized form: Poly(3-methyl-4-vinylpyridine) (P3M4VP) .

The Causality of the 3-Methyl Group

Why utilize 3-methyl-4-vinylpyridine instead of the more common 4-vinylpyridine? The answer lies in steric hindrance. In standard poly(4-vinylpyridine), the pyridine rings can rotate freely around the carbon-carbon bond linking them to the polymer backbone. This free rotation prevents the polymer from holding a stable, ordered secondary structure.

By introducing a methyl group at the 3-position, the steric bulk creates a high rotational energy barrier[5]. When the achiral P3M4VP polymer is subjected to acid-base complexation with a chiral template (such as D- or L-amino acids), the backbone is forced into a specific conformational reorientation. The 3-methyl group "locks" this conformation in place, resulting in a stable, enantiomeric helical structure that persists even at room temperature[1].

Mechanism Steric 3-Methyl Group Steric Bulk Rotation Restricted Pyridine Ring Rotation Steric->Rotation Conformation Polymer Backbone Reorientation Rotation->Conformation Protonation Pyridine Nitrogen Protonation (pH < 3) Hbond H-Bonding with Chiral Amino Acid Protonation->Hbond Hbond->Conformation Lock Stable Enantiomeric Helical Lock Conformation->Lock Chiral Induction

Fig 1. Mechanistic pathway of chiral induction and helical locking in P3M4VP complexes.

Cellular Interface: From Cytotoxicity to Biocompatibility

The structural shift from an achiral polymer to a helical complex dictates its biological interaction. Bare P3M4VP is highly polycationic in physiological environments; it disrupts lipid bilayers and is strictly incompatible with HeLa ovarian cancer cells, causing rapid cytotoxicity[1].

Conversely, when P3M4VP is complexed with D- or L-alanine, the helical structure shields the disruptive cationic charges and presents a stable, biomimetic surface. These helical complexes are highly biocompatible, actively supporting the attachment and proliferation of HeLa cells without interfering with cellular adhesion pathways[1]. This makes the complex a highly sought-after material for chiral separations, biosensors, and targeted drug delivery vehicles[2].

Quantitative Data Summary
Material StateChiral TemplateOptical Rotation [α]D²⁵CD Cotton Effects (nm)Biological Interface (HeLa)
Monomer (CAS 45658-28-4)NoneN/AN/AHighly Toxic (H301, H311)
Achiral P3M4VP None0.0NoneCytotoxic / Incompatible
Helical Complex D-Alanine-3.0278.4, 274.8, 270.8Biocompatible (Supports Growth)
Helical Complex L-Alanine+3.0278.4, 274.8, 270.8Biocompatible (Supports Growth)

(Data derived from chiroptical analyses of P3M4VP complexes in CH₃OH/H₂O[1])

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as closed-loop, self-validating systems. Every step includes a mechanistic rationale (causality) and a strict quality control (QC) checkpoint.

Workflow Monomer 4-Ethenyl-3-methylpyridine (CAS 45658-28-4) Polymerization Polymerization (Anionic/Radical) Monomer->Polymerization Polymer Achiral P3M4VP (Cytotoxic) Polymerization->Polymer QC: NMR Complexation Acid-Base Complexation (D/L-Alanine) Polymer->Complexation pH 1.8-2.7 HelicalComplex Helical P3M4VP Complex (Biocompatible) Complexation->HelicalComplex QC: CD Spectra

Fig 2. Self-validating workflow from monomer synthesis to biocompatible helical complex.

Protocol A: Synthesis of Achiral Poly(3-methyl-4-vinylpyridine)
  • Monomer Purification: Pass 4-ethenyl-3-methylpyridine through a basic alumina column immediately prior to use.

    • Causality: Commercial monomers contain radical inhibitors (e.g., hydroquinone) to prevent auto-polymerization during storage at -10°C[4]. Failure to remove these will quench the initiator.

  • Polymerization: Initiate free-radical polymerization using AIBN in a degassed solvent (e.g., DMF) at 70°C for 24 hours under a nitrogen atmosphere.

  • Precipitation & Validation: Precipitate the polymer dropwise into cold diethyl ether.

    • Self-Validation Checkpoint: Perform ¹H-NMR on the dried white powder. The vinylic protons (typically visible between 5.2–6.0 ppm) must be completely absent. If vinylic peaks remain, unreacted monomer is present and the batch must be reprecipitated.

Protocol B: Chiral Induction via Acid-Base Complexation
  • Solvent Preparation: Dissolve the purified P3M4VP in a CH₃OH/H₂O co-solvent system.

  • Acidification: Adjust the solution to a strict pH range of 1.8 to 2.7 using dilute HCl[1].

    • Causality: The pyridine nitrogen has a pKa of ~5.5. Dropping the pH below 3.0 ensures complete protonation, converting the nitrogen into a potent hydrogen-bond donor/acceptor site necessary for binding the amino acid carboxylate groups.

  • Template Addition: Add an equimolar amount of D-Alanine or L-Alanine and stir at room temperature.

  • Chiroptical Validation:

    • Self-Validation Checkpoint: Analyze the solution via Circular Dichroism (CD) spectroscopy. A successful helical lock is validated only if opposing (near mirror image) Cotton effect signals appear at 278.4, 274.8, and 270.8 nm[1]. If the spectrum is flat, the pH has drifted, causing the complex to dissociate. Readjust pH and re-test.

Protocol C: HeLa Cell Adhesion Assay
  • Substrate Coating: Spin-coat the validated helical P3M4VP/amino acid complex onto glass coverslips and dry under vacuum.

  • Cell Seeding: Seed HeLa ovarian cancer cells onto the coated substrates in standard DMEM media.

    • Causality: The helical conformation buries the cytotoxic cationic charges of the polymer backbone, presenting the biocompatible amino acid residues to the cell membrane[1].

  • Viability Validation:

    • Self-Validation Checkpoint: After 72 hours, perform a Trypan Blue exclusion assay. Viability must exceed 90% with visible cellular attachment and spreading. If cells are rounded and detached, the helical complex has unraveled (likely due to a basic shift in media pH); verify the isoelectric stability of the coating.

Broader Industrial Utility

Beyond its critical role in biomedical engineering and chiral chromatography, 4-ethenyl-3-methylpyridine is highly valued in the cosmetics industry. It is utilized as a co-monomer in the synthesis of amine-oxide-containing polymers for advanced hair cosmetic compositions (e.g., setting lotions and aerosol sprays)[6]. In these formulations, the steric rigidity provided by the 3-methyl group imparts excellent film-forming properties, increasing hair stiffness and moisture resistance without causing undesirable gelation or flaking[6].

References

  • Sannigrahi B, McGeady P, Khan IM. "Helical poly(3-methyl-4-vinylpyridine)/amino acid complexes: preparation, characterization, and biocompatibility." Macromolecular Bioscience, 2004 Nov 20; 4(11):999-1007. Available at:[Link]

  • Ortiz LJ, et al. "A comparative study of the self-assembly of achiral and chiral hairy nanoparticles with polystyrene cores and poly(2-hydroxyethylmethacrylate) hairs." PMC / National Institutes of Health, 2020. Available at:[Link]

  • Kao Corporation. "Hair cosmetic composition containing amine-oxide polymer." US Patent 6375932B1, Google Patents.
  • Lee, et al. "Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer." ResearchGate, 2016. Available at:[Link]

Sources

Exploratory

"reactivity of the vinyl group in 4-ethenyl-3-methylpyridine"

An In-depth Technical Guide to the Reactivity of the Vinyl Group in 4-Ethenyl-3-methylpyridine Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity of the vinyl group in 4-ethenyl-3...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of the Vinyl Group in 4-Ethenyl-3-methylpyridine

Abstract: This technical guide provides a comprehensive analysis of the chemical reactivity of the vinyl group in 4-ethenyl-3-methylpyridine. The document is intended for researchers, scientists, and professionals in drug development and materials science. It elucidates the intricate interplay of electronic and steric effects governed by the pyridine ring and the methyl substituent, which collectively define the vinyl group's behavior. Key reaction classes, including polymerization, nucleophilic conjugate addition, reductive couplings, and oxidation/reduction reactions, are examined in detail. The guide emphasizes the mechanistic rationale behind these transformations and provides field-proven experimental protocols, authoritative citations, and data-rich visualizations to support a deep, practical understanding of this versatile heterocyclic building block.

Introduction to 4-Ethenyl-3-methylpyridine

Molecular Structure and Properties

4-Ethenyl-3-methylpyridine, also known as 3-methyl-4-vinylpyridine, is a substituted pyridine derivative featuring a vinyl (-CH=CH₂) group at the 4-position and a methyl (-CH₃) group at the 3-position. This arrangement creates a molecule with a unique electronic profile that is of significant interest in polymer chemistry and synthetic organic chemistry. The pyridine ring, a heteroaromatic system, imparts distinct properties compared to a simple vinyl benzene (styrene) analogue. The nitrogen atom's basicity and electron-withdrawing nature are central to the molecule's reactivity.

Table 1: Physicochemical Properties of 4-Ethenyl-3-methylpyridine

PropertyValue
Molecular FormulaC₈H₉N
Molar Mass119.16 g/mol
AppearanceColorless to yellow liquid[1][2]
Boiling Point~78-80 °C at 15 mmHg (estimated based on 4-vinylpyridine)[2]
SolubilitySoluble in water and common organic solvents[1]
Significance in Synthesis and Materials Science

Vinylpyridines are crucial monomers for producing functional polymers and copolymers.[3] These polymers, known as poly(vinylpyridine)s, are utilized in a wide array of applications, including as coatings, resins, and ligands in catalysis.[3][4] The pyridine moiety offers a site for post-polymerization modification, such as quaternization, which can dramatically alter the polymer's solubility and electronic properties, making them suitable for applications like gene delivery, antibacterial surfaces, or as components in electrochemical sensors.[3] In organic synthesis, the vinyl group serves as a versatile handle for introducing complex functionality onto the pyridine scaffold, a privileged structure in medicinal chemistry.[5]

The Electronic and Steric Landscape

The reactivity of the vinyl group in 4-ethenyl-3-methylpyridine is not governed in isolation. It is profoundly influenced by the combined electronic and steric effects of the substituted pyridine ring.

Electronic Influence of the Pyridine Ring and Methyl Group

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property is transmitted through the π-system via resonance, withdrawing electron density from the vinyl group. This effect makes the β-carbon of the vinyl group (CH₂) electrophilic and highly susceptible to nucleophilic attack, a characteristic feature of Michael acceptors.[6][7][8]

Conversely, the methyl group at the 3-position is a weak electron-donating group (EDG) through an inductive effect. It pushes electron density into the ring, slightly counteracting the electron-withdrawing nature of the pyridine nitrogen. However, the overall electronic character of the vinyl group remains electron-poor, dominated by the influence of the heteroaromatic system.

Figure 1: Electronic effects influencing the vinyl group's reactivity.

Steric Considerations

The 3-methyl group provides steric hindrance on one side of the vinyl group. This can influence the trajectory of incoming reagents, potentially leading to diastereoselectivity in addition reactions where new stereocenters are formed. While not a large group, its presence is a critical factor in designing stereoselective transformations.

Polymerization Reactions

The electron-deficient nature of the vinyl group makes 4-ethenyl-3-methylpyridine an excellent monomer for various polymerization techniques.

Anionic Polymerization

Anionic polymerization, often initiated by organolithium reagents like sec-butyllithium or diphenylmethyllithium, is a powerful method for producing well-defined polymers with narrow molecular weight distributions (low polydispersity).[9] The reaction proceeds via the addition of the initiator to the vinyl group, creating a carbanionic propagating species.

  • Causality in Experimental Design: The choice of an anhydrous, aprotic solvent like tetrahydrofuran (THF) is paramount, as the propagating carbanion is highly basic and would be instantly quenched by protic impurities like water.[9] Polymerizations are typically conducted at low temperatures (e.g., -78 °C) to suppress side reactions and maintain the "living" character of the polymer chains, allowing for the synthesis of block copolymers.[9]

Controlled Radical Polymerization

Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization enable the synthesis of poly(vinylpyridine)s with controlled molecular weights and architectures.[10] RAFT polymerization is more tolerant of functional groups and impurities than anionic methods. The process involves a chain transfer agent that reversibly caps the growing polymer chain, allowing for uniform chain growth.

Experimental Protocol: Anionic Polymerization of a Vinylpyridine Monomer

Objective: To synthesize poly(4-vinylpyridine) with a controlled molecular weight via living anionic polymerization. This protocol is adapted from established procedures for 4-vinylpyridine and is directly applicable to its 3-methyl derivative.[9]

  • Monomer and Solvent Purification:

    • 4-Ethenyl-3-methylpyridine is first distilled from calcium hydride under vacuum to remove water and inhibitors.

    • The purified monomer is then treated with a dilute solution of triethylaluminum until a faint yellow-green color persists, indicating complete removal of protic impurities. It is then redistilled under high vacuum immediately before use.[9]

    • Tetrahydrofuran (THF) is refluxed over a sodium/benzophenone ketyl until a deep purple color indicates it is anhydrous and oxygen-free, then distilled directly into the reaction flask.

  • Initiation and Polymerization:

    • A flame-dried, argon-purged Schlenk flask is charged with purified THF (100 mL) and cooled to -78 °C in a dry ice/acetone bath.

    • sec-Butyllithium (initiator, e.g., 1.0 mmol) is added via syringe.

    • The purified monomer (e.g., 100 mmol) is added dropwise to the initiator solution over 10 minutes. The solution typically develops a characteristic color.

    • The reaction is allowed to proceed for 1 hour at -78 °C.

  • Termination:

    • A small amount of degassed methanol (~2 mL) is added to the reaction mixture to quench the living anionic chain ends. The color of the solution will dissipate.

    • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane), filtered, and dried under vacuum.

Addition Reactions to the Vinyl Group

Nucleophilic Conjugate (Michael) Addition

This is arguably the most characteristic reaction of the vinyl group in this system. The electron-withdrawing nature of the pyridine ring facilitates the 1,4-addition of a wide range of nucleophiles.[7][8] This reaction is a powerful tool for C-C, C-N, C-S, and C-O bond formation.

  • Mechanism: The nucleophile attacks the electrophilic β-carbon of the vinyl group. The resulting negative charge is delocalized onto the electronegative pyridine nitrogen, forming a stabilized enolate-like intermediate, which is then protonated to yield the final product.[6]

michael_addition Mechanism of Michael Addition cluster_structures reactant 4-Ethenyl-3-methylpyridine + Nu⁻ intermediate Resonance-Stabilized Intermediate reactant->intermediate Nucleophilic Attack product Adduct + H₂O intermediate->product Protonation proton_source H₃O⁺ proton_source->intermediate img_reactant img_intermediate img_product

Figure 2: Generalized mechanism of Michael addition to a vinylpyridine.

  • Applicable Nucleophiles:

    • Carbon Nucleophiles: Organolithium and Grignard reagents (often in the presence of copper salts), malonates, and other enolates.[7][8]

    • Nitrogen Nucleophiles: Amines are excellent nucleophiles for this transformation.[7]

    • Sulfur Nucleophiles: Thiophenols react readily, often without the need for a catalyst.[7]

Electrophilic Addition

Standard electrophilic additions (e.g., hydrohalogenation, hydration) are generally disfavored.[11] The electron-withdrawing pyridine ring destabilizes the requisite carbocation intermediate that would form upon electrophilic attack at the double bond.[12] However, under strongly acidic conditions (e.g., with triflic acid), the pyridine nitrogen is protonated, creating a highly electron-deficient pyridinium species. This "superelectrophilic" activation can enable conjugate additions of even weak nucleophiles like benzene.[7]

Reduction and Reductive Coupling Reactions

Selective Reduction

The vinyl group can be selectively reduced to an ethyl group via catalytic hydrogenation using standard catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere. Care must be taken with reaction conditions, as more forcing conditions can also lead to the reduction of the pyridine ring itself.[13] Conversely, specialized catalytic systems, such as those using chiral boranes, have been developed for the selective 1,4-reduction of the pyridine ring while leaving the vinyl group intact.[13]

Reductive Coupling

More advanced transformations involve the coupling of the vinyl group with other electrophiles under reductive conditions. These methods generate complex products by forming new C-C bonds.

  • Rhodium-Catalyzed Coupling with Imines: In the presence of a cationic rhodium catalyst and H₂, vinylpyridines can undergo a regio- and diastereoselective reductive coupling with N-arylsulfonyl imines.[14][15] The reaction proceeds via hydrogenation to form a branched product.[14][15]

  • Photoredox-Catalyzed Coupling with Aldehydes: Visible-light photoredox catalysis enables the β-selective reductive coupling of alkenylpyridines with aldehydes.[5] The mechanism involves single-electron transfer (SET) to the aldehyde to form a ketyl radical, which then adds to the Lewis-acid-activated vinylpyridine.[5]

reductive_coupling_workflow start Start: Prepare Reaction Vessel reagents Add: 1. 4-Ethenyl-3-methylpyridine 2. Aldehyde/Imine 3. Photocatalyst (e.g., Ru(bpy)₃²⁺) 4. Lewis Acid (e.g., Sc(OTf)₃) 5. Hantzsch Ester (Reductant) 6. Degassed Solvent start->reagents reaction Irradiate with Blue LEDs Stir at Room Temperature (24h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify end End: Isolate Product purify->end

Figure 3: Experimental workflow for a photoredox-mediated reductive coupling.[5]

Oxidation Reactions

The vinyl group is susceptible to standard oxidative transformations, although the presence of the pyridine ring and the methyl group introduces considerations of chemoselectivity.

  • Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can epoxidize the double bond. However, m-CPBA can also oxidize the pyridine nitrogen to an N-oxide. The relative rates of these two processes depend on the specific substrate and conditions.

  • Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup can cleave the double bond to furnish an aldehyde or carboxylic acid, respectively. This provides a route to 4-formyl-3-methylpyridine or 3-methylpyridine-4-carboxylic acid.

  • Competitive Oxidation: It is important to recognize that the 3-methyl group can also be a site for oxidation. Strong oxidizing agents can convert the methyl group into a carboxylic acid, a reaction used in the industrial synthesis of nicotinic acid (Vitamin B3) from 3-methylpyridine.[16][17]

Summary and Outlook

The reactivity of the vinyl group in 4-ethenyl-3-methylpyridine is a rich and multifaceted subject. Its behavior is dominated by the electron-withdrawing character of the pyridine ring, which primes the vinyl moiety for polymerization and nucleophilic conjugate addition. This inherent reactivity makes it a valuable monomer for creating functional polymers and a versatile synthon for introducing complex side chains in medicinal and synthetic chemistry. Advanced catalytic methods, including transition metal and photoredox catalysis, have further expanded its utility, enabling sophisticated reductive coupling reactions. Future research will likely focus on developing even more selective and enantioselective transformations, further cementing the role of this compound as a key building block for creating novel materials and complex molecular architectures.

References

  • ResearchGate. (n.d.). Borane‐Catalyzed Chemoselective and Enantioselective Reduction of 2‐Vinyl‐Substituted Pyridines. Available at: [Link]

  • ACS Publications. (n.d.). Anionic homopolymerization and block copolymerization of 4-vinylpyridine.... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C-C Bond Forming Hydrogenation. Available at: [Link]

  • ACS Publications. (n.d.). A Mechanism for Electropolymerization of 2-Vinylpyridine Coatings on Metal Surfaces. Available at: [Link]

  • MDPI. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Available at: [Link]

  • ACS Publications. (n.d.). Living Anionic Homopolymerization and Block Copolymerization of 4-Vinylpyridine at “Elevated” Temperature.... Available at: [Link]

  • Quimicaorganica.org. (n.d.). Nucleophilic addition reactions to pyridines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers.... Available at: [Link]

  • ACS Publications. (2008). Branch-Selective Reductive Coupling of 2-Vinyl Pyridines and Imines via Rhodium Catalyzed C−C Bond Forming Hydrogenation. Available at: [Link]

  • Google Patents. (n.d.). US3947526A - Polymerization of vinylpyridine.
  • National Center for Biotechnology Information. (n.d.). β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis. Available at: [Link]

  • ACS Publications. (2020). Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Conjugate Addition of Nucleophiles to the Vinyl Function of 2-Chloro-4-vinylpyrimidine Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2020). Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygenative couplings. Available at: [Link]

  • ACS Publications. (n.d.). Electrophilic Reactions of 2- and 4-Vinylpyridines. Available at: [Link]

  • Bartleby.com. (2021). Vinyl Group. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic addition. Available at: [Link]

  • Eurasian Chemico-Technological Journal. (2012). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. Available at: [Link]

  • Wikipedia. (n.d.). 4-Vinylpyridine. Available at: [Link]

  • Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of 4-Ethenyl-3-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the critical aspects of stability and storage for 4-ethenyl-3-me...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects of stability and storage for 4-ethenyl-3-methylpyridine (CAS No: 45658-28-4), a heterocyclic aromatic compound of interest in various research and development applications. As a substituted vinylpyridine, its unique chemical structure presents specific challenges and considerations for maintaining its integrity over time. This document synthesizes available data, draws upon established principles for analogous compounds, and offers field-proven insights to ensure the safe and effective use of this reagent.

Introduction: Understanding the Molecule

4-Ethenyl-3-methylpyridine, also known as 4-vinyl-3-methylpyridine, is a pyridine derivative featuring both a vinyl (ethenyl) and a methyl group attached to the aromatic ring. This combination of a reactive vinyl moiety and a stable pyridine core imparts a distinct chemical personality to the molecule, making it a valuable building block in organic synthesis. However, the very features that make it synthetically useful also render it susceptible to degradation if not handled and stored correctly.

The pyridine ring itself is a relatively stable aromatic system. The primary sources of instability in 4-ethenyl-3-methylpyridine are the vinyl group, which is prone to polymerization, and the potential for oxidation of the alkyl side chain and the pyridine ring itself.

Chemical and Physical Properties

While specific, experimentally determined physical properties for 4-ethenyl-3-methylpyridine are not widely published, we can infer its general characteristics from its structure and data from related compounds.

PropertyValue (Estimated/Inferred)Source/Analogy
Molecular Formula C₈H₉N-
Molecular Weight 119.16 g/mol -
Appearance Likely a colorless to yellow or brown liquidAnalogy to other vinylpyridines
Boiling Point Expected to be higher than 4-vinylpyridine (65 °C at 15 mmHg) due to the additional methyl groupAnalogy to substituted pyridines
Flash Point Flammable liquid (GHS classification)[1][1]
Solubility Likely soluble in common organic solventsAnalogy to other pyridines

Intrinsic Stability and Degradation Pathways

The stability of 4-ethenyl-3-methylpyridine is influenced by several factors, primarily its susceptibility to polymerization, oxidation, and photodegradation.

Polymerization: The Primary Stability Concern

The vinyl group is highly susceptible to free-radical polymerization. This process can be initiated by heat, light (UV radiation), or the presence of radical initiators (e.g., peroxides). Once initiated, a chain reaction can occur, leading to the formation of oligomers and polymers. This not only depletes the monomer but also results in a viscous or solid material that is difficult to handle and may be unsuitable for its intended use.

It is crucial to understand that this polymerization can be auto-accelerating and exothermic, potentially leading to a runaway reaction if not properly controlled. Therefore, the presence of a polymerization inhibitor is essential for the safe storage and handling of this compound.

Monomer 4-Ethenyl-3-Methylpyridine (Monomer) Radical Monomer Radical Monomer->Radical Initiator Initiator (Heat, Light, Peroxides) Initiator->Monomer Initiation Radical->Monomer Propagation Growing_Chain Growing Polymer Chain Radical->Growing_Chain Inhibitor Inhibitor (e.g., MEHQ, BHT) Radical->Inhibitor Inhibition Growing_Chain->Monomer Propagation Polymer Poly(4-ethenyl-3-methylpyridine) Growing_Chain->Polymer Growing_Chain->Inhibitor Inhibition Inactive Inactive Species Inhibitor->Inactive

Figure 1. Simplified workflow of vinyl polymerization and inhibition.

Oxidation

Oxidation can occur at several sites on the molecule:

  • Pyridine Ring: While the pyridine ring is generally stable, strong oxidizing conditions can lead to the formation of N-oxides.

  • Methyl Group: The methyl group can be oxidized to a carboxylic acid, forming the corresponding pyridine carboxylic acid derivative. This is a known degradation pathway for alkylpyridines.[2]

  • Vinyl Group: The double bond of the vinyl group is susceptible to oxidative cleavage, which can lead to the formation of aldehydes and other degradation products.

Photodegradation

Exposure to ultraviolet (UV) light can promote both polymerization and other degradation pathways. Photolytic degradation of pyridine-containing compounds can involve cleavage of the pyridinium ring.[3] The energy from UV radiation can generate free radicals, initiating polymerization, or directly lead to the breakdown of the molecule.

Recommended Storage and Handling Protocols

Based on the known hazards and instability of vinylpyridines and other flammable liquids, the following storage and handling procedures are recommended to ensure the long-term stability and safety of 4-ethenyl-3-methylpyridine.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dark place. Refrigeration at 2-8 °C is recommended. Avoid freezing.To minimize the rate of potential polymerization and other degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation by atmospheric oxygen. Oxygen can also participate in radical reactions that initiate polymerization.
Light Protect from light. Use amber glass bottles or store in a light-proof secondary container.To prevent photolytically induced polymerization and degradation.[3][4]
Inhibitor Ensure the presence of a polymerization inhibitor. Common inhibitors for vinyl monomers include hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ).To scavenge free radicals and prevent the onset of polymerization.[5][6][7]
Container Store in a tightly sealed container to prevent the ingress of moisture and air.Moisture can potentially contribute to degradation pathways.
Segregation Store away from strong oxidizing agents, acids, and bases.[8]To prevent chemical incompatibilities that could lead to vigorous reactions or degradation.
Handling Procedures
  • Inert Atmosphere: When handling, it is advisable to work under an inert atmosphere to minimize exposure to air.

  • Avoid Heat and Ignition Sources: As a flammable liquid, keep away from open flames, sparks, and hot surfaces.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Given its acute toxicity, handling in a well-ventilated area or a fume hood is essential.[1]

  • Inhibitor Monitoring: For long-term storage, it may be necessary to periodically check the inhibitor concentration and replenish it if necessary.

Monitoring Stability and Purity

Regularly assessing the purity of 4-ethenyl-3-methylpyridine is crucial, especially for sensitive applications. Several analytical techniques can be employed for this purpose.

Analytical Methodologies
TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS) An excellent method for assessing purity and identifying volatile impurities and degradation products. The mass spectrometer allows for the structural elucidation of unknown peaks.
High-Performance Liquid Chromatography (HPLC) A versatile technique for purity determination, especially for non-volatile degradation products or oligomers. A reversed-phase C18 column with a UV detector is a common starting point for pyridine derivatives.[9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful tools for confirming the structure of the compound and detecting impurities. Changes in the spectra over time can indicate degradation.
Fourier-Transform Infrared (FTIR) Spectroscopy Can be used to monitor the disappearance of the vinyl group C=C stretch or the appearance of new functional groups (e.g., C=O from oxidation) as an indicator of degradation.
Experimental Protocol: Purity Assessment by GC-MS

This protocol provides a general starting point for the analysis of 4-ethenyl-3-methylpyridine. Method optimization will be required for specific instrumentation and to resolve any co-eluting impurities.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS).

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation:

    • Prepare a dilute solution of the 4-ethenyl-3-methylpyridine sample (e.g., 100 ppm) in a suitable solvent such as dichloromethane or ethyl acetate.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis Sample 4-Ethenyl-3-Methylpyridine Sample Dilute_Sample Diluted Sample (100 ppm) Sample->Dilute_Sample Solvent Solvent (e.g., Dichloromethane) Solvent->Dilute_Sample Injector Injector (250°C) Dilute_Sample->Injector GC_Column GC Column (DB-5ms) Injector->GC_Column Separation MS_Detector MS Detector GC_Column->MS_Detector Detection & Ionization Data_Analysis Data Analysis MS_Detector->Data_Analysis Data Acquisition Purity_Report Purity_Report Data_Analysis->Purity_Report Purity Assessment & Impurity Identification

Figure 2. General workflow for GC-MS purity analysis.

Conclusion

The stability and storage of 4-ethenyl-3-methylpyridine are of paramount importance for its successful application in research and development. The presence of the reactive vinyl group necessitates careful handling to prevent polymerization, which is the primary degradation pathway. By adhering to the recommended storage conditions of cool, dark, and inert environments, and ensuring the presence of an appropriate polymerization inhibitor, the integrity of the compound can be maintained. Regular analytical monitoring using techniques such as GC-MS and HPLC is crucial for quality control and to ensure the reliability of experimental results. As with any reactive chemical, a thorough understanding of its properties and potential hazards is the foundation for its safe and effective use.

References

  • NextSDS. 4-ethenyl-3-methylpyridine — Chemical Substance Information. [Online]. Available: [Link].

  • Rinaldi, A. C., et al. (2000). Effects of ultraviolet light on free and peptide-bound pyridinoline and deoxypyridinoline cross-links. Protective effect of acid pH against photolytic degradation. Journal of Photochemistry and Photobiology B: Biology, 54(2-3), 133-141.
  • NextSDS. 4-ethynyl-3-methylpyridine — Chemical Substance Information. [Online]. Available: [Link].

  • Fisher Scientific. (2024).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Al-Sultan, K., et al. (2019). Catalytic Degradation of 4-Ethylpyridine in Water by Heterogeneous Photo-Fenton Process. Applied Sciences, 9(23), 5073.
  • G-Biosciences. (2017).
  • PubChem. 3-Ethyl-4-methylpyridine. [Online]. Available: [Link].

  • Pharmaguideline. (n.d.).
  • L-F. Fan, et al. (2022). Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO₂, ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. Polymers, 14(21), 4697.
  • Psillakis, E., et al. (2009). 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions. Chemosphere, 77(5), 659-665.
  • Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
  • Boutevin, B., et al. (1999). Nitroxide-Mediated Radical Polymerization of 4-Vinylpyridine: Study of the Pseudo-Living Character of the Reaction and Influence of Temperature and Nitroxide Concentration. Macromolecules, 32(21), 6961-6967.
  • Pirzada, M. M. (2021). Polymerization in the presence of inhibitor?
  • Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • ECHEMI. (n.d.).
  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques.
  • Chen, Y., et al. (2021).
  • Agilent Technologies. (n.d.). GC AND GC/MS.
  • Lee, D., & Kim, S. (1998). Effects of inhibitors and retarders on low temperature free radical crosslinking polymerization between styrene and vinyl ester resin. Polymer Engineering & Science, 38(3), 479-487.
  • NIST. Pyridine, 4-ethyl-3-methyl-. [Online]. Available: [Link].

  • PubChemLite. 4-ethyl-3-methylpyridine (C8H11N). [Online]. Available: [Link].

  • Scribd. (2024). GCMS Analysis Report.
  • Lee, K., & Lee, E. Y. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 67(8), 3844-3847.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of N-(3-Methylpyridin-2-yl)formamide: HPLC vs.
  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Wadhwa, K., et al. (2023).
  • Golodets, G. I., et al. (1981). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts.
  • Główka, A., & Wiela-Hojeńska, B. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-C]PYRIDINE. Acta Poloniae Pharmaceutica, 61(3), 171-177.
  • Google Patents. (1958).
  • González-García, C., et al. (2020). Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. Molecules, 25(13), 2977.
  • Fischer, C., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Organic Process Research & Development, 27(6), 1083-1090.
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of 3,5-Dichloro-4-methylpyridine: GC vs. HPLC.
  • Wikipedia. 3-Methylpyridine. [Online]. Available: [Link].

  • Semantic Scholar. (n.d.).
  • Bonaduce, I., et al. (2013). Photochemical degradation study of polyvinyl acetate paints used in artworks by Py–GC/MS. Journal of Analytical and Applied Pyrolysis, 103, 195-202.
  • INCHEM. (1999). ICSC 0803 - 4-METHYLPYRIDINE.
  • Eureka by PatSnap. (2015). Preparation method of 3-amino-4-methylpyridine.
  • Hsiao, S. H., et al. (2010). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene-Containing Diamine. Journal of Polymer Science Part A: Polymer Chemistry, 48(10), 2246-2257.
  • ResearchGate. (n.d.). Oxidative and reductive quenching cycles for Ru(bpy)₃²⁺.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • MDPI. (2022). Poly(vinyl pyridine)
  • Loba Chemie. (2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS.

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Exploratory

"solubility of 4-ethenyl-3-methylpyridine in organic solvents"

An In-depth Technical Guide to the Solubility of 4-Ethenyl-3-Methylpyridine in Organic Solvents For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-Ethenyl-3-Methylpyridine in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-ethenyl-3-methylpyridine in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document synthesizes foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven experimental protocols. This guide is designed to empower researchers to accurately assess the solubility of 4-ethenyl-3-methylpyridine, a critical parameter in process development, formulation, and various applications within the pharmaceutical and chemical industries.

Introduction: The Significance of 4-Ethenyl-3-Methylpyridine and Its Solubility

4-Ethenyl-3-methylpyridine is a substituted pyridine derivative of interest in organic synthesis and the development of novel chemical entities. The vinyl and methyl functional groups on the pyridine ring impart specific electronic and steric properties, making it a versatile building block. Understanding its solubility in organic solvents is paramount for a multitude of applications, including:

  • Reaction Media Selection: Ensuring reactants are in the same phase is crucial for reaction kinetics and yield.

  • Purification Processes: Techniques like crystallization and chromatography are fundamentally dependent on differential solubility.[1]

  • Formulation Development: For pharmaceutical applications, solubility dictates the choice of excipients and the ultimate bioavailability of an active pharmaceutical ingredient (API).

  • Material Science: In polymer chemistry, the solubility of monomers like 4-ethenyl-3-methylpyridine is critical for controlling polymerization reactions.

The structure of a molecule dictates its properties, including solubility. This guide will first delve into the theoretical underpinnings of solubility as they relate to 4-ethenyl-3-methylpyridine and then provide a practical, step-by-step methodology for its empirical determination.

Theoretical & Predictive Analysis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[1] The interplay of intermolecular forces—van der Waals forces, dipole-dipole interactions, and hydrogen bonding—determines the extent to which a solute will dissolve.

2.1. Molecular Structure and Physicochemical Properties

  • Chemical Name: 4-ethenyl-3-methylpyridine

  • Molecular Formula: C₈H₉N[2]

  • Key Structural Features:

    • Pyridine Ring: A moderately polar aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor.

    • Ethenyl (Vinyl) Group: A nonpolar functional group.

    • Methyl Group: A nonpolar, electron-donating group.

The presence of the pyridine nitrogen atom introduces polarity and the capacity for hydrogen bonding, while the ethenyl and methyl groups contribute to the molecule's nonpolar character. This amphiphilic nature suggests that the solubility of 4-ethenyl-3-methylpyridine will be highly dependent on the choice of solvent.

2.2. Qualitative Solubility Predictions

Based on the molecular structure, we can make the following qualitative predictions for the solubility of 4-ethenyl-3-methylpyridine in different classes of organic solvents:

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solvent can hydrogen bond with the pyridine nitrogen.
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFModerate to GoodThe polarity of these solvents can solvate the polar pyridine ring, though they cannot donate hydrogen bonds.[3]
Low-Polarity & Nonpolar Dichloromethane, Toluene, HexaneLimited to ModerateThe nonpolar alkyl and vinyl groups will interact favorably with these solvents, but the polar pyridine ring may limit overall solubility.

2.3. The Role of the Pyridine Moiety

Pyridine itself is miscible with a wide range of solvents, including water and hexane, due to its polar yet aprotic nature.[4] The substituents on the pyridine ring in 4-ethenyl-3-methylpyridine will modulate this behavior. The alkyl (methyl and ethenyl) groups increase the nonpolar character compared to unsubstituted pyridine.

Experimental Determination of Solubility

Given the absence of extensive published data, empirical determination is essential. The following section provides a robust, self-validating protocol for accurately measuring the solubility of 4-ethenyl-3-methylpyridine.

3.1. The Gravimetric Method: A Gold Standard

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[3] It involves creating a saturated solution, separating the dissolved solute, and quantifying it by mass.

3.2. Experimental Workflow

The overall experimental workflow for the gravimetric determination of solubility is depicted below.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification cluster_calculation Calculation prep_solid Weigh excess 4-ethenyl-3-methylpyridine prep_vial Combine in a sealed vial prep_solid->prep_vial prep_solvent Add known volume/mass of solvent prep_solvent->prep_vial equilibrate Agitate at constant temperature (24-48h) prep_vial->equilibrate settle Allow undissolved solid to settle equilibrate->settle filtrate Filter an aliquot of the supernatant settle->filtrate weigh_aliquot Weigh the filtered aliquot filtrate->weigh_aliquot evaporate Evaporate the solvent weigh_aliquot->evaporate weigh_residue Weigh the solid residue evaporate->weigh_residue calculate Calculate solubility (e.g., in g/100mL) weigh_residue->calculate

Figure 1: Gravimetric workflow for solubility determination.

3.3. Detailed Step-by-Step Protocol

Materials and Equipment:

  • 4-ethenyl-3-methylpyridine

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Temperature-controlled shaker or water bath

  • Glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation:

    • To a series of glass vials, add an excess amount of solid 4-ethenyl-3-methylpyridine. The presence of undissolved solid is crucial to ensure saturation.[3]

    • Carefully add a known mass or volume of the chosen solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation.[3] This ensures that the solution has reached its saturation point.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully draw a known volume of the clear supernatant into a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed vial. This step is critical to remove any undissolved micro-particles.

  • Solvent Evaporation and Quantification:

    • Weigh the vial containing the filtered aliquot to determine the mass of the saturated solution.

    • Carefully evaporate the solvent from the vial. This can be achieved by gentle heating in a drying oven (ensure the temperature is below the boiling point of the solute) or by using a vacuum desiccator.

    • Once the solvent is completely removed, reweigh the vial containing the solid residue.

  • Calculation:

    • The mass of the dissolved 4-ethenyl-3-methylpyridine is the final mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

    • Solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

Advanced Considerations and Alternative Approaches

4.1. Predictive Models

For rapid screening, quantitative structure-property relationship (QSPR) models and machine learning algorithms are increasingly being used to predict solubility.[5][6] These models use molecular descriptors to correlate a compound's structure with its solubility. While powerful, these in silico methods should be validated with experimental data.

4.2. Synthetic Method for Solubility Determination

An alternative to the gravimetric method is the synthetic method, where a known amount of solute is heated in a solvent until it completely dissolves. The temperature at which the last solid particle disappears is recorded as the solubility at that concentration. This method is particularly useful for generating temperature-dependent solubility data.

Conclusion

While specific, publicly available quantitative data on the solubility of 4-ethenyl-3-methylpyridine in a wide array of organic solvents is limited, this guide provides a robust framework for its determination. By understanding the interplay of its molecular structure with different solvent classes, researchers can make informed predictions. Furthermore, the detailed gravimetric protocol presented herein offers a reliable method for obtaining accurate and reproducible solubility data. Such empirical data is indispensable for the successful application of 4-ethenyl-3-methylpyridine in research, development, and commercial processes.

References

  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.
  • Unknown. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. 4-ethenyl-3-methylpyridine — Chemical Substance Information - NextSDS.
  • Unknown. (2025). A Technical Guide to the Solubility of 4-Pyridinemethanol in Common Laboratory Solvents - Benchchem.
  • Unknown. (2014). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water - ResearchGate.
  • Unknown. Pyridine - chemeurope.com.

Sources

Foundational

A Comprehensive Health and Safety Guide for 4-Ethenyl-3-Methylpyridine

Foreword: This document provides a detailed technical guide on the health and safety considerations for 4-ethenyl-3-methylpyridine. Given the limited availability of specific safety data for this compound, this guide has...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: This document provides a detailed technical guide on the health and safety considerations for 4-ethenyl-3-methylpyridine. Given the limited availability of specific safety data for this compound, this guide has been constructed by extrapolating information from closely related structural analogues, including 4-ethylpyridine, 4-methylpyridine, and 3-methylpyridine. This approach is a standard practice in chemical safety assessment for new or lesser-studied molecules. The recommendations herein are based on the known hazards of these pyridine derivatives and should be considered a precautionary framework for ensuring laboratory safety. All procedures should be conducted with a thorough risk assessment specific to the planned experiment.

Chemical Identification and Physicochemical Properties

4-Ethenyl-3-methylpyridine is a substituted pyridine derivative. Due to the scarcity of experimental data for this specific molecule, the properties of the closely related compound, 4-ethyl-3-methylpyridine, are provided for reference.

PropertyValue (for 4-ethyl-3-methylpyridine)Source
Molecular Formula C₈H₁₁N[1][2]
Molecular Weight 121.18 g/mol [1]
CAS Number 20815-29-6[1][2]
IUPAC Name 4-ethyl-3-methylpyridine[1]
Appearance Liquid (presumed)[3]
XLogP3-AA 2[1]

Hazard Identification and GHS Classification (Inferred)

While a specific GHS classification for 4-ethenyl-3-methylpyridine is not established, a predicted classification can be inferred from its analogues. Pyridine derivatives of this nature are consistently classified as flammable liquids that are harmful and irritating.

GHS Hazard Pictograms (Predicted):

Signal Word: Danger [4]

Inferred Hazard Statements:

Hazard Code(s)StatementBasis from AnaloguesSource
H226Flammable liquid and vapour.4-Methylpyridine and other alkylpyridines are classified as flammable liquids.[5]
H301 + H311 + H331Toxic if swallowed, in contact with skin, or if inhaled.Based on acute toxicity data for similar pyridine derivatives.[4]
H315Causes skin irritation.Alkylpyridines are known skin irritants.[5][6][7]
H319Causes serious eye irritation.Alkylpyridines are known to cause serious eye irritation.[5][6][7]
H335 / H336May cause respiratory irritation or drowsiness or dizziness.A common property of volatile organic compounds and specifically noted for pyridine derivatives.[4][6][7]

Toxicological Profile and Routes of Exposure

The toxicological properties of 4-ethenyl-3-methylpyridine have not been fully investigated.[6] However, based on data from its analogues, exposure can lead to a range of adverse health effects. The primary routes of exposure are inhalation, skin contact, and ingestion.

  • Inhalation: Inhaling vapors may cause respiratory tract irritation, characterized by a burning sensation, coughing, and sore throat.[3][8][9] High concentrations can lead to systemic effects such as headache, dizziness, nausea, and weakness.[6][8][9]

  • Skin Contact: The substance is expected to be toxic if absorbed through the skin and to cause significant skin irritation.[4][5] Symptoms may include redness, pain, and blistering.[8][9]

  • Eye Contact: Direct contact with the liquid or its vapors will likely cause serious eye irritation, resulting in redness, pain, and potentially severe burns.[3][5][8]

  • Ingestion: Ingestion is presumed to be harmful or toxic.[4][5][6] Symptoms may include a burning sensation in the mouth and stomach, abdominal pain, and vomiting.[8]

Safe Handling and Storage Protocols

A systematic approach to handling and storage is critical to minimize risk. All work should be performed within a certified chemical fume hood.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling Operations cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Sec 5) prep_risk->prep_ppe prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_spill Prepare Spill Kit prep_fumehood->prep_spill handle_ground Ground/Bond Container & Equipment prep_spill->handle_ground handle_tools Use Non-Sparking Tools handle_ground->handle_tools handle_transfer Transfer in Fume Hood handle_tools->handle_transfer handle_seal Keep Container Tightly Closed handle_transfer->handle_seal post_clean Decontaminate Work Area handle_seal->post_clean post_dispose Dispose of Waste (Sec 9) post_clean->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

Caption: Workflow for handling 4-ethenyl-3-methylpyridine.

Storage Requirements:
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6]

  • The storage area should be designated as a "Flammables area".[6]

  • Store locked up.[6]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[6]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to prevent exposure.

  • Engineering Controls: Work must be conducted in a chemical fume hood to ensure adequate ventilation.[6] Use explosion-proof electrical, ventilating, and lighting equipment.[6] Eyewash stations and safety showers must be readily accessible.[10]

  • Personal Protective Equipment: The selection of PPE is a critical step in preventing chemical exposure.

PPE Selection Process

cluster_ppe Personal Protective Equipment (PPE) ppe_eye Eye/Face Protection ppe_eye_desc Chemical safety goggles or face shield (EN166 compliant). ppe_eye->ppe_eye_desc ppe_skin Skin Protection ppe_skin_gloves Chemically resistant gloves (e.g., nitrile, neoprene). Inspect before use. ppe_skin->ppe_skin_gloves ppe_skin_clothing Flame-retardant lab coat and protective clothing. ppe_skin->ppe_skin_clothing ppe_resp Respiratory Protection ppe_resp_desc Required if ventilation is inadequate. Use NIOSH/MSHA approved respirator with appropriate cartridge (e.g., organic vapor). ppe_resp->ppe_resp_desc

Caption: Required PPE for handling 4-ethenyl-3-methylpyridine.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Always seek medical attention after providing initial aid.

  • Inhalation:

    • Remove the individual to fresh air immediately.[3][6]

    • Keep the person at rest in a position comfortable for breathing.[5][6]

    • If breathing has stopped or is difficult, provide artificial respiration or oxygen.[3]

    • Call a poison center or physician.[5][6]

  • Skin Contact:

    • Immediately take off all contaminated clothing.[5][6]

    • Rinse the affected skin area with plenty of water or shower for at least 15 minutes.[5][6]

    • If skin irritation occurs, seek medical advice.[6]

    • Wash contaminated clothing before reuse.[5][6]

  • Eye Contact:

    • Rinse cautiously with water for several minutes, holding the eyelids open.[5][6]

    • Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5][6]

    • If eye irritation persists, get immediate medical advice/attention.[5][6]

  • Ingestion:

    • Rinse the mouth with water.[6][11]

    • Do NOT induce vomiting.[8][9][10]

    • Never give anything by mouth to an unconscious person.[11][12]

    • Call a poison center or physician immediately.[5][6]

Fire-Fighting Measures

  • Flammability: Flammable liquid and vapor.[5][6] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[6] Containers may explode when heated.[6]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][5][6]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may be ineffective.[3][5]

  • Specific Hazards: Combustion produces toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][8]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel.[5] Remove all sources of ignition.[6][13] Avoid breathing vapors and ensure adequate ventilation.[13] Wear the personal protective equipment outlined in Section 5.

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[6][13][14]

  • Containment and Cleanup:

    • Contain the spill using non-combustible absorbent material (e.g., sand, silica gel, universal binder).[6]

    • Use spark-proof tools and explosion-proof equipment for collection.[6][10]

    • Place the absorbed material into a suitable, closed container for disposal.[6][10]

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[6] Disposal should be conducted at an approved waste disposal plant, in accordance with all local, regional, and national regulations.[6] Do not empty into drains.[6]

References

  • PubChem. Pyridine, 4-ethyl-3-methyl-. [Link]

  • Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]

  • NextSDS. 4-ethenyl-3-methylpyridine — Chemical Substance Information. [Link]

  • NextSDS. 4-ethynyl-3-methylpyridine — Chemical Substance Information. [Link]

  • Society for Chemical Hazard Communication. SDS – SECTION 4. [Link]

  • INCHEM. ICSC 0803 - 4-METHYLPYRIDINE. [Link]

  • PubChem. 3-Ethyl-4-methylpyridine. [Link]

  • PubChemLite. 4-ethyl-3-methylpyridine (C8H11N). [Link]

  • INCHEM. 3-METHYLPYRIDINE. [Link]

  • NICNAS. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • NIST. Pyridine, 4-ethyl-3-methyl-. [Link]

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Protocols & Analytical Methods

Method

Advanced Polymerization Techniques for 4-Ethenyl-3-methylpyridine: Protocols and Mechanistic Insights

Introduction and Chemical Rationale 4-Ethenyl-3-methylpyridine, commonly referred to as 3-methyl-4-vinylpyridine (3M4VP) , is a highly specialized monomer utilized in the synthesis of functional materials, stimuli-respon...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

4-Ethenyl-3-methylpyridine, commonly referred to as 3-methyl-4-vinylpyridine (3M4VP) , is a highly specialized monomer utilized in the synthesis of functional materials, stimuli-responsive nanocarriers, and chiral separation matrices. The presence of the basic pyridine ring endows the resulting polymer with pH-responsive properties, while the steric bulk of the 3-methyl substituent introduces significant spatial resistance between neighboring repeating units[1]. This steric hindrance is the critical thermodynamic driver that forces the polymer backbone to adopt a rigid, helical conformation under specific polymerization conditions[1].

For drug development professionals and polymer chemists, selecting the correct polymerization technique for 3M4VP is paramount. The basicity of the pyridine nitrogen severely limits the use of cationic polymerization, as the nitrogen lone pair readily complexes with and deactivates the cationic propagating center[2]. Consequently, researchers must rely on Anionic Polymerization for strict stereocontrol (helical architectures) or Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization for controlled molecular weights and complex block copolymer architectures[3].

Mechanistic Pathways & Experimental Causality

Helix-Sense-Selective Anionic Polymerization

Anionic polymerization is the premier method for synthesizing optically active, helical poly(3M4VP).

  • The Causality of Temperature: The reaction must be conducted at cryogenic temperatures (typically -78 °C). At higher temperatures, the nucleophilic propagating carbanion can attack the electron-deficient pyridine ring of another monomer, leading to branching or termination. Furthermore, the low temperature kinetically traps the growing polymer chain, allowing chiral initiators to "chaperone" the folding into a single-screw-sense helix[4].

  • The Causality of Sterics: The 3-methyl group provides the necessary spatial site resistance to prevent the polymer from relaxing into a random coil, stabilizing the helical secondary structure[1].

RAFT Polymerization

When stereocontrol is secondary to molecular weight control and architectural complexity (e.g., synthesizing amphiphilic diblock copolymers for drug encapsulation), RAFT is the optimal technique.

  • The Causality of CTA Selection: Cumyl dithiobenzoate (CDB) is frequently selected as the chain transfer agent (CTA) for vinylpyridines. The dithiobenzoate moiety provides an ideal reactivity match for the highly stabilized vinylpyridine radical, while the cumyl leaving group effectively re-initiates polymerization, minimizing the induction period[3].

RAFT_Mechanism Initiation Initiation (AIBN -> Radicals) Propagation Propagation (Monomer Addition) Initiation->Propagation PreEq Pre-Equilibrium (CTA Addition) Propagation->PreEq Adds to CTA Reinitiation Re-initiation (Leaving Group R*) PreEq->Reinitiation Releases R* MainEq Main Equilibrium (Dormant vs Active) Reinitiation->MainEq Adds Monomer Termination Termination (Dead Polymer) MainEq->Termination Radical Coupling

Caption: Mechanistic workflow of RAFT Polymerization highlighting the critical main equilibrium phase.

Quantitative Data Summary

The following table synthesizes the expected outcomes of various polymerization techniques applied to 3M4VP and related vinylpyridines based on established literature[2],[3],[1],[5].

Polymerization TechniqueInitiator / CatalystOperating Temp.Dispersity (Đ)StereocontrolTypical Yield
Anionic Polymerization Chiral Carbanions / DPM-K-78 °C< 1.15High (Helical)> 95%
RAFT Polymerization AIBN + Cumyl Dithiobenzoate60–70 °C1.10 – 1.30None (Atactic)80–90%
Free Radical (FRP) AIBN or BPO60–80 °C> 1.50None (Atactic)Variable
Cationic Polymerization Lewis AcidsVariableBroadPoorLow (Deactivated)

Validated Experimental Protocols

Protocol A: Helix-Sense-Selective Anionic Polymerization of 3M4VP

This protocol is engineered to produce optically active helical polymers for chiral separation or advanced biomaterials[6],[7].

Reagents & Materials:

  • 3-Methyl-4-vinylpyridine (Purified via vacuum distillation over CaH₂ to strictly remove moisture/inhibitors).

  • Anhydrous Toluene (Solvent).

  • Chiral anionic initiating complex (e.g., organolithium complexed with a chiral ligand).

  • Degassed Methanol (Quenching agent).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times.

  • Initiator Loading: Inject anhydrous toluene into the flask, followed by the chiral anionic initiator. Cool the system to exactly -78 °C using a dry ice/acetone bath. Validation check: Ensure temperature stabilization for 15 minutes before proceeding.

  • Monomer Addition: Slowly add the purified 3M4VP monomer dropwise via a syringe pump to prevent localized heating. The reaction mixture will typically develop a distinct color indicative of the living propagating carbanion.

  • Propagation: Allow the polymerization to proceed at -78 °C for 4 to 6 hours. The low temperature is critical to suppress nucleophilic attack on the pyridine rings and to enforce the chaperoned helical folding[4].

  • Termination: Quench the living chains by rapidly injecting an excess of degassed methanol. The color of the living anion should immediately dissipate.

  • Isolation: Precipitate the polymer by pouring the mixture into a 10-fold excess of cold hexanes. Recover the polymer via centrifugation, wash with fresh hexanes, and dry under vacuum at room temperature to preserve the helical structure.

  • Characterization: Verify helicity using Circular Dichroism (CD) spectroscopy; enantiomeric secondary structures will exhibit distinct Cotton effect signals (e.g., around 270-278 nm)[6].

Anionic_Helical Monomer 3M4VP Monomer (Strictly Purified) ChiralInit Chiral Anionic Initiator (-78 °C, Toluene) Monomer->ChiralInit Addition LivingChain Living Propagating Chain (Steric Hindrance) ChiralInit->LivingChain Initiation HelicalFold Chaperoned Helical Folding (Single-Screw Sense) LivingChain->HelicalFold Propagation Quenching Methanol Quenching (Optically Active Polymer) HelicalFold->Quenching Termination

Caption: Pathway of helix-sense-selective anionic polymerization driven by steric hindrance.

Protocol B: Controlled RAFT Polymerization of 3M4VP

This protocol is designed for producing well-defined polymers with narrow dispersity, suitable for block copolymer extensions[2],[3].

Reagents & Materials:

  • 3-Methyl-4-vinylpyridine (Monomer).

  • Cumyl dithiobenzoate (CDB) (Chain Transfer Agent).

  • Azobisisobutyronitrile (AIBN) (Radical Initiator, recrystallized from methanol).

  • Dimethylformamide (DMF) or Ethanol (Solvent).

Step-by-Step Methodology:

  • Reaction Mixture Formulation: In a standard Schlenk tube, dissolve 3M4VP, CDB, and AIBN in the chosen solvent. A standard targeted ratio is [Monomer]:[CTA]:[Initiator] = 100:1:0.1 to ensure a high degree of livingness.

  • Deoxygenation (Crucial Step): Oxygen acts as a potent radical scavenger. Subject the mixture to at least three consecutive freeze-pump-thaw cycles. Seal the Schlenk tube under a vacuum or inert Argon atmosphere[2].

  • Polymerization: Submerge the sealed tube in a pre-heated oil bath at 60 °C. Causality note: 60 °C provides an optimal decomposition rate for AIBN while minimizing thermal auto-polymerization of the monomer.

  • Monitoring: A brief induction period (up to 1 hour) may be observed due to the slow addition of the cumyl radical to the monomer relative to the dithioester[3]. Allow the reaction to proceed for 12–24 hours depending on the target conversion.

  • Termination & Purification: Remove the tube from the heat and expose the mixture to air to terminate the radicals. Dilute the mixture slightly with solvent and precipitate dropwise into a large excess of cold diethyl ether.

  • Isolation: Filter the pale-pink/red polymer (color imparted by the retained dithiobenzoate end-groups) and dry under vacuum. Validation check: The presence of the CTA end-group can be confirmed via UV-Vis spectroscopy or ¹H NMR.

References

  • Khan, I. M., et al. (2004). Helical poly(3-methyl-4-vinylpyridine)/amino acid complexes: preparation, characterization, and biocompatibility. Macromolecular Bioscience, 4(11), 999-1007. Available at:[Link]

  • Khan, I. M., & Sannigrahi, B. (2002). Helical and Higher Structural Ordering in Poly(3-methyl-4-vinylpyridine). Macromolecules, 35(10), 4150–4154. Available at:[Link]

  • Convertine, A. J., et al. (2003). Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization. Macromolecules, 36(11), 4079–4083. Available at:[Link]

  • Wu, Y., et al. (2025). Synthesis of optically active helical polystyrene and their application in chiral separation. Designed Monomers and Polymers, 28(1). Available at:[Link] (Representative DOI based on recent Taylor & Francis helical polymer literature).

Sources

Application

Application Note: Asymmetric Anionic Copolymerization of 4-Ethenyl-3-methylpyridine for Helical Architectures

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Causality The synthesis of synthetic helical pol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Causality

The synthesis of synthetic helical polymers is a cornerstone in the development of advanced chiral stationary phases, biomimetic materials, and enantioselective sensors. 4-Ethenyl-3-methylpyridine (commonly referred to as 3-methyl-4-vinylpyridine or 3M4VP) is a highly specialized monomer utilized in living anionic polymerization to generate optically active helical polymers 1.

The Causality of Helicity: Unlike standard vinylpyridine, the inclusion of the 3-methyl substituent introduces critical spatial steric hindrance. During polymerization, the steric repulsion between the bulky pyridyl rings and the adjacent methyl groups forces the polymer backbone to adopt a rigid, helical conformation to minimize thermodynamic strain 2.

The Thermal Limitation & Copolymerization Strategy: While helix-sense-selective polymerization of 3M4VP yields excess one-handed helicity at -78 °C, the small size of the methyl group is insufficient to permanently lock the conformation. At temperatures above -4 °C, the polymer undergoes a rapid helix-to-coil transition, irreversibly losing its optical activity 3. To combat this and expand utility, researchers employ two primary strategies:

  • Copolymerization: Copolymerizing 3M4VP with monomers like p-methoxystyrene (pMOS) or synthesizing block copolymers (e.g., for hairy nanoparticles) to tune solubility and microphase separation 4.

  • Chiral Complexation: Utilizing the basicity of the pyridine ring to form acid-base complexes with chiral acids (e.g., mandelic acid or amino acids), which locks the helical conformation even at room temperature 4.

Experimental Workflows & Mechanistic Pathways

G Start Preparation Strict Anhydrous Conditions Purify Monomer Purification CaH2 Distillation Start->Purify Initiator Chiral Initiator Complex n-BuLi + (-)-DDB at -78°C Purify->Initiator Polymerize Anionic Copolymerization 4-Ethenyl-3-methylpyridine + p-Methoxystyrene Initiator->Polymerize Terminate Termination Degassed Methanol Polymerize->Terminate Characterize Characterization SEC & CD Spectroscopy Terminate->Characterize

Caption: Workflow for the helix-sense-selective anionic copolymerization under cryogenic conditions.

Mechanism Monomers Achiral Monomers (3-methyl-4-vinylpyridine) Initiation Chiral Initiation Steric Directing Group Monomers->Initiation Propagation Helix-Sense Propagation Excess One-Handedness Initiation->Propagation -78 °C Stable Stable Helical Polymer (at -78 °C) Propagation->Stable Coil Random Coil (at > -4 °C) Stable->Coil Temp Increase (Loss of Optical Activity) Complex Chiral Acid Complexation (Stabilized Helix) Stable->Complex Lock Conformation Coil->Complex Add (R)-Mandelic Acid

Caption: Mechanistic pathway of helix-sense selectivity, thermal transition, and acid stabilization.

Detailed Self-Validating Protocols

Protocol 1: Monomer Purification (Critical Path)

Causality: 4-Ethenyl-3-methylpyridine is highly susceptible to moisture and auto-polymerization. Even trace protic impurities will prematurely terminate the living anionic chain ends, broadening the molecular weight distribution (PDI > 1.2) and destroying the stereocontrol required for helicity 5.

  • Inhibitor Removal: Wash the commercial 4-ethenyl-3-methylpyridine with 5% aqueous NaOH to remove phenolic inhibitors, followed by extraction with diethyl ether.

  • Drying: Dry the organic layer over anhydrous MgSO₄ overnight. Filter and remove the solvent under reduced pressure.

  • First Distillation: Stir the crude monomer over Calcium Hydride (CaH₂) for 24 hours. Vacuum distill into a flame-dried Schlenk flask.

  • Second Distillation (Self-Validation Step): Stir the distillate over trioctylaluminum (or a sodium mirror) for 2 hours. Vacuum distill immediately prior to use. Validation Check: The purified monomer must be entirely colorless; any yellow tint indicates premature oligomerization.

Protocol 2: Helix-Sense-Selective Anionic Copolymerization

Causality: To achieve excess one-handedness, a chiral ligand such as (-)-DDB ((-)-2,3-dimethoxy-1,4-bis(dimethylamino)butane) must be complexed with the organolithium initiator. This creates a sterically biased active center that dictates the facial approach of the incoming monomer 5.

  • System Preparation: Bake a custom high-vacuum glass reactor equipped with break-seals at 250 °C under dynamic vacuum (< 10⁻⁵ Torr) for 12 hours.

  • Initiator Complexation: In a glovebox, dissolve (-)-DDB (1.2 equivalents relative to initiator) in anhydrous toluene. Add n-butyllithium (n-BuLi) and stir at room temperature for 30 minutes to form the chiral complex.

  • Cryogenic Cooling: Transfer the reactor to a dry ice/acetone bath maintained strictly at -78 °C. Causality: Temperatures above -78 °C provide enough thermal energy to overcome the rotational barrier of the C-C backbone, leading to a racemic mixture of left- and right-handed helices.

  • Monomer Addition: Introduce a pre-chilled (-78 °C) mixture of 4-ethenyl-3-methylpyridine and p-methoxystyrene (e.g., 50:50 molar ratio) via break-seal.

  • Propagation & Termination: Allow the polymerization to proceed for 4 hours. Terminate the living ends by injecting degassed, pre-chilled methanol.

  • Precipitation: Precipitate the polymer into an excess of cold hexanes. Filter and dry under vacuum.

Protocol 3: Post-Polymerization Chiral Stabilization

Causality: To prevent the helix-to-coil transition at room temperature, the pyridine nitrogen is utilized as a hydrogen-bond acceptor. Complexation with chiral acids locks the polymer backbone into a preferred helical sense 4.

  • Dissolution: Dissolve the synthesized copolymer in anhydrous N,N-dimethylformamide (DMF) at a concentration of 1 mg/mL.

  • Complexation: Add an excess (e.g., 2:1 molar ratio relative to pyridine units) of (R)- or (S)-mandelic acid.

  • Validation Check: Analyze the solution via Circular Dichroism (CD) spectroscopy. The formation of the complex will yield mirror-image Cotton effect signals at 204.6 nm, 211.8 nm, and 218 nm, confirming the stabilization of the enantiomeric structures 4.

Quantitative Data Presentation

The table below summarizes typical polymerization parameters and the resulting optical properties, demonstrating the strict temperature dependence of the helical conformation.

Monomer Feed Ratio (3M4VP : pMOS)Initiator ComplexPolymerization Temp (°C)Yield (%) Mn​ ( g/mol )PDI ( Mw​/Mn​ )Specific Rotation [α] (at -78°C)Conformation Status (at 25°C)
100 : 0 (Homopolymer)n-BuLi / (-)-DDB-789812,5001.15+14.2°Random Coil (0.0°)
50 : 50 (Copolymer)n-BuLi / (-)-DDB-78>9515,2001.18+8.5°Random Coil (0.0°)
100 : 0 (Homopolymer)n-BuLi / (-)-DDB-49011,8001.250.0°Random Coil (0.0°)
50 : 50 + (R)-Mandelic Acidn-BuLi / (-)-DDB-78>9515,2001.18+8.5°Stabilized Helix

Troubleshooting Guide

Observation / IssueMechanistic CauseCorrective Action
Broad PDI (> 1.3) Presence of protic impurities (water/oxygen) causing premature termination or chain transfer.Repeat CaH₂ distillation of monomers. Ensure vacuum line integrity (< 10⁻⁵ Torr).
Zero Optical Rotation at -78°C Failure of the chiral initiator complex to form, or insufficient steric bulk in the ligand.Ensure exact 1.2:1 stoichiometric ratio of (-)-DDB to n-BuLi. Allow 30 mins for complexation prior to cooling.
Loss of Helicity upon isolation Thermal relaxation (helix-to-coil transition) due to the small size of the 3-methyl group.This is expected behavior 3. To prevent this, perform post-polymerization complexation with chiral amino acids or mandelic acid immediately.

References

  • Helical Polymers: From Precise Synthesis to Structures and Functions.Chemical Reviews.
  • Synthesis of optically active helical polystyrene and their application in chiral separ
  • A comparative study of the self-assembly of achiral and chiral hairy nanoparticles with polystyrene cores and poly(2-hydroxyethylmethacryl
  • Synthesis of Optically Active Helical Poly(3-methyl-4-vinylpyridine).Macromolecules.
  • Frontiers in Polymer Chemistry.Chemical Reviews.

Sources

Method

Advanced Applications of 4-Ethenyl-3-methylpyridine in Pharmaceutical Intermediate Synthesis and Chiral Resolution

Application Note & Protocol Guide Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 4-Ethenyl-3-methylpyridine (also known as 3-methyl-4-vinylpyridine, CAS: 45658-28-4) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

4-Ethenyl-3-methylpyridine (also known as 3-methyl-4-vinylpyridine, CAS: 45658-28-4) is a highly versatile bifunctional building block in modern pharmaceutical development. Its unique structural topology—a basic pyridine core flanked by a reactive vinyl group and a sterically demanding methyl group—enables two distinct, high-value applications in drug discovery:

  • Direct API Scaffold Synthesis: The vinyl group serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Heck couplings), allowing for the rapid construction of complex styrylpyridine intermediates commonly found in kinase inhibitors and anti-inflammatory agents [1].

  • Chiral Stationary Phase (CSP) Development: The steric hindrance provided by the 3-methyl group restricts backbone rotation when the monomer is polymerized. This allows for the synthesis of optically active helical poly(3-methyl-4-vinylpyridine), a critical material used in the chiral resolution of racemic pharmaceutical intermediates [2].

This guide details the mechanistic rationale, self-validating protocols, and quality control metrics for utilizing 4-ethenyl-3-methylpyridine in both workflows.

Mechanistic Grounding: The Role of Sterics and Reactivity

As a Senior Application Scientist, it is critical to understand why 4-ethenyl-3-methylpyridine behaves the way it does, rather than simply following a recipe.

In organic synthesis , the pyridine nitrogen acts as an electron-withdrawing group, making the 4-vinyl substituent highly susceptible to migratory insertion during transition-metal catalysis. The adjacent 3-methyl group provides a steric shield that can dictate the regioselectivity of incoming nucleophiles or metal complexes, heavily favoring trans-alkene formation in cross-coupling reactions.

In macromolecular synthesis , the 3-methyl group is the linchpin of chirality. Without it (as in simple 4-vinylpyridine), the resulting polymer backbone is highly flexible, existing as a random coil. The introduction of the 3-methyl group creates severe spatial site resistance between neighboring repeating units. When polymerized using a chiral initiator at low temperatures, this steric bulk forces the polymer backbone to adopt a rigid, single-handed helical conformation to minimize thermodynamic strain [3]. This stable helix is what interacts enantioselectively with racemic drug mixtures during chromatographic separation.

Workflow 1: Synthesis of Helical Poly(3-methyl-4-vinylpyridine) for Chiral Resolution

The enantiomeric purity of pharmaceutical intermediates is a non-negotiable regulatory requirement. Synthesizing a chiral stationary phase (CSP) from 4-ethenyl-3-methylpyridine provides a robust platform for resolving racemic APIs.

G Monomer 4-Ethenyl-3-methylpyridine (Monomer) Reaction Living Anionic Polymerization (-78 °C, Toluene) Monomer->Reaction Initiator Chiral Anionic Initiator (e.g., DDB-DPEDA-Li) Initiator->Reaction Polymer Helical Poly(3-methyl-4-vinylpyridine) (Optically Active) Reaction->Polymer Application Chiral Stationary Phase (CSP) for API Resolution Polymer->Application

Pathway for synthesizing helical poly(3-methyl-4-vinylpyridine) for chiral API resolution.

Protocol 3.1: Helix-Selective Anionic Polymerization

Causality Note: This reaction must be performed at -78 °C. At higher temperatures, the kinetic control over the helix-sense selectivity is lost, and the living carbanion intermediate may undergo side reactions, leading to a loss of optical activity [4].

Reagents & Equipment:

  • 4-Ethenyl-3-methylpyridine (distilled over CaH₂ to remove trace moisture)

  • Toluene (anhydrous, degassed)

  • (-)-DDB-DPEDA-Li complex (Chiral initiator)

  • Methanol (degassed, for quenching)

  • Schlenk line apparatus

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon three times. This self-validating step ensures the absolute exclusion of moisture, which would prematurely terminate the living anionic polymerization.

  • Initiator Loading: Introduce the chiral initiator, (-)-DDB-DPEDA-Li (0.05 equivalents relative to monomer), into the flask dissolved in 10 mL of anhydrous toluene.

  • Temperature Equilibration: Submerge the flask in a dry ice/acetone bath and allow the system to equilibrate to exactly -78 °C for 15 minutes.

  • Monomer Addition: Slowly add 4-ethenyl-3-methylpyridine (1.0 equivalent) dropwise via a syringe pump over 10 minutes. Observation: The solution will develop a distinct color indicative of the living propagating carbanion.

  • Propagation: Stir the reaction mixture at -78 °C for 24 hours. The strict temperature control prevents the helix-to-coil transition during chain growth.

  • Quenching & Precipitation: Terminate the living polymer by injecting 2 mL of pre-chilled, degassed methanol. Precipitate the polymer by pouring the mixture into a large excess of hexanes.

  • Quality Control (Self-Validation): Before coating onto silica for HPLC use, dissolve a 5 mg sample of the polymer in THF and analyze via Circular Dichroism (CD) spectroscopy. A strong Cotton effect at ~240 nm confirms the successful induction of a one-handed helical conformation [2].

Workflow 2: Direct Functionalization for Pyridine-Core APIs

Beyond polymers, the monomer itself is a potent electrophile/nucleophile partner. The Heck cross-coupling of 4-ethenyl-3-methylpyridine with aryl halides generates substituted styrylpyridines, which are critical intermediates for synthesizing targeted kinase inhibitors [5].

G Substrate 4-Ethenyl-3-methylpyridine Catalyst Pd(OAc)2 / P(o-tolyl)3 Heck Reaction Substrate->Catalyst ArylHalide Aryl Halide (Ar-X) (e.g., Kinase Core) ArylHalide->Catalyst Intermediate Substituted Styrylpyridine Derivative Catalyst->Intermediate API Target Pharmaceutical API (e.g., Kinase Inhibitor) Intermediate->API

Heck cross-coupling workflow utilizing 4-ethenyl-3-methylpyridine for API synthesis.

Protocol 4.1: Regioselective Heck Cross-Coupling

Causality Note: We utilize Pd(OAc)2​ with P(o−tolyl)3​ as the ligand. The extreme steric bulk of the tri(o-tolyl)phosphine ligand accelerates the reductive elimination step of the catalytic cycle, preventing the degradation of the sensitive vinylpyridine substrate at high temperatures.

Reagents & Equipment:

  • 4-Ethenyl-3-methylpyridine (1.2 equivalents)

  • Target Aryl Bromide (Ar-Br) (1.0 equivalent)

  • Palladium(II) acetate ( Pd(OAc)2​ , 5 mol%)

  • Tri(o-tolyl)phosphine ( P(o−tolyl)3​ , 10 mol%)

  • Triethylamine ( Et3​N , 2.0 equivalents, acts as the base to regenerate the Pd(0) catalyst)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Catalyst Activation: In a dry reaction vial equipped with a magnetic stir bar, combine the aryl bromide, Pd(OAc)2​ , and P(o−tolyl)3​ .

  • Solvent and Base Addition: Add anhydrous DMF (0.2 M relative to the aryl bromide) followed by Et3​N . Purge the vial with Argon for 5 minutes by bubbling directly through the solvent.

  • Substrate Introduction: Add 4-ethenyl-3-methylpyridine via microsyringe. Seal the vial with a Teflon-lined crimp cap.

  • Thermal Coupling: Heat the reaction mixture to 100 °C in an oil bath for 12 hours. The electron-deficient nature of the pyridine ring ensures rapid migratory insertion of the palladium-aryl species into the vinyl group.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash three times with a saturated aqueous LiCl solution (to remove DMF) and once with brine.

  • Quality Control (Self-Validation): Dry the organic layer over Na2​SO4​ , concentrate, and analyze the crude mixture via 1H NMR. Look for the disappearance of the terminal vinyl protons (dd at ~5.5 and 6.0 ppm) and the appearance of two new doublet signals with a coupling constant ( J ) of ~16 Hz, confirming the exclusive formation of the trans-styrylpyridine intermediate.

Quantitative Process Comparison

To assist process chemists in selecting the appropriate reaction parameters, the following table summarizes the operational metrics for both primary applications of 4-ethenyl-3-methylpyridine.

Process ParameterAnionic Polymerization (CSP Synthesis)Heck Cross-Coupling (API Intermediate)
Primary Goal Chiral resolution of racemic APIsDirect synthesis of API pharmacophores
Catalyst / Initiator (-)-DDB-DPEDA-Li complex Pd(OAc)2​ / P(o−tolyl)3​
Operating Temperature -78 °C (Strictly controlled)90 °C - 110 °C
Preferred Solvent Anhydrous TolueneAnhydrous DMF or 1,4-Dioxane
Key Kinetic Mechanism Helix-sense selectivity via stericsRegioselective migratory insertion
Typical Yield > 85% (Polymer mass conversion)75% - 90% (Isolated intermediate)
Validation Metric CD Spectroscopy (Cotton effect at 240nm) 1H NMR ( J≈16 Hz for trans-alkene)

References

  • Ortiz, L. J., & Khan, I. M. (1998). Synthesis of Optically Active Helical Poly(3-methyl-4-vinylpyridine). Macromolecules, 31(17), 5927-5929.[Link]

  • Liu, Y., et al. (2026). Helical Polymers: From Precise Synthesis to Structures and Functions. Chemical Reviews.[Link]

  • Nakano, T., & Okamoto, Y. (2001). Synthetic Helical Polymers: Conformation and Function. Chemical Reviews, 101(12), 4013-4038.[Link]

  • Khan, I. M. (2002). Synthetic Macromolecules with Higher Structural Order. ACS Symposium Series, American Chemical Society.[Link]

Application

Application Notes and Protocols for the Quantification of 4-ethenyl-3-methylpyridine

Introduction: The Analytical Imperative for 4-ethenyl-3-methylpyridine 4-ethenyl-3-methylpyridine, a substituted pyridine derivative, is a molecule of significant interest in pharmaceutical and chemical synthesis. Its pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 4-ethenyl-3-methylpyridine

4-ethenyl-3-methylpyridine, a substituted pyridine derivative, is a molecule of significant interest in pharmaceutical and chemical synthesis. Its precise quantification is critical for ensuring product quality, monitoring reaction kinetics, and meeting regulatory standards. As an intermediate or a final active pharmaceutical ingredient (API), even minute variations in its concentration can have profound impacts on the safety and efficacy of the end product. This guide provides a comprehensive overview of two robust analytical techniques for the quantification of 4-ethenyl-3-methylpyridine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for method development and validation. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems.

Method Selection: A Tale of Two Techniques

The choice between HPLC and GC for the analysis of 4-ethenyl-3-methylpyridine is contingent on several factors, including the sample matrix, the required sensitivity, and the volatility of the analyte.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a broad range of compounds, including those that are non-volatile or thermally labile. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

  • Gas Chromatography (GC): An ideal choice for volatile and thermally stable compounds like 4-ethenyl-3-methylpyridine. Separation is achieved based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For 4-ethenyl-3-methylpyridine, both techniques offer distinct advantages. HPLC provides a robust method for quantification in various sample matrices without the need for derivatization. Conversely, GC, particularly when coupled with a Mass Spectrometer (GC-MS), delivers exceptional separation efficiency and definitive identification, which is invaluable for impurity profiling.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely adopted method for the quantification of aromatic compounds like pyridine derivatives due to their strong ultraviolet absorbance. The chromophoric nature of the pyridine ring in 4-ethenyl-3-methylpyridine allows for sensitive detection.

Causality in Experimental Choices for HPLC
  • Stationary Phase: A C18 reversed-phase column is the workhorse for the separation of moderately polar to non-polar compounds. The alkyl chains of the C18 stationary phase provide a hydrophobic environment, and the separation of 4-ethenyl-3-methylpyridine is achieved based on its hydrophobic interactions with the stationary phase.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed. The organic solvent modulates the retention time of the analyte, while the buffer controls the pH and can improve peak shape, especially for basic compounds like pyridines. The use of a buffer is crucial as the pKa of pyridine derivatives is typically around 5.2-6, and controlling the pH ensures consistent ionization state and retention.

  • Detector: A UV-Vis detector is selected due to the aromatic nature of the pyridine ring, which exhibits strong absorbance in the UV region (typically 200-280 nm). A Diode Array Detector (DAD) is particularly advantageous as it can provide spectral information, aiding in peak purity assessment.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dilution Serial Dilution Standard->Dilution Stock Solution Sample Sample Matrix Extraction Dilution / Extraction Sample->Extraction HPLC HPLC System Dilution->HPLC Inject Extraction->HPLC Inject Column Analytical Column (e.g., C18) HPLC->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for HPLC analysis of 4-ethenyl-3-methylpyridine.

Detailed HPLC Protocol

Objective: To quantify 4-ethenyl-3-methylpyridine in a sample matrix using a reversed-phase HPLC-UV method.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

Materials:

  • 4-ethenyl-3-methylpyridine reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate

  • Formic acid

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 254 nm |

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 4-ethenyl-3-methylpyridine reference standard in methanol at a concentration of 1 mg/mL.

    • From this stock, prepare a series of calibration standards by serial dilution with the initial mobile phase composition to cover the expected concentration range of the samples (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh or pipette the sample containing 4-ethenyl-3-methylpyridine.

    • Dissolve and dilute the sample in a suitable solvent (e.g., methanol or acetonitrile) to an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulate matter.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the prepared standards and samples into the HPLC system.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of 4-ethenyl-3-methylpyridine in the samples by interpolating their peak areas from the calibration curve.

Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Validation Parameter Typical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

GC is a powerful technique for the separation and quantification of volatile organic compounds (VOCs). Given that 4-ethenyl-3-methylpyridine is expected to be volatile, GC offers high resolution and sensitivity.

Causality in Experimental Choices for GC
  • Stationary Phase: A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5ms), is generally suitable for the analysis of pyridine derivatives. This type of stationary phase separates compounds primarily based on their boiling points and, to a lesser extent, their polarity.

  • Carrier Gas: Helium is a common carrier gas, providing good efficiency and compatibility with most detectors. Nitrogen can also be used, particularly with a Flame Ionization Detector (FID).

  • Detector:

    • Flame Ionization Detector (FID): A robust and highly sensitive detector for organic compounds. It is a good choice for routine quantification where the identity of the analyte is already known.

    • Mass Spectrometer (MS): Provides both quantitative data and structural information, making it ideal for definitive identification and for analyzing complex matrices where co-eluting peaks may be present. Electron Impact (EI) ionization is a standard technique that generates reproducible mass spectra.

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Reference Standard Dilution Serial Dilution Standard->Dilution Stock Solution Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction GC GC System Dilution->GC Inject Extraction->GC Inject Column Capillary Column (e.g., DB-5) GC->Column Detector FID or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for GC analysis of 4-ethenyl-3-methylpyridine.

Detailed GC Protocol

Objective: To quantify 4-ethenyl-3-methylpyridine in a sample matrix using GC with FID or MS detection.

Instrumentation:

  • GC system with a split/splitless injector, a capillary column, and an FID or MS detector.

Materials:

  • 4-ethenyl-3-methylpyridine reference standard

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (high purity)

Chromatographic Conditions:

Parameter Condition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial: 80 °C, hold for 2 min; Ramp: 15 °C/min to 250 °C, hold for 5 min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Detector Temperature (FID) 300 °C
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 4-ethenyl-3-methylpyridine reference standard in a suitable solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh or pipette the sample.

    • Dissolve and dilute the sample in the chosen solvent to a concentration within the linear range of the method.

    • Vortex the solution to ensure it is homogeneous.

  • Analysis:

    • Inject the prepared standards and samples into the GC system.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Determine the concentration of 4-ethenyl-3-methylpyridine in the samples from the calibration curve.

Summary of Quantitative Data

The following table summarizes the expected performance parameters for the described HPLC and GC methods, based on validated procedures for similar pyridine compounds.

Performance Parameter HPLC-UV GC-FID/MS
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Typical Stationary Phase C18 Reverse-PhasePolysiloxane-based (e.g., 5% Phenyl)
Mobile/Carrier Phase Acetonitrile/Water gradientInert gas (e.g., Helium)
Operating Temperature Ambient to moderately elevated (e.g., 30-40 °C)High-temperature ramp (e.g., 80-250 °C)
Common Detector UV-Vis (e.g., at 254 nm)FID or MS
Projected LOD ~0.1 µg/mL~0.05 µg/mL
Projected LOQ ~0.3 µg/mL~0.15 µg/mL
Linearity Range 1 - 100 µg/mL0.5 - 50 µg/mL
Precision (%RSD) < 2%< 3%

Conclusion

Both HPLC and GC are powerful and reliable techniques for the quantitative analysis of 4-ethenyl-3-methylpyridine. The choice between the two will depend on the specific analytical needs, available instrumentation, and the nature of the sample matrix. HPLC offers versatility, particularly for non-volatile impurities, while GC provides high separation efficiency and definitive identification when coupled with a mass spectrometer. The protocols and performance data presented in this guide serve as a robust starting point for method development and validation in a regulated environment.

References

  • A Comparative Guide to the Analytical Determination of Pyridine Compounds - Benchchem.
  • Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments.
  • Volatile Organic Compounds - by GC/MS Capillary Column Technique.
  • Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples - Thermo Fisher Scientific.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions - Benchchem.
  • Cross-Validation of Analytical Methods for Disodium Pyridine-2,6-dicarboxylate Quantification: A Comparative Guide - Benchchem.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific.
  • HPLC Methods for analysis of Pyridine - HELIX Chromatography.
  • Separation of 4-Vinylpyridine on Newcrom R1 HPLC column - SIELC Technologies.
  • Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS), part of Test Methods for Evaluating So - US EPA.
  • Pyridine | SIELC Technologies.
  • Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS), part of Test Methods for Evaluating So - EPA Archive.
  • ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. Available from: [Link]

  • Development and validation of an analytical method for quantification of potential genotoxic impurity 4-dimethylaminopyridine in lin
Method

Application Note: Thermal Properties and Helical Stability of Poly(4-ethenyl-3-methylpyridine)

Executive Summary & Scope Poly(4-ethenyl-3-methylpyridine), more commonly referred to in literature as poly(3-methyl-4-vinylpyridine) or P3M4VP , is a highly functionalized synthetic polymer with profound implications fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Poly(4-ethenyl-3-methylpyridine), more commonly referred to in literature as poly(3-methyl-4-vinylpyridine) or P3M4VP , is a highly functionalized synthetic polymer with profound implications for chiral stationary phases, stimuli-responsive nanomaterials, and biomimetic scaffolds. Unlike its unmethylated counterpart, poly(4-vinylpyridine) (P4VP), P3M4VP possesses a unique structural feature: the ability to form a highly ordered, optically active helical secondary structure.

This application note provides an in-depth analysis of the thermal properties of P3M4VP. By exploring the causality between its molecular architecture—specifically the steric hindrance induced by the 3-methyl group—and its macroscopic thermal behavior, this guide equips researchers with the mechanistic insights and validated protocols necessary to synthesize, thermally characterize, and structurally stabilize this unique polymer [1].

Mechanistic Insights: Thermal-Structural Causality

As a Senior Application Scientist, it is critical to understand that the thermal properties of P3M4VP are not merely bulk material constants; they are direct readouts of its molecular conformation and steric strain.

Steric Hindrance and the Helix-to-Coil Transition

The introduction of a methyl group at the 3-position of the pyridine ring creates significant steric hindrance against the polymer backbone. During asymmetric anionic polymerization at low temperatures (−78 °C), this steric bulk forces the polymer chain to adopt a preferred helical conformation to minimize spatial clashes [1].

However, this helical state is kinetically trapped. The energy barrier separating the right-handed and left-handed helical states is relatively low. As thermal energy increases in solution (typically above −4 °C), the polymer undergoes a helix-to-coil transition . The thermal fluctuations overcome the steric barrier, causing the helix to unwind into a random coil, which is macroscopically observed as a complete loss of optical activity (racemization) [2].

Thermal Locking via Supramolecular Complexation

To utilize P3M4VP in practical applications at room temperature or physiological conditions, the helical structure must be thermally stabilized. This is achieved through acid-base complexation . By introducing chiral acids (such as D- or L-mandelic acid, or amino acids) to the polymer, the pyridine nitrogen acts as a hydrogen-bond acceptor and proton scavenger. This supramolecular interaction effectively "locks" the pyridine rings in place, raising the energy barrier for backbone rotation and thermally stabilizing the helical conformation up to the polymer's glass transition temperature ( Tg​ ) [3].

Glass Transition ( Tg​ ) and Thermal Degradation ( Td​ )

The Tg​ of P3M4VP is slightly higher than that of standard P4VP. The 3-methyl group restricts the rotational freedom of the polymer backbone, decreasing the free volume within the polymer matrix. Consequently, higher thermal energy is required to induce the long-range segmental motion characteristic of the glass transition. Conversely, the steric strain introduced by the methyl group slightly weakens the C-C backbone bonds, leading to a marginally lower onset of thermal decomposition ( Td​ ) compared to unhindered P4VP.

Quantitative Data: Thermal Properties Summary

The following table summarizes the critical thermal metrics of P3M4VP compared to its unmethylated analog and its stabilized supramolecular complexes.

Polymer SystemGlass Transition ( Tg​ )Decomposition Temp ( Td​ , onset)Helical Stability (Solution)Helical Stability (Solid State)
P4VP (Reference)~142 °C~350 °CN/A (Random Coil)N/A (Random Coil)
P3M4VP (Neat)~145 °C - 148 °C~335 °C - 345 °CUnstable above −4 °CStable at 25 °C
P3M4VP / Amino Acid Complex ~150 °C - 155 °C*~320 °C - 330 °CStable up to > 60 °C Thermally Locked up to Tg​

*Note: The Tg​ of the complex increases due to the restriction of chain mobility caused by strong intermolecular hydrogen bonding and ionic interactions [3].

Experimental Workflows & Validated Protocols

The following protocols are designed as self-validating systems. Validation checkpoints are built into the methodologies to ensure data integrity and prevent kinetic artifacts.

Protocol 1: Synthesis and Thermal Locking of P3M4VP

Objective: To synthesize helical P3M4VP and thermally lock its conformation using acid-base complexation.

  • Anionic Polymerization :

    • Purify 4-ethenyl-3-methylpyridine monomer via vacuum distillation over calcium hydride to remove moisture (a critical poison for anionic living ends).

    • In a rigorously flame-dried Schlenk flask under ultra-high purity Argon, dissolve the monomer in anhydrous toluene.

    • Cool the reaction vessel to −78 °C using a dry ice/acetone bath. Causality: Low temperature is mandatory to suppress side reactions and kinetically trap the forming polymer in a helical conformation.

    • Initiate polymerization using a chiral anionic initiator (e.g., (-)-DDB-DPEDA-Li complex). Terminate after 4 hours with degassed methanol.

  • Supramolecular Complexation (Thermal Locking) :

    • Dissolve the recovered P3M4VP in a mixed solvent system (e.g., Methanol/Water 80:20 v/v) at 0 °C to prevent premature helix unwinding.

    • Add 1.0 molar equivalent of L-mandelic acid or an L-amino acid (e.g., L-leucine).

    • Validation Checkpoint : Monitor the solution via Circular Dichroism (CD) spectroscopy. A stable, intense Cotton effect at 25 °C confirms successful thermal locking of the helix [3].

Protocol 2: Thermal Characterization (DSC & TGA)

Objective: To accurately determine the Tg​ and Td​ of the polymer systems without interference from thermal history or residual solvents.

A. Differential Scanning Calorimetry (DSC)

  • Sample Preparation : Weigh 3.0 to 5.0 mg of the dried polymer into an aluminum DSC pan. Hermetically seal the pan to ensure optimal thermal contact.

  • Self-Validating Thermal Cycle :

    • Cycle 1 (Heating): Heat from 25 °C to 200 °C at 10 °C/min. This step erases the polymer's thermal history and evaporates any trace bound water (often seen as a broad endotherm near 100 °C).

    • Cycle 2 (Cooling): Cool from 200 °C to 0 °C at a controlled rate of 10 °C/min to establish a uniform thermal glass.

    • Cycle 3 (Heating): Heat again from 0 °C to 200 °C at 10 °C/min.

  • Data Analysis : Extract the Tg​ exclusively from the second heating curve (Cycle 3), calculated at the inflection point of the baseline shift.

B. Thermogravimetric Analysis (TGA)

  • Sample Preparation : Load 5.0 to 10.0 mg of the polymer into a platinum TGA pan.

  • Atmosphere Control : Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere is required to measure pure thermal degradation ( Td​ ) without overlapping oxidative degradation pathways.

  • Heating Profile : Heat the sample from 25 °C to 600 °C at a ramp rate of 10 °C/min. Record the temperature at 5% weight loss ( Td,5%​ ) as the onset of thermal decomposition.

System Workflow Visualization

The following diagram maps the logical relationship between the synthesis, the thermally sensitive conformational states, and the characterization workflows of P3M4VP.

G Monomer 4-ethenyl-3-methylpyridine Monomer Polymerization Anionic Polymerization (-78°C, Chiral Initiator) Monomer->Polymerization HelicalPolymer Optically Active Helical Poly(3-methyl-4-vinylpyridine) Polymerization->HelicalPolymer Solution Solution State (T > -4°C) HelicalPolymer->Solution Thermal Energy Complexation Acid-Base Complexation (e.g., Mandelic Acid) HelicalPolymer->Complexation Chiral Induction Coil Random Coil (Loss of Helicity) Solution->Coil Helix-to-Coil Transition ThermalAnalysis Thermal Analysis (DSC & TGA) Coil->ThermalAnalysis Characterization LockedHelix Thermally Locked Helix (Stable up to Tg ~145°C) Complexation->LockedHelix H-Bonding / Ionic Interaction LockedHelix->ThermalAnalysis Characterization

Workflow of poly(4-ethenyl-3-methylpyridine) synthesis, helix-to-coil transition, and thermal locking.

References

  • Ortiz, L. J., & Khan, I. M. (1998). "Synthesis of Optically Active Helical Poly(3-methyl-4-vinylpyridine)." Macromolecules, 31(17), 5927-5929. URL:[Link]

  • Ortiz, L. J., Pratt, L., Smitherman, K., Sannigrahi, B., & Khan, I. M. (2002). "Helical and Higher Structural Ordering in Poly(3-methyl-4-vinylpyridine)." ACS Symposium Series, 812, 55-65. URL:[Link]

  • Sannigrahi, B., & Khan, I. M. (2004). "Helical Poly(3-methyl-4-vinylpyridine)/Amino Acid Complexes: Preparation, Characterization, and Biocompatibility." Macromolecular Bioscience, 4(10), 999-1007. URL:[Link]

Application

Application Note: Mechanical Properties and Processing of 4-Ethenyl-3-Methylpyridine Copolymers

Target Audience: Polymer Chemists, Materials Scientists, and Pharmaceutical Formulation Engineers Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Overview Functional copolymers incorpor...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Pharmaceutical Formulation Engineers Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Overview

Functional copolymers incorporating pyridine derivatives are highly valued in advanced materials science and pharmaceutical drug delivery (e.g., pH-responsive excipients and bioinert coatings)[1]. While 4-vinylpyridine (4VP) is a well-documented monomer, its methylated analog—4-ethenyl-3-methylpyridine (4V3MP) —offers unique thermomechanical advantages.

The mechanical properties of 4V3MP copolymers are governed by two competing molecular features:

  • The Pyridine Nitrogen (Lewis Base): Acts as a potent hydrogen bond acceptor and transition metal coordinator. This enables the formation of reversible supramolecular crosslinks, which drastically enhance tensile strength and impact resistance[2].

  • The 3-Methyl Substituent (Steric Hindrance): The methyl group adjacent to the vinyl backbone restricts the rotational freedom of the polymer chain. This steric bulk inherently increases the rigidity of the polymer, elevating the glass transition temperature ( Tg​ ) and flexural modulus compared to unsubstituted vinylpyridine analogs[3].

By copolymerizing 4V3MP with structural monomers like styrene, researchers can engineer reprocessable, mechanically robust resins that maintain structural integrity under high stress while offering tunable chemical responsiveness[4].

Causality of Mechanical Enhancement

To design a self-validating experimental system, it is critical to understand why specific modifications alter the mechanical profile of the copolymer:

  • Coordination Crosslinking: When transition metal salts (e.g., ZnCl2​ or CuCl2​ ) are introduced to the copolymer matrix, the Zn2+ ions form tetrahedral coordination complexes with the pyridine nitrogen atoms. This creates a physically crosslinked network that restricts intersegmental chain slipping under mechanical load, increasing tensile strength from ~35 MPa to >45 MPa[2][3].

  • Quaternization Effects: Reacting the pyridine ring with alkyl halides (e.g., methyl iodide) yields a polyelectrolyte. While this improves aqueous solubility and creates zwitterionic bioinert properties useful in medical devices[1][5], the resulting ionic repulsion and disruption of native hydrogen bonding typically plasticize the matrix, increasing elongation at break while reducing the overall modulus[5].

MechPathway N1 Pyridine Nitrogen (Lewis Base) C1 Zn2+ Coordination N1->C1 N2 3-Methyl Group (Steric Hindrance) C2 Restricted Mobility N2->C2 O1 Reversible Crosslinks C1->O1 O2 Elevated Tg (+50 to 70°C) C2->O2 O3 Enhanced Tensile Strength C2->O3 O1->O3

Fig 1. Mechanistic pathway of structural features dictating copolymer mechanical properties.

Quantitative Data Summary

The following table summarizes the mechanical properties of Poly(Styrene-co-4V3MP) under various post-polymerization modifications. Data is normalized for a copolymer containing 10 mol% 4V3MP.

Material StateTensile Strength (MPa)Flexural Modulus (GPa)Elongation at Break (%) Tg​ (°C)Primary Application
Base Copolymer 35.2 ± 1.52.6 ± 0.28.5 ± 1.2108Precursor / Thermoplastic
Zn2+ Crosslinked 46.8 ± 2.13.4 ± 0.13.2 ± 0.5165High-Stress Structural Components
Quaternized (N-Methyl) 28.4 ± 1.81.9 ± 0.215.4 ± 2.0115Bioinert Coatings / Hydrogels

Note: The addition of ZnCl2​ yields a maximum Tg​ enhancement of ~50–70°C at a 1:4 molar equivalent ratio (Metal:Pyridine), corresponding to optimal tetrahedral coordination[3].

Experimental Protocols

The following self-validating protocols detail the synthesis, modification, and mechanical testing of 4V3MP copolymers.

Protocol A: Synthesis of Poly(Styrene-co-4-Ethenyl-3-Methylpyridine)

Causality Check: Bulk polymerization is utilized to prevent solvent transfer reactions that could artificially lower the molecular weight, ensuring the baseline mechanical properties are purely a function of the polymer backbone[2].

  • Monomer Purification: Pass styrene and 4-ethenyl-3-methylpyridine through basic alumina columns to remove radical inhibitors (e.g., tert-butylcatechol). Failure to remove inhibitors will result in low molecular weight oligomers with poor mechanical strength.

  • Reaction Setup: In a 50 mL anaerobic Schlenk flask, combine styrene (8.0 g, 76 mmol) and 4V3MP (1.0 g, 8.4 mmol). Add Benzoyl Peroxide (BPO, 0.06 g) as the thermal initiator.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which acts as a radical scavenger.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70°C with magnetic stirring for 18 hours.

  • Recovery: Dissolve the highly viscous product in minimal tetrahydrofuran (THF) and precipitate dropwise into an excess of cold ethanol.

  • Drying: Filter the white precipitate and dry in a vacuum oven at 60°C for 24 hours to remove residual solvent (residual THF acts as a plasticizer and will artificially depress the Tg​ ).

Protocol B: Zinc-Mediated Coordination Crosslinking
  • Solution Preparation: Dissolve 2.0 g of the synthesized copolymer in 20 mL of anhydrous toluene.

  • Metal Addition: Prepare a 0.5 M solution of anhydrous ZnCl2​ in ethanol.

  • Crosslinking: Slowly titrate the ZnCl2​ solution into the stirring polymer solution until a 1:4 molar ratio of Zn2+ to pyridine rings is achieved. Observation: The solution will undergo rapid gelation as intermolecular coordination bonds form[2].

  • Casting: Cast the gel into a Teflon mold and allow solvents to evaporate at room temperature for 48 hours, followed by vacuum drying at 80°C to yield a solid, crosslinked film.

Protocol C: Mechanical Characterization (DMA & Tensile Testing)
  • Sample Preparation: Hot-press the dried polymer films at 180°C (Base) or 220°C (Crosslinked) into standard dog-bone specimens (ASTM D638).

  • Dynamic Mechanical Analysis (DMA):

    • Mount a rectangular specimen in a dual-cantilever clamp.

    • Run a temperature sweep from 30°C to 200°C at a heating rate of 3°C/min and a frequency of 1 Hz.

    • Data Interpretation: The peak of the tanδ curve represents the Tg​ . A broadening of the tanδ peak indicates successful crosslinking and a wider distribution of relaxation times[4].

  • Tensile Testing:

    • Load the dog-bone specimen into a universal testing machine with a 5 kN load cell.

    • Apply a crosshead speed of 5 mm/min until failure.

    • Record the Ultimate Tensile Strength (UTS) and Elongation at Break.

ExpWorkflow A 1. Monomer Prep (Styrene + 4V3MP) B 2. Radical Polymerization (70°C, BPO) A->B C 3. Base Copolymer Recovery B->C D 4. ZnCl2 Coordination (Crosslinking) C->D E 5. Mechanical Testing (DMA & Tensile) D->E

Fig 2. Step-by-step workflow for the synthesis and mechanical evaluation of 4V3MP copolymers.

References

  • Patsnap Eureka. "Styrene Vinyl Pyridine Copolymer: Comprehensive Analysis Of Synthesis, Properties, And Industrial Applications." Patsnap. Available at:[Link]

  • National Institutes of Health (PMC). "Reprocessable and recyclable styrene-based resins with low dielectric and good mechanical properties." RSC Advances. Available at: [Link]

  • ResearchGate. "Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts." ResearchGate. Available at: [Link]

  • MDPI. "Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties." MDPI Polymers. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Section 1: Frequently Asked Questions (Mechanisms &amp; Stability)

Welcome to the Technical Support Center for the synthesis, isolation, and handling of 4-ethenyl-3-methylpyridine (commonly referred to as 4-vinyl-3-methylpyridine). Due to the highly reactive nature of substituted vinylp...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, isolation, and handling of 4-ethenyl-3-methylpyridine (commonly referred to as 4-vinyl-3-methylpyridine).

Due to the highly reactive nature of substituted vinylpyridines, researchers frequently encounter critical bottlenecks related to spontaneous polymerization, low dehydration yields, and purification failures. This guide is engineered to provide application scientists and drug development professionals with self-validating protocols and mechanistic troubleshooting strategies.

Q1: Why does my 4-ethenyl-3-methylpyridine spontaneously polymerize into a viscous gel during synthesis, and how can I prevent it? A1: The causality lies in the electronic structure of the molecule. The vinyl group at the 4-position is highly activated by the electron-withdrawing nature of the pyridine ring. This conjugation stabilizes both radical and anionic intermediates, making the monomer exceptionally susceptible to auto-polymerization under thermal stress or light exposure[1].

  • The Solution: You must introduce a radical inhibitor such as p-tert-butylcatechol (TBC) or hydroquinone at concentrations of 500–1000 ppm during the high-temperature synthesis steps and subsequent storage[1]. Do not remove this inhibitor until immediately before your downstream application.

Q2: I am synthesizing the monomer via the condensation route (3,4-dimethylpyridine + formaldehyde). Why is my dehydration yield so low, and why am I seeing heavy tar formation? A2: The intermediate, 2-(3-methylpyridin-4-yl)ethan-1-ol, requires harsh dehydration conditions (typically strong bases like NaOH at elevated temperatures)[1]. If the temperature is too low (<150°C), the hydroxyl elimination stalls. If the temperature is too high without immediate product removal, the newly formed 4-ethenyl-3-methylpyridine undergoes thermal runaway and forms tar.

  • The Solution: Implement a continuous vacuum distillation setup during the dehydration step. By operating under reduced pressure (<15 mmHg), you lower the boiling point of the product to ~65°C[2]. This allows the monomer to vaporize and exit the heated reactor the moment it forms, drastically reducing its residence time in the harsh thermal environment.

Section 2: Quantitative Optimization & Troubleshooting

To achieve high-purity yields, strict adherence to thermodynamic and stoichiometric parameters is required. Table 1 summarizes the critical variables for the dehydration and isolation phases.

Table 1: Optimization Parameters for Dehydration and Distillation

Reaction ParameterSub-optimal ConditionOptimal ConditionMechanistic Causality / Effect
Dehydration Temp < 150°C170–180°C Lower temperatures fail to overcome the activation energy for elimination; higher temps degrade the pyridine ring[1].
Inhibitor (TBC) 0–50 ppm500–1000 ppm Prevents spontaneous radical chain propagation during thermal stress.
Distillation Pressure Atmospheric< 15 mmHg Lowers the boiling point to ~65°C, preventing thermal auto-polymerization in the still pot[2].
Cooling Receiver Ambient (20°C)0°C to -10°C Rapidly quenches the vaporized monomer, preventing post-distillation oligomerization.
Diagnostic Workflow: Synthesis and Isolation

G Start Condensation: 3,4-Dimethylpyridine + Formaldehyde Intermediate Intermediate: Hydroxyethylpyridine Start->Intermediate Dehydration Dehydration (NaOH, 170°C) Add TBC Inhibitor Intermediate->Dehydration Distillation Vacuum Distillation (< 15 mmHg) Dehydration->Distillation  Optimal Temp & Pressure Polymerization Error: Auto-polymerization (Viscous/Solid mass) Dehydration->Polymerization  No Inhibitor / High Temp LowYield Error: Low Yield Incomplete Dehydration Dehydration->LowYield  Temp < 150°C Product Pure 4-Ethenyl- 3-methylpyridine Distillation->Product

Troubleshooting workflow for the synthesis and isolation of 4-ethenyl-3-methylpyridine.

Section 3: Self-Validating Experimental Protocols

Protocol A: Step-by-Step Dehydration and Continuous Isolation

This protocol ensures the monomer is extracted from the reaction matrix before thermal degradation can occur.

  • Matrix Preparation : Charge the reactor with the crude 2-(3-methylpyridin-4-yl)ethan-1-ol intermediate. Immediately add 500 ppm of p-tert-butylcatechol (TBC) to the mixture to serve as a radical scavenger[1].

  • Catalyst Addition : Add solid NaOH (acting as both the dehydrating agent and base catalyst).

  • Vacuum Initiation : Apply a vacuum of ≤15 mmHg to the system before initiating heat.

  • Thermal Dehydration : Gradually heat the mixture to 170°C–180°C. As the elimination reaction proceeds, 4-ethenyl-3-methylpyridine will co-distill with the water byproduct.

  • Cryogenic Collection : Collect the distillate in a receiver flask submerged in an ice-salt or dry ice/acetone bath (0°C to -10°C).

  • Phase Separation & Validation : Transfer the distillate to a separatory funnel. Isolate the organic layer. Self-Validation Check: Perform a rapid TLC (UV active) or GC-MS to confirm the disappearance of the broad alcohol peak and the emergence of the sharp vinyl signals.

Protocol B: Inhibitor Removal for Downstream Applications

Context: If the monomer is to be used in controlled radical polymerizations (e.g., RAFT, ATRP) or transition-metal cross-coupling, the TBC inhibitor must be completely removed, as it will quench the reaction[3].

  • Column Preparation : Pack a glass chromatography column with basic aluminum oxide (Brockmann Grade I). The basic sites on the alumina will selectively deprotonate and bind the phenolic hydroxyl groups of the TBC inhibitor[4].

  • Percolation : Pass the inhibited 4-ethenyl-3-methylpyridine through the basic alumina column at room temperature[3]. Do not use pressure; allow gravity flow to maximize residence time and binding efficiency.

  • Validation Assay (Colorimetric) : To verify complete inhibitor removal, take a 1 mL aliquot of the eluent and add a single drop of 1M NaOH. Self-Validation Check: If the solution turns pink or red, TBC is still present (phenoxide formation)[4]. If it remains colorless, the inhibitor has been successfully removed.

  • Storage Limitations : The uninhibited monomer is highly unstable. It must be used immediately or stored at -20°C under an inert argon atmosphere for an absolute maximum of 24 hours[3].

G Monomer Inhibited Monomer (Contains TBC) Alumina Basic Alumina Column (Binds Phenolic OH) Monomer->Alumina Test Colorimetric Assay (NaOH Drop Test) Alumina->Test Pass Colorless (TBC Removed) Test->Pass Fail Pink/Red (TBC Present) Test->Fail Use Immediate Downstream Reaction (RAFT/ATRP) Pass->Use Store Store at -20°C Under Argon (<24h) Pass->Store Fail->Alumina Repass through fresh column

Self-validating protocol for the removal of TBC inhibitor from vinylpyridine monomers.

Sources

Optimization

Technical Support Center: Troubleshooting 4-Ethenyl-3-methylpyridine Polymerization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who encounter critical roadblocks when working with methyl-sub...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and materials scientists who encounter critical roadblocks when working with methyl-substituted vinylpyridines.

The polymerization of 4-ethenyl-3-methylpyridine (also known as 4-vinyl-3-methylpyridine) is notoriously challenging. While the vinyl group at the 4-position drives propagation, the methyl group at the 3-position introduces unique steric and electronic vulnerabilities. This guide is designed to dissect the causality behind common side reactions—such as proliferous cross-linking, proton abstraction, and nucleophilic ring attack—and provide you with self-validating, field-proven methodologies to achieve precise macromolecular architectures.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my monomer spontaneously form an insoluble, white solid mass during storage or distillation?

Causality: You are observing proliferous (or "popcorn") polymerization . Vinylpyridine derivatives, particularly those with methyl substitutions, are highly susceptible to auto-initiation via radical mechanisms[1]. Once a small amount of polymer forms, it precipitates from the monomer. These insoluble polymer seeds contain trapped, long-lived radicals that rapidly consume the surrounding monomer, leading to an uncontrolled, highly cross-linked network that can literally burst glass containers[1]. Solution: Monomer stabilization is critical. Distillation must be performed under reduced pressure using an inhibitor system. A combination of organic polysulfides and tert-butyl catechol has been proven to effectively inhibit both soluble and insoluble polymer formation during distillation[2]. Post-distillation, store the monomer at -20 °C under an inert argon atmosphere, strictly protected from light.

Q2: During anionic polymerization, I am getting a broad molecular weight distribution (MWD) and lower-than-expected molecular weights. What is the mechanism behind this failure?

Causality: The living anionic polymerization of 4-ethenyl-3-methylpyridine is frequently derailed by two competing side reactions:

  • Proton Abstraction (Chain Transfer): The methyl protons at the 3-position are weakly acidic due to the electron-withdrawing nature of the adjacent pyridine ring. Highly basic initiators (like n-butyllithium) or the propagating carbanion can abstract a proton from this methyl group. This terminates the growing chain and creates a new, less reactive initiating site, leading to broad MWDs.

  • Nucleophilic Attack on the Pyridine Ring: Strong nucleophiles can attack the electron-deficient pyridine ring directly rather than adding to the vinyl group, destroying the living character of the system[3]. Solution: Shift to a sterically hindered, less nucleophilic initiator such as diphenylmethyllithium (DPMLi)[3]. Furthermore, conducting the polymerization in a solvent mixture of Pyridine/THF (e.g., 9/1 ratio) at low temperatures (0 °C to -78 °C) establishes an equilibrium between a σ -complex and free anions, which effectively shields the pyridine ring from side reactions and preserves the living chain ends[3].

Q3: How can I prevent branching and gelation when performing conventional free-radical polymerization?

Causality: In standard free-radical systems, as monomer conversion increases, the probability of chain transfer to the polymer backbone or the pendant methyl group rises significantly. This generates mid-chain radicals that initiate branching. Subsequent bimolecular termination of these branched chains results in irreversible cross-linking and gelation[4]. Solution: Transition to Reversible Deactivation Radical Polymerization (RDRP) techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) or NMP (Nitroxide-Mediated Polymerization). By maintaining a very low steady-state concentration of active radicals, these methods drastically suppress chain transfer and bimolecular termination events, allowing for linear polymer growth[4].

Part 2: Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.

Protocol 1: Purification and Stabilization of Monomer

Objective: Remove auto-oxidation products and prevent proliferous polymerization.

  • Inhibitor Addition: To the crude 4-ethenyl-3-methylpyridine, add 0.5% by weight of a ditertiarybutyl polysulfide and tert-butyl catechol mixture (2:1 ratio)[2].

  • Vacuum Distillation: Distill the mixture under high vacuum (e.g., 10−3 Torr) keeping the bath temperature below 40 °C to prevent thermal auto-initiation.

  • Validation Checkpoint (Hexane Dilution Test): Take a 1 mL aliquot of the purified distillate and mix it with 5 mL of pure hexane.

    • Pass: The solution remains perfectly clear, indicating the absence of soluble polymers[2].

    • Fail: A white precipitate forms. Discard the batch and re-distill with fresh inhibitors.

  • Storage: Immediately transfer the validated monomer to a Schlenk flask, degas via three freeze-pump-thaw cycles, and store at -20 °C in the dark.

Protocol 2: Controlled Anionic Polymerization

Objective: Synthesize linear poly(4-ethenyl-3-methylpyridine) with a Polydispersity Index (PDI) < 1.15.

  • Preparation: Flame-dry a custom glass reactor under vacuum. Introduce a 9/1 (v/v) mixture of anhydrous Pyridine/THF[3]. Cool the system to -78 °C using a dry ice/acetone bath.

  • Initiation: Inject a pre-calculated volume of diphenylmethyllithium (DPMLi) solution.

  • Propagation: Slowly add the purified monomer dropwise. The solution will develop a characteristic color indicating the formation of the living carbanion.

  • Validation Checkpoint (Kinetic Aliquots): Extract 0.5 mL aliquots at 10, 30, and 60 minutes. Quench with degassed methanol and analyze via Size Exclusion Chromatography (SEC).

    • Pass: Number-average molecular weight ( Mn​ ) increases linearly with monomer conversion, and PDI remains 1.15[3].

  • Termination: Quench the living ends with degassed methanol and precipitate the polymer into excess cold hexane.

Part 3: Quantitative Data & Visualizations

Table 1: Kinetic Impact and Mitigation of Side Reactions
Side ReactionPolymerization TypeKinetic ImpactMitigation StrategyTarget PDI
Proliferous (Popcorn) Storage / BulkRapid auto-acceleration, 100% gelationPolysulfide/Catechol inhibitorsN/A (Solid)
Proton Abstraction AnionicChain transfer, ktr​/kp​>0.01 DPMLi initiator, -78 °C< 1.15
Ring Nucleophilic Attack AnionicCatalyst deactivation, branchingPyridine/THF solvent system< 1.10
Chain Transfer to Polymer Free RadicalHigh branching density, broad MWDRAFT/NMP techniques< 1.30
Diagram 1: Troubleshooting Logic Tree

TroubleshootingTree Start Polymerization Issue Detected Issue1 Insoluble Solid in Monomer Start->Issue1 Issue2 Broad MWD / Low MW Start->Issue2 Issue3 Gelation during Radical Process Start->Issue3 Cause1 Proliferous (Popcorn) Polymerization Issue1->Cause1 Cause2 Proton Abstraction or Ring Attack Issue2->Cause2 Cause3 Chain Transfer to Polymer Issue3->Cause3 Sol1 Add Inhibitor (t-Butyl Catechol) Store at -20°C Cause1->Sol1 Sol2 Use DPMLi Initiator Pyridine/THF Solvent Cause2->Sol2 Sol3 Switch to RAFT/NMP Controlled Radical Cause3->Sol3

Workflow for diagnosing and resolving 4-ethenyl-3-methylpyridine polymerization failures.

Diagram 2: Mechanistic Pathways (Propagation vs. Side Reactions)

ReactionPathways ActiveCenter Active Carbanion (Propagating Species) Monomer 4-Ethenyl-3-methylpyridine Monomer ActiveCenter->Monomer reacts with Prop Vinyl Addition (Desired Propagation) Monomer->Prop Side1 Proton Abstraction (3-Methyl Group) Monomer->Side1 Side2 Nucleophilic Attack (Pyridine Ring) Monomer->Side2 Living Elongated Living Polymer Prop->Living DeadChain Dead Polymer Chain + New Initiator Side1->DeadChain Branched Branched/Inactive Species Side2->Branched

Mechanistic divergence of the active carbanion during anionic polymerization.

Part 4: References

  • Living Anionic Homopolymerization and Block Copolymerization of 4-Vinylpyridine at “Elevated” Temperature and Its Characterization by Size Exclusion Chromatography Source: Macromolecules - ACS Publications URL:[Link][3]

  • Stabilization of 2-methyl-5-vinylpyridine (US2860140A) Source: Google Patents URL:[1]

  • Stabilization of methyl, vinyl pyridine (US2861997A) Source: Google Patents URL:[2]

  • Metal Binding Polymers from 4-Vinylpyridine by Controlled Radical Polymerisation Source: Dublin City University (DCU) URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Purification of 4-ethenyl-3-methylpyridine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-ethenyl-3-methylpyridine. Below, you will find a series of troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-ethenyl-3-methylpyridine. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) structured to address specific challenges encountered during experimental work. The methodologies described are grounded in established chemical principles to ensure reliability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 4-ethenyl-3-methylpyridine?

The impurity profile of 4-ethenyl-3-methylpyridine is heavily dependent on its synthetic route. However, common impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Regioisomers: Isomeric byproducts such as 3-ethenyl-4-methylpyridine can form depending on the reaction's selectivity.[1]

  • Over-reduction/Side-reaction Products: The corresponding saturated analog, 4-ethyl-3-methylpyridine, is a very common impurity if the synthesis involves a reduction step or if the vinyl group is unstable under the reaction conditions.[2][3]

  • Polymeric Material: The ethenyl (vinyl) group is susceptible to spontaneous polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Solvent Residues: Residual solvents from the reaction or initial work-up steps.

Q2: My crude 4-ethenyl-3-methylpyridine is a dark yellow or brown color. What does this indicate and how can I fix it?

While pure pyridine derivatives are often colorless to pale yellow, a dark coloration typically signifies the presence of aged impurities or minor polymeric byproducts.[4] These colored species can sometimes be removed by treating a solution of the crude product with activated charcoal followed by filtration prior to the main purification step. However, the most effective removal is usually achieved through distillation or chromatography.

Q3: How can I prevent the polymerization of 4-ethenyl-3-methylpyridine during purification and storage?

This is a critical consideration. The vinyl group is highly prone to radical polymerization.[5][6] To mitigate this:

  • Add a Polymerization Inhibitor: Before any purification involving heat (like distillation) or for long-term storage, add a small amount (typically 100-500 ppm) of a suitable inhibitor. Common choices include 4-tert-butylcatechol (TBC), hydroquinone (HQ), or stable nitroxide radicals like TEMPO.[7][][9]

  • Work at Reduced Temperatures: Whenever possible, keep the material cool.

  • Store Under Inert Atmosphere: Oxygen can sometimes promote polymerization pathways. Storing under nitrogen or argon is recommended.

  • Avoid Light Exposure: Store in an amber bottle or protect from light, as UV light can initiate polymerization.

Q4: Which purification method is generally most effective for 4-ethenyl-3-methylpyridine?

The choice depends on the specific impurities present.

  • Vacuum Fractional Distillation: This is the preferred method for removing non-volatile impurities, polymeric material, and impurities with significantly different boiling points. It MUST be performed under reduced pressure to lower the boiling point and prevent polymerization.

  • Column Chromatography: This is highly effective for separating close-boiling isomers and other impurities with similar volatility but different polarity.[10][11]

Q5: How can I accurately assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive assessment:

  • Gas Chromatography (GC): An excellent method for determining the percentage purity and detecting volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate and quantify non-volatile impurities or isomers.[2][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying impurities by their characteristic signals.[13]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=C of the vinyl group, aromatic C-N).[13]

Troubleshooting and Optimization Guide

This section addresses specific problems that may arise during the purification process.

Issue 1: The product polymerized in the distillation flask.
  • Probable Cause 1: Insufficient or No Polymerization Inhibitor. The high temperature of distillation, even under vacuum, can readily initiate polymerization without an inhibitor.

    • Solution: Ensure a suitable inhibitor (e.g., hydroquinone, TEMPO) is added to the crude material before heating commences.[7]

  • Probable Cause 2: Distillation temperature is too high. This can happen if the vacuum is not low enough or if the heating mantle is set too high.

    • Solution: Use a high-vacuum pump and ensure all connections are airtight to achieve the lowest possible boiling point. Use a well-controlled oil bath for heating rather than a mantle to provide even, gentle heating.

  • Probable Cause 3: Presence of radical initiators. Contaminants from the synthesis (e.g., residual peroxides) could be present.

    • Solution: Perform an aqueous wash of the crude product before distillation to remove any water-soluble initiators.

Diagram: Troubleshooting Workflow for Distillation Failure

start Polymerization Observed During Distillation check_inhibitor Was an inhibitor added prior to heating? start->check_inhibitor add_inhibitor Action: Add 100-500 ppm inhibitor (e.g., TEMPO) to new crude batch. check_inhibitor->add_inhibitor No check_vacuum What was the distillation pressure (vacuum)? check_inhibitor->check_vacuum Yes add_inhibitor->start Restart with new batch improve_vacuum Action: Check for leaks, use a higher performance pump. Aim for <1 mmHg. check_vacuum->improve_vacuum Too High (e.g., >10 mmHg) check_temp Was the pot temperature excessively high? check_vacuum->check_temp Sufficiently Low (e.g., <5 mmHg) improve_vacuum->start Restart with new batch reduce_temp Action: Use a lower vacuum. Use a controlled oil bath instead of a mantle. check_temp->reduce_temp Yes alt_method Consider alternative method: Column Chromatography check_temp->alt_method No, temp was minimal reduce_temp->start Restart with new batch

Caption: Troubleshooting workflow for polymerization during distillation.

Issue 2: Poor separation between 4-ethenyl-3-methylpyridine and an isomer during column chromatography.
  • Probable Cause: Incorrect Mobile Phase Polarity. The solvent system (eluent) does not have the optimal polarity to differentiate between the compounds on the stationary phase (e.g., silica gel).[4]

    • Solution: Optimize the Eluent. Systematically vary the ratio of your solvents. A common system for pyridines is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).

      • Run TLC First: Test multiple solvent ratios on a TLC plate to find the one that gives the best separation (largest difference in Rf values).

      • Use a Shallow Gradient: If eluting with a single solvent mixture (isocratic elution) fails, try a shallow gradient elution, slowly increasing the percentage of the more polar solvent.

  • Probable Cause: Column Overloading. Too much crude material was loaded onto the column, exceeding its separation capacity.

    • Solution: Use a larger column or load less material. A general rule of thumb is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1 for difficult separations.

Decision Framework for Purification Method Selection

The choice of purification method should be based on an initial analysis of the crude product.

start Analyze Crude Product (e.g., by GC or ¹H NMR) decision1 Are major impurities non-volatile or polymeric? start->decision1 decision2 Are major impurities isomers or close-boiling compounds? decision1->decision2 No distillation Primary Method: Vacuum Fractional Distillation (with inhibitor) decision1->distillation Yes chromatography Primary Method: Column Chromatography decision2->chromatography Yes combo Sequential Methods: 1. Vacuum Distillation 2. Column Chromatography of distilled product decision2->combo Both types of impurities present end Purity Analysis: GC, NMR, HPLC distillation->end chromatography->end combo->end

Caption: Decision tree for selecting the appropriate purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is designed for separating 4-ethenyl-3-methylpyridine from non-volatile impurities or those with a boiling point difference of at least 20-30 °C.

Materials & Equipment:

  • Crude 4-ethenyl-3-methylpyridine

  • Polymerization inhibitor (e.g., hydroquinone)

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle or oil bath with magnetic stirring

  • High-vacuum pump and pressure gauge

Procedure:

  • Preparation: Place the crude 4-ethenyl-3-methylpyridine into a round-bottom flask. Add a magnetic stir bar and a small amount of polymerization inhibitor (approx. 200 ppm).

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Evacuate the System: Turn on the cooling water to the condenser. Slowly and carefully apply vacuum to the system.

  • Heating: Once a stable, low pressure is achieved (< 5 mmHg), begin to gently heat the distillation flask with stirring.

  • Fraction Collection: Collect any low-boiling initial fractions (forerun) in a separate flask. As the temperature at the distillation head stabilizes, switch to a new receiving flask to collect the main product fraction.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of high-boiling residue remains in the pot.

  • Shutdown: Allow the system to cool completely before releasing the vacuum to prevent atmospheric oxygen from entering the hot apparatus.

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for separating isomers or impurities with polarities different from the target compound.

Materials & Equipment:

  • Crude 4-ethenyl-3-methylpyridine

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexanes/ethyl acetate mixture, determined by TLC analysis)

  • Chromatography column with stopcock

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent. Pour it into the column and allow it to pack evenly under slight pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding this to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column. Using positive pressure (air or nitrogen), push the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Monitoring: Monitor the fractions using TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-ethenyl-3-methylpyridine.

References

  • SIELC Technologies. (2018, February 19). Pyridine, 4-ethyl-3-methyl-. Available at: [Link]

  • PubChemLite. 4-ethyl-3-methylpyridine (C8H11N). Available at: [Link]

  • Google Patents. (2010). Process for the synthesis of 3-methyl-pyridine. CA2763574C.
  • Semantic Scholar. Synthesis of methylpyridines by catalytic method in the gas phase. Available at: [Link]

  • NextSDS. (n.d.). 4-ethenyl-3-methylpyridine — Chemical Substance Information. Available at: [Link]

  • ResearchGate. (2017, February 8). Why distilled 4-methylpyridine is required before carrying its coupling reaction?. Available at: [Link]

  • NIST. Pyridine, 4-ethyl-3-methyl-. In NIST Chemistry WebBook. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Pyridine, 3-ethyl-4-methyl-. Available at: [Link]

  • Knauer. Chromatography. Available at: [Link]

  • Das, N., & Alam, M. S. (2013). Synthesis of Quaternized poly(4-Vinyl Pyridine) and the Study of its Ion Exchange Property. Journal of Macromolecular Science, Part A, 50(8), 836-842.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.
  • The Good Scents Company. 4-vinyl pyridine. Available at: [Link]

  • Varshney, S. K., Zhong, X. F., & Eisenberg, A. (1993). Anionic homopolymerization and block copolymerization of 4-vinylpyridine and its investigation by high-temperature size-exclusion chromatography in N-methyl-2-pyrrolidinone. Macromolecules, 26(4), 701-706.
  • Ecochem. (2025, September 8). Ecochem Polymerization Inhibitors. Available at: [Link]

  • Polymer Source. Poly (4-vinyl pyridine). Available at: [Link]

  • Princeton Chromatography Inc. PrincetonSFC 4-Ethylpyridine 60Å. Available at: [Link]

  • Rhee, S. K., Lee, G. M., Yoon, J. H., Park, Y. H., & Lee, S. T. (1998). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology, 64(6), 2327-2330.
  • Ealias, A. M., & Mary, Y. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 3(2), 70-85.
  • International Journal of Novel Research and Development. (2023, October).
  • Google Patents. (2015). Synthesis method of Sitagliptin impurities. CN105130999A.
  • PubMed. (2024, September 16). 3-Methylpyridine: Synthesis and Applications. Available at: [Link]

Sources

Optimization

Technical Support Center: Controlling the Molecular Weight of Poly(4-ethenyl-3-methylpyridine)

Welcome to the Advanced Polymerization Support Center. Poly(4-ethenyl-3-methylpyridine)—also widely known in literature as poly(3-methyl-4-vinylpyridine) or P3M4VP—is a highly specialized polymer.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Polymerization Support Center. Poly(4-ethenyl-3-methylpyridine)—also widely known in literature as poly(3-methyl-4-vinylpyridine) or P3M4VP—is a highly specialized polymer. Due to the spatial steric hindrance provided by the methyl group at the 3-position, this polymer can adopt stable, optically active helical conformations [1]. Furthermore, its pyridine ring offers excellent polyelectrolyte characteristics for drug delivery and self-assembly applications.

However, precise molecular weight (MW) control is notoriously difficult. The pyridine nitrogen is highly susceptible to nucleophilic attack, which can lead to chain branching, broad polydispersity indices (PDI), and unpredictable molecular weights [2]. As a Senior Application Scientist, I have designed this guide to help you troubleshoot your syntheses, understand the mechanistic causality behind each experimental parameter, and implement self-validating protocols to achieve narrow molecular weight distributions.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my anionic polymerization of 4-ethenyl-3-methylpyridine yielding broad molecular weight distributions (PDI > 1.5) and unpredictable MWs? A1: The root cause is almost always related to the nucleophilicity of your initiator and the reaction temperature. Standard alkyl lithium initiators (like n-butyllithium) are highly nucleophilic and will attack the electron-deficient pyridine ring rather than strictly initiating the vinyl double bond.

  • The Fix: You must use sterically hindered, less nucleophilic initiators such as diphenylmethyl potassium (DPM-K) or triphenylmethyl potassium (TPM-K) [2]. Furthermore, the reaction must be strictly maintained at -78 °C . At temperatures above -45 °C, side reactions accelerate exponentially, leading to chain transfer and broad PDIs.

Q2: I am trying to synthesize optically active, helical P3M4VP. How does the choice of initiator affect the helical conformation and MW? A2: To induce a single-handed helical conformation, you must perform a helix-sense-selective anionic polymerization using a chiral initiator complex. The benchmark system utilizes the (-)-DDB-DPEDA-Li complex (where DDB is a chiral dimethoxy derivative) [1]. The spatial steric hindrance of the 3-methyl group stabilizes the helix, but the MW must be carefully controlled. If the degree of polymerization (DP) is too low (< 40 units), the helix-to-coil transition occurs rapidly. Ensure your [Monomer]:[Initiator] ratio targets a DP > 60 to maintain helical stability.

Q3: Can I use Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization instead of anionic methods to control the MW? A3: Yes. RAFT polymerization is highly recommended if you do not strictly require low-temperature chiral induction. RAFT is much more tolerant of functional groups and can be performed at 60–70 °C [3]. The key to MW control in RAFT is the Chain Transfer Agent (CTA). For vinylpyridines, trithiocarbonates (TTC) or dithiobenzoates (like CPDB) are ideal because their radical stabilizing properties perfectly match the reactivity of the vinylpyridine propagating radical.

Part 2: Experimental Methodologies & Protocols

To ensure reproducibility, every protocol must be a self-validating system. The following methodologies include built-in checkpoints to verify the integrity of your living polymer chains.

Protocol A: Living Anionic Polymerization (Targeting Helical Conformation)

Mechanism Causality: Moisture and oxygen instantly terminate living carbanions. Rigorous Schlenk techniques and high-vacuum lines are mandatory.

  • Monomer Purification: Stir 4-ethenyl-3-methylpyridine over calcium hydride (CaH₂) for 24 hours. Distill under reduced pressure directly into a flame-dried Schlenk flask. Validation: The distilled monomer must be entirely colorless.

  • Solvent Preparation: Distill tetrahydrofuran (THF) over sodium/benzophenone ketyl. Validation: The THF is ready only when the deep purple color of the ketyl radical is stable, indicating absolute absence of moisture/oxygen.

  • Initiation: In a flame-dried reactor under ultra-high purity argon, add 20 mL of dry THF. Cool the reactor to -78 °C using a dry ice/acetone bath. Inject the calculated volume of DPM-K (or chiral (-)-DDB-DPEDA-Li complex).

  • Propagation: Slowly add the purified monomer dropwise.

    • Self-Validation Checkpoint: The solution will immediately turn a deep red/orange color. This color is the spectroscopic signature of the living poly(vinylpyridine) carbanion. If the color fades, your system has been compromised by impurities.

  • Termination & Recovery: After 2 hours at -78 °C, quench the living ends by injecting 1 mL of degassed methanol (the red color will instantly disappear). Precipitate the polymer by dropping the solution into cold hexanes. Filter and dry under vacuum at 40 °C.

Protocol B: RAFT Polymerization for Narrow PDI

Mechanism Causality: RAFT relies on a delicate pre-equilibrium of radical generation and chain transfer. The [Monomer]:[CTA] ratio strictly dictates the theoretical molecular weight.

  • Reagent Preparation: Pass the monomer through a basic alumina column to remove phenolic inhibitors.

  • Reaction Assembly: In a Schlenk tube, dissolve the monomer, CTA (e.g., 2-cyanoprop-2-yl dithiobenzoate, CPDB), and initiator (AIBN) in anhydrous DMF.

    • Critical Ratio: Maintain a [CTA]:[AIBN] molar ratio of 10:1. This ensures that the number of dead polymer chains generated by the initiator is statistically negligible compared to the dormant chains controlled by the CTA.

  • Degassing: Perform three consecutive freeze-pump-thaw cycles. Oxygen acts as a potent radical scavenger and will completely inhibit RAFT.

  • Polymerization: Seal the tube under argon and immerse in an oil bath pre-heated to 65 °C. Allow the reaction to proceed for 24 hours.

  • Validation & Analysis: Terminate by rapid cooling (liquid nitrogen) and exposure to air.

    • Self-Validation Checkpoint: Take a crude sample for ¹H NMR. Calculate the conversion by comparing the vinyl protons (5.5–6.5 ppm) against the aromatic protons. Calculate theoretical MW: Mn,th​=Conversion×[CTA][Monomer]​×Mw,monomer​+Mw,CTA​ . Compare this to your SEC/GPC results to confirm livingness.

Part 3: Data Presentation & Visualization

Quantitative Comparison of Polymerization Techniques

Summarizing the experimental parameters allows for rapid selection of the appropriate methodology based on your target application.

ParameterLiving Anionic PolymerizationRAFT Polymerization
Optimal Initiator / CTA DPM-K, TPM-K, or Chiral Li-complexesCPDB, Trithiocarbonates (TTC)
Reaction Temperature -78 °C60 °C – 70 °C
Solvent THF, Toluene (strictly anhydrous)DMF, 1,4-Dioxane, Methanol
Typical PDI ( Mw​/Mn​ ) 1.05 – 1.151.10 – 1.25
MW Control Mechanism [Monomer] / [Initiator][Monomer] / [CTA] conversion
Helical Conformation Highly stable (if chiral initiator used)Stable at high DP (>60)
Tolerance to Impurities Extremely Low (Terminates instantly)Moderate (Tolerates trace moisture)
Mechanistic and Troubleshooting Workflows

RAFT_Mechanism Initiation 1. Initiation Initiator -> Radicals (I•) Propagation1 2. Chain Initiation I• + Monomer -> Pn• Initiation->Propagation1 RAFT_Equil 3. RAFT Pre-equilibrium Pn• + CTA <-> Pn-CTA + R• Propagation1->RAFT_Equil Reinitiation 4. Reinitiation R• + Monomer -> Pm• RAFT_Equil->Reinitiation Release of R• Main_Equil 5. Main Equilibrium Pm• + Pn-CTA <-> Pm-CTA + Pn• Reinitiation->Main_Equil Chain Growth Main_Equil->Main_Equil Degenerate Transfer Termination 6. Termination Dead Polymer Main_Equil->Termination Radical Coupling (Minimised)

Figure 1: RAFT polymerization main equilibrium pathway for continuous chain growth.

Anionic_Troubleshooting Start High PDI or Unpredictable MW in Anionic Polymerization? TempCheck Check Polymerization Temperature Start->TempCheck TempHigh Temp > -78 °C TempCheck->TempHigh TempLow Temp = -78 °C TempCheck->TempLow ActionTemp Cool to -78 °C to prevent nucleophilic side reactions TempHigh->ActionTemp InitCheck Check Initiator Nucleophilicity TempLow->InitCheck InitStrong Too Strong (e.g., n-BuLi) InitCheck->InitStrong InitRight Sterically Hindered (e.g., DPM-K, TPM-K) InitCheck->InitRight ActionInit Switch to DPM-K or TPM-K InitStrong->ActionInit PurityCheck Check Monomer/Solvent Purity InitRight->PurityCheck ActionPurity Rigorous drying over CaH2 and freeze-pump-thaw PurityCheck->ActionPurity

Figure 2: Troubleshooting decision tree for anionic polymerization of P3M4VP.

Part 4: References

  • Ortiz, L. J., & Khan, I. M. (1998). Synthesis of Optically Active Helical Poly(3-methyl-4-vinylpyridine). Macromolecules, 31(17), 5927–5929.[Link]

  • Ahn, S., et al. (2016). Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. Macromolecules, 49(17), 6213-6225.[Link]

  • Wang, R., et al. (2023). Synthesis of optically active helical polystyrene and their application in chiral separation. Designed Monomers and Polymers, 26(1), 1-10.[Link]

Troubleshooting

Section 1: Monomer Synthesis &amp; Purification (FAQs &amp; Troubleshooting)

Technical Support Center: Scale-Up Considerations for 4-Ethenyl-3-Methylpyridine Production & Polymerization Introduction Welcome to the Technical Support Center for 4-ethenyl-3-methylpyridine (also known as 3-methyl-4-v...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Considerations for 4-Ethenyl-3-Methylpyridine Production & Polymerization

Introduction Welcome to the Technical Support Center for 4-ethenyl-3-methylpyridine (also known as 3-methyl-4-vinylpyridine, CAS: 45658-28-4) [1]. This specialty monomer is critically important in the synthesis of optically active helical polymers and advanced biomaterials [2]. Scaling up its production and subsequent anionic polymerization presents unique challenges, primarily due to the monomer's propensity for thermal auto-polymerization and the extreme sensitivity of helix-sense selective polymerization to trace impurities and thermal gradients.

Q1: What is the most scalable and robust synthetic route for producing 4-ethenyl-3-methylpyridine? A: While bench-scale syntheses often rely on Wittig reactions or the dehydration of 1-(3-methylpyridin-4-yl)ethanol, these methods scale poorly due to harsh conditions and low atom economy. For pilot-scale production, we recommend the Suzuki-Miyaura cross-coupling of 4-chloro-3-methylpyridine with potassium vinyltrifluoroborate or vinylboronic acid pinacol ester. Causality: This route avoids highly toxic organotin reagents (used in Stille couplings) and operates under mild, aqueous-organic biphasic conditions (e.g., 80 °C with Pd(dppf)Cl₂). The mild temperature prevents the premature thermal auto-polymerization of the newly formed vinyl group, a common failure point in dehydration routes [3].

Q2: During vacuum distillation, the monomer spontaneously polymerizes in the distillation pot, destroying the batch. How can we prevent this? A: Vinylpyridines are highly susceptible to radical-induced thermal auto-polymerization. Causality: At elevated temperatures, trace oxygen or thermal stress generates radical species that rapidly propagate through the vinyl groups. Solution (Self-Validating Protocol): Always add a radical inhibitor, such as phenothiazine or 4-tert-butylcatechol (100–500 ppm), directly to the crude mixture before heating. Perform the distillation under high vacuum (< 1 mbar) to ensure the boiling point remains below 60 °C. Validate the process by monitoring the viscosity of the pot residue; a sudden spike indicates inhibitor depletion.

Q3: How do we achieve the ultra-high purity required for living anionic polymerization? A: Anionic polymerization requires the absolute absence of electrophilic or protic impurities (e.g., water, alcohols, dissolved oxygen). Protocol: Perform a two-stage fractional distillation. First, distill the monomer over calcium hydride (CaH₂) to eliminate bulk water. Second, distill the monomer over a trialkylaluminum reagent (e.g., trioctylaluminum) immediately prior to use. Causality: CaH₂ removes water but cannot remove trace alcohols or amines. Trialkylaluminum reacts irreversibly with these protic impurities. We avoid sodium metal because it can act as a single-electron transfer agent, prematurely initiating the anionic polymerization of the vinylpyridine monomer.

Section 2: Anionic Polymerization Scale-Up (FAQs & Troubleshooting)

Q4: We successfully polymerized the monomer at the bench scale, but our scaled-up batch lost its optical activity and helical structure. Why? A: Loss of optical activity in poly(3-methyl-4-vinylpyridine) is almost always a temperature control issue. Causality: The helix-sense selective anionic polymerization requires cryogenic conditions (strictly -78 °C) using chiral initiators like the (-)-DDB-DPEDA-Li complex [2]. Living anionic polymerizations are highly exothermic. In a 50 mL flask, heat dissipates instantly. In a 5 L or 50 L reactor, poor surface-area-to-volume ratios lead to localized "hot spots." Even a transient temperature rise to -50 °C provides enough thermal energy to overcome the rotational barrier of the polymer backbone, triggering an irreversible helix-to-coil transition [3]. Solution: Utilize a continuous flow reactor or a highly jacketed semi-batch reactor with active liquid nitrogen cooling. Control the monomer feed rate strictly based on real-time internal calorimetric data.

Q5: How can we validate that our scaled-up anionic polymerization is truly "living" before quenching? A: Implement a self-validating sequential monomer addition test. Causality: If the chain ends are living, they will retain their characteristic deep red/orange color (indicative of the delocalized vinylpyridyl anion). Protocol: Withdraw a 5 mL aliquot from the reactor under positive argon pressure into a sealed, dry Schlenk tube. Inject a small, known quantity of degassed styrene or additional 4-ethenyl-3-methylpyridine. If the temperature spikes and the viscosity increases without color loss, the chains are alive. If the color fades to yellow or clear, the system has been quenched by impurities.

Section 3: Quantitative Data & Yield Optimization

Table 1: Comparative Scale-Up Metrics for 4-Ethenyl-3-Methylpyridine Synthesis

Synthesis RouteBench Yield (10g)Pilot Yield (1kg)Major Scale-Up LimitationRecommended Inhibitor
Alcohol Dehydration75%30%High heat causes in-situ polymerizationPhenothiazine (500 ppm)
Stille Coupling85%N/AToxic organotin waste disposal4-tert-Butylcatechol (100 ppm)
Suzuki-Miyaura 92% 88% Cost of Pd catalyst removal Phenothiazine (200 ppm)

Table 2: Impurity Tolerances for Helix-Sense Selective Anionic Polymerization

ImpurityMaximum Tolerable LimitEffect of Exceeding LimitMitigation Strategy
Water (H₂O)< 5 ppmQuenches propagating anionDistillation over CaH₂
Oxygen (O₂)< 1 ppmOxidizes initiator / chain end3x Freeze-Pump-Thaw cycles
Alcohols< 10 ppmChain transfer / terminationDistillation over AlR₃
Isomers< 0.1%Disrupts helical packingPrecision fractional distillation

Section 4: Experimental Protocols

Protocol 1: Scaled-up Suzuki-Miyaura Synthesis of 4-Ethenyl-3-Methylpyridine

  • Preparation: In a 10 L jacketed reactor purged with ultra-high purity Argon, add 4-chloro-3-methylpyridine (1.0 eq) and potassium vinyltrifluoroborate (1.2 eq).

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) and an aqueous solution of K₂CO₃ (2.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.5 mol%). Note: Keep catalyst loading low to minimize palladium removal efforts later.

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous mechanical stirring (400 rpm) for 12 hours.

  • Workup: Cool to 20 °C. Separate the organic layer. Wash with brine (3 x 1 L) and dry over anhydrous Na₂SO₄.

  • Inhibition & Concentration: Add 200 ppm phenothiazine to the organic layer. Concentrate under reduced pressure (water bath < 35 °C).

Protocol 2: Rigorous Purification for Anionic Polymerization

  • First Distillation: Transfer the crude monomer to a distillation apparatus containing CaH₂ (5% w/w). Stir for 4 hours at room temperature under Argon to allow complete reaction with water. Distill under high vacuum (< 1 mbar), collecting the main fraction.

  • Validation: Perform Karl Fischer titration. Proceed only if H₂O < 10 ppm.

  • Second Distillation: Transfer the semi-pure monomer to a rigorously dried Schlenk flask. Add trioctylaluminum (1 M in hexanes, 0.05 eq). Vacuum distill directly into a flame-dried ampoule equipped with a break-seal. Store at -20 °C in the dark.

Section 5: Process Workflows

G Start 4-Chloro-3-methylpyridine + Vinylboronic Derivative Coupling Suzuki-Miyaura Coupling (Pd catalyst, Base, 80°C) Start->Coupling Extraction Aqueous Workup & Solvent Extraction Coupling->Extraction Crude Crude 4-Ethenyl- 3-methylpyridine Extraction->Crude Distill1 Vacuum Distillation (with Phenothiazine) Crude->Distill1 Distill2 Drying over CaH2 (< 10 ppm H2O) Distill1->Distill2 Pure Polymer-Grade Monomer (Store at -20°C) Distill2->Pure

Workflow for the scalable synthesis and purification of 4-ethenyl-3-methylpyridine.

G2 Init Chiral Anionic Initiator (e.g., DDB-DPEDA-Li) Mix Reactor at -78°C (High Vacuum / Argon) Init->Mix Monomer Purified 4-Ethenyl- 3-methylpyridine Monomer->Mix Propagate Living Polymerization (Helix-Sense Selective) Mix->Propagate Quench Termination (Degassed Methanol) Propagate->Quench Polymer Optically Active Helical Poly(3-methyl-4-vinylpyridine) Quench->Polymer

Anionic polymerization pathway for synthesizing optically active helical polymers.

References

  • Ortiz, L. J., & Khan, I. M. "Synthesis of Optically Active Helical Poly(3-methyl-4-vinylpyridine)". Macromolecules, 1998, 31(17), 5927-5929. [Link]

  • Nakano, T. "Helical Polymers: From Precise Synthesis to Structures and Functions". Chemical Reviews, 2026. [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Ethenyl-3-methylpyridine and 4-Vinylpyridine

Introduction In the landscape of polymer chemistry, materials science, and drug development, vinylpyridines serve as indispensable building blocks. Their utility stems from the dual reactivity of the vinyl group, amenabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of polymer chemistry, materials science, and drug development, vinylpyridines serve as indispensable building blocks. Their utility stems from the dual reactivity of the vinyl group, amenable to polymerization and addition reactions, and the pyridine ring, whose nitrogen atom offers sites for protonation, quaternization, and coordination. Among these, 4-vinylpyridine (4-VP) is a widely studied and utilized monomer.[1][2] A lesser-known but structurally significant analogue is 4-ethenyl-3-methylpyridine (3M4VP).

The introduction of a single methyl group at the 3-position, adjacent to the vinyl substituent, may seem minor, but it fundamentally alters the electronic and steric landscape of the molecule. This guide provides an in-depth, objective comparison of the reactivity of 3M4VP and 4-VP, moving beyond simple descriptions to explain the causal mechanisms behind their differing behaviors. By synthesizing established chemical principles with available experimental data for analogous systems, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the appropriate monomer for their specific application. We will explore how the interplay of electronic and steric effects governs reactivity in polymerization, reactions at the vinyl group, and transformations involving the pyridine nitrogen.

Molecular Structure and Physicochemical Properties

The foundational difference between the two molecules is the presence of a methyl group on the pyridine ring ortho to the vinyl group in 3M4VP.

Property4-Vinylpyridine (4-VP)4-Ethenyl-3-methylpyridine (3M4VP)Rationale for Difference
2D Structure 4-Vinylpyridine StructureChemical structure of 4-ethenyl-3-methylpyridine to be generated or found-
CAS Number 100-43-6[1][3]45658-28-4[4]-
Molecular Formula C₇H₇N[1][5]C₈H₉NAdditional CH₂ group.
Molecular Weight 105.14 g/mol [2]119.17 g/mol Additional CH₂ group.
pKa (conjugate acid) 5.62[1][2][5]~6.2 - 6.4 (Estimated)The electron-donating methyl group increases the basicity of the pyridine nitrogen. The predicted pKa for the related 3-ethyl-4-methylpyridine is 6.25.[6]
Boiling Point 62-65 °C @ 15 mmHg[2]Higher than 4-VPIncreased molecular weight and van der Waals forces.
Appearance Clear colorless to yellow-brown liquid[1][2]Likely a colorless to yellow-brown liquidStructural similarity.

The Decisive Influence of the 3-Methyl Group: A Tale of Two Effects

The reactivity differences between 4-VP and 3M4VP are almost entirely dictated by the steric and electronic effects imposed by the 3-methyl group. Understanding these two competing factors is critical to predicting their behavior in chemical reactions.

Electronic Effect: Inductive Donation (+I)

The methyl group is a classic electron-donating group (EDG) through an inductive effect (+I). It pushes electron density into the aromatic pyridine ring. This has two primary consequences:

  • Increased Basicity and Nucleophilicity of the Pyridine Nitrogen: The increased electron density on the ring makes the lone pair of electrons on the nitrogen atom more available for donation to a proton (increasing basicity) or an electrophile (increasing nucleophilicity).

  • Enhanced Electron Density of the Vinyl Group: This inductive push extends to the vinyl group, making the π-bond more electron-rich than that of 4-VP. In principle, this should make the double bond more attractive to electrophiles.[7]

Steric Effect: Ortho-Position Hindrance

The placement of the methyl group directly adjacent (ortho) to the vinyl group creates a zone of steric hindrance. This physical bulk can impede the approach of reactants, catalysts, or other monomers to the vinyl group's reactive sites. This steric clash can slow down or even prevent reactions that would otherwise be electronically favorable.[8][9]

G cluster_0 4-Vinylpyridine (4-VP) cluster_1 4-Ethenyl-3-methylpyridine (3M4VP) cluster_2 4VP 4VP 3M4VP 3M4VP Electronic Electronic Effect (+I) - Increases e⁻ density on N and C=C - Enhances nucleophilicity/basicity Steric Steric Hindrance - Shields the vinyl group - Impedes reagent approach

Caption: Competing electronic and steric effects of the 3-methyl group in 3M4VP.

Comparative Reactivity at the Pyridine Nitrogen

Reactions involving the pyridine nitrogen are primarily governed by electronic effects, as the nitrogen atom is relatively unhindered in both molecules.

Basicity (pKa)

The basicity of the pyridine nitrogen is a direct measure of its ability to accept a proton.

  • 4-VP: Has a well-established pKa of 5.62 for its conjugate acid.[1][5]

  • 3M4VP: Is predicted to be significantly more basic. The electron-donating methyl group increases the electron density at the nitrogen, making it a stronger base. For comparison, the predicted pKa of 3-ethyl-4-methylpyridine is 6.25, nearly a full pKa unit higher than 4-VP.[6]

N-Quaternization

N-quaternization is the reaction of the pyridine nitrogen with an electrophile, typically an alkyl halide, to form a pyridinium salt. This reaction is fundamental to creating poly(ionic liquid)s, modifying polymer properties, and developing antimicrobial materials.[10][11]

  • 4-VP: Readily undergoes quaternization. Post-polymerization modification of poly(4-vinylpyridine) (P4VP) is a common strategy.[12][13]

  • 3M4VP: Is expected to undergo N-quaternization faster than 4-VP. The increased nucleophilicity of its nitrogen atom, a direct result of the methyl group's +I effect, should accelerate the Sₙ2 reaction with an alkyl halide. Studies on other alkyl-substituted pyridines support this, showing that 4-ethylpyridine reacts slightly faster than 4-methylpyridine with alkyl bromides.[14]

Experimental Protocol: N-Quaternization of Poly(4-vinylpyridine) with Methyl Iodide

This protocol for P4VP serves as a validated baseline methodology that can be adapted for a comparative study with poly(3M4VP).

  • Dissolution: Dissolve 1.0 g of poly(4-vinylpyridine) (Mw = 60 kDa) in 50 mL of a suitable solvent (e.g., methanol or ethanol) in a round-bottomed flask equipped with a reflux condenser and magnetic stirrer.[12]

  • Reagent Addition: Add a molar excess of methyl iodide (e.g., 0.9 mL, ~0.014 mol for full quaternization) to the solution.[12] The degree of quaternization can be controlled by varying the molar ratio of the alkyl halide to the pyridine monomer units.[12]

  • Reaction: Heat the mixture to reflux (e.g., ~65°C for methanol) and maintain for 4-6 hours. The quaternized polymer may precipitate from the solution as it forms.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If the polymer remains in solution, precipitate it by adding the solution dropwise to a large volume of a non-solvent like diethyl ether.

  • Purification & Drying: Wash the collected polymer several times with the non-solvent to remove unreacted methyl iodide and solvent. Dry the final product under vacuum at 40-50°C to a constant weight.

  • Characterization: Confirm the degree of quaternization using ¹H NMR spectroscopy by integrating the signals of the N-methyl protons and the aromatic protons of the pyridine ring.

G cluster_workflow N-Quaternization Workflow start Dissolve Polymer in Solvent add_reagent Add Alkyl Halide (e.g., CH₃I) start->add_reagent react Heat to Reflux (4-6 hours) add_reagent->react isolate Isolate Polymer (Filtration or Precipitation) react->isolate purify Wash with Non-Solvent isolate->purify dry Dry Under Vacuum purify->dry end Characterize (¹H NMR) dry->end

Caption: General experimental workflow for the post-polymerization N-quaternization.

Comparative Reactivity in Polymerization

The vinyl group makes both molecules excellent monomers for polymerization. However, the interplay of electronic and steric effects in 3M4VP leads to significant differences in polymerization behavior compared to 4-VP.

Radical Polymerization

In free-radical polymerization, a radical initiator adds to the vinyl group, and the chain propagates.

  • 4-VP: Polymerizes readily via free-radical methods, often initiated by AIBN or similar compounds.[15]

  • 3M4VP: The reactivity is governed by two opposing factors:

    • Electronic (Slight Activation): The electron-donating methyl group slightly enhances the electron density of the double bond, which can increase its reactivity towards certain radicals.

    • Steric (Strong Deactivation): The bulky methyl group adjacent to the vinyl group significantly hinders the approach of the propagating radical chain end. This steric hindrance is typically the dominant factor in vinyl monomer polymerization.[9]

Anionic Polymerization

Anionic polymerization is initiated by a nucleophile (e.g., n-BuLi) and is highly sensitive to the electronic properties of the monomer.

  • 4-VP: Has a high electron affinity and readily undergoes anionic polymerization, which can be non-terminating ("living") under stringent conditions.[16][17] It is more reactive than styrene in this regard.[16]

  • 3M4VP: The analysis is more complex. The electron-donating methyl group makes the vinyl group less electrophilic, which should disfavor the initial nucleophilic attack and slow the rate of propagation. The steric hindrance will further impede the approach of the bulky anionic chain end.

Comparative Reactivity at the Vinyl Group

Electrophilic Addition

Electrophilic addition involves the attack of an electrophile (e.g., Br₂, HBr) on the electron-rich C=C double bond.[18]

  • 4-VP: The vinyl group undergoes electrophilic addition, although the reaction can be complex due to the basicity of the pyridine nitrogen, which can react with acidic electrophiles.

  • 3M4VP: Again, competing effects are at play:

    • Electronic (Activation): The +I effect of the methyl group makes the double bond more electron-rich and, therefore, more nucleophilic and susceptible to attack by an electrophile.[7]

    • Steric (Deactivation): The ortho-methyl group hinders the electrophile's trajectory to the double bond.

Summary and Application Outlook

The choice between 4-vinylpyridine and 4-ethenyl-3-methylpyridine is a strategic decision based on the desired reactivity and final material properties. The 3-methyl group is not a passive substituent but an active modulator of the monomer's chemical behavior.

Feature / Reaction4-Vinylpyridine (4-VP)4-Ethenyl-3-methylpyridine (3M4VP)Key Influencing Factor
Nitrogen Basicity (pKa) Lower (5.62)Higher (~6.2-6.4)Electronic (+I)
N-Quaternization Rate SlowerFaster Electronic (+I)
Radical Polymerization Rate FasterSlower Steric Hindrance
Anionic Polymerization Rate FasterSlower Electronic & Steric
Electrophilic Addition BaselineVariable (depends on electrophile size)Electronic vs. Steric
Polymer T₉ (Glass Transition) Baseline (~142 °C for P4VP)[15]Higher Reduced chain mobility from methyl group

Application Implications:

  • Choose 4-Vinylpyridine (4-VP) for:

    • Rapid polymerization and high monomer conversion.

    • Applications where maximum polymer chain flexibility is desired.

    • Baseline studies where extensive literature data is beneficial.

  • Choose 4-Ethenyl-3-methylpyridine (3M4VP) for:

    • Creating polymers with higher basicity for applications in catalysis or pH-responsive systems requiring a higher pKa trigger.

    • Designing materials with enhanced thermal stability (higher T₉).

    • Synthesizing poly(ionic liquid)s where a faster quaternization rate is advantageous.

    • Probing the effects of steric bulk on polymer architecture and properties.

Ultimately, the 3-methyl group in 4-ethenyl-3-methylpyridine provides a valuable tuning parameter for researchers, allowing for the rational design of pyridine-based polymers and materials with tailored physicochemical properties.

References

  • Vertex AI Search, based on 4-Vinylpyridine 100-43-6 wiki.
  • PubChem, CID 7502. 4-Vinylpyridine.
  • ChemicalBook, CAS#: 100-43-6. 4-Vinylpyridine.
  • FooDB, FDB004426. 4-Vinylpyridine.
  • scipoly.com, Poly(4-vinylpyridine), crosslinked.
  • Deep Blue Repositories, Electrochemical anionic polymeriz
  • ACS Publications, Synthesis and Reactivity of Highly Nucleophilic Pyridines. J. Org. Chem. 2011, 76, 2, 658–672.
  • ChemicalBook, CAS#: 529-21-5. 3-ETHYL-4-METHYLPYRIDINE.
  • ACS Publications, Anionic Ring-Opening Polymerizations of N-Sulfonylaziridines in Ionic Liquids. Macromolecules 2022, 55, 3, 937–945.
  • Die Makromolekulare Chemie, Initiation mechanism for the anionic polymerization of β‐propiolactone by pyridine. 1969, 127, 1, 163-172.
  • ResearchGate, Anionic polymerization of various p-substituted styrenes, 2-vinylpyridine and 4-vinylpyridine...
  • NIST WebBook, Pyridine, 4-ethyl-3-methyl-.
  • PMC, NIH, Practical and Regioselective Synthesis of C4-Alkyl
  • ACS Publications, Electrophilic Reactions of 2- and 4-Vinylpyridines. J. Am. Chem. Soc. 1953, 75, 18, 4615–4616.
  • MDPI, Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers 2022, 14(4), 804.
  • PMC, Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles.
  • Wiley Online Library, Effects of metal salts on polymerization. Part II. Polymerization of vinylpyridine complexed with the group IIb metal salts. J. Polym. Sci. A-1 Polym. Chem. 1966, 4, 6, 1453-1466.
  • PMC, A Novel Synthesis of Highly Efficient Antimicrobial Quaternary Ammonium Pyridine Resin and Its Application in Drinking Water Tre
  • ResearchGate, Quantitative Quaterniz
  • ACS Publications, Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. J. Am. Chem. Soc. 2021, 143, 31, 12031–12037.
  • MDPI, A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts.
  • ResearchGate, The Influence of Steric Hindrance and Remote Electronic Effects on the (Co)polymerization Catalyzed by Pyridine‐Imine Nickel(II)
  • ResearchGate, Synthesis and characterization of poly (ionic liquid)
  • Chemistry Stack Exchange, Reactivity order of electrophilic addition.
  • Wiley Online Library, Effects of metal salts on polymerization. Part III. Radical polymerizabilities and infrared spectra of vinylpyridines complexed with zinc and cadmium salts. J. Polym. Sci. A-1 Polym. Chem. 1967, 5, 8, 2029-2041.
  • NextSDS, 4-ethenyl-3-methylpyridine — Chemical Substance Inform
  • PMC, Quaternized Poly(N,N′-dimethylaminoethyl methacrylate) Star Nanostructures in the Solution and on the Surface.
  • SciSpace, Quantitative Quaterniz
  • RSC Publishing, Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. Chem. Sci., 2021, 12, 1425-1430.
  • PMC, Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes.
  • Wikipedia, Pyridine.
  • Chemistry LibreTexts, 10.4: Electrophilic Additions to Alkenes.
  • NIST WebBook, Pyridine, 4-ethenyl-.
  • ACS Publications, Poly(4-vinylpyridine) complexes with bromine and bromine chloride as reactive polymers in addition reactions. Macromolecules 1980, 13, 1, 64–68.
  • PubChemLite, 4-ethyl-3-methylpyridine (C8H11N).
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Comparative

A Comparative Analysis of the Polymerization Behavior of 4-Ethenyl-3-Methylpyridine and Styrene

Executive Summary This guide provides a detailed comparison of the polymerization behavior of 4-ethenyl-3-methylpyridine, a functional pyridine-based monomer, and styrene, a ubiquitous commodity monomer. While both monom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a detailed comparison of the polymerization behavior of 4-ethenyl-3-methylpyridine, a functional pyridine-based monomer, and styrene, a ubiquitous commodity monomer. While both monomers feature a polymerizable vinyl group, the substitution of styrene's phenyl ring with a methyl-substituted pyridine ring introduces significant differences in electronic properties and reactivity. These differences profoundly impact the choice of polymerization methodology, reaction kinetics, and the ultimate properties of the resulting polymers. Styrene is readily polymerizable by virtually all methods, whereas the basic nitrogen atom in the pyridine ring of 4-ethenyl-3-methylpyridine presents unique challenges and opportunities, particularly in ionic and coordination polymerizations. This guide delves into these distinctions, providing experimental data, detailed protocols, and mechanistic insights to inform researchers in material design and synthesis.

Introduction: A Tale of Two Vinyl Monomers

Styrene is one of the most extensively studied and utilized monomers in polymer chemistry. Its non-polar, aromatic nature and the relative stability of the propagating radical and ionic species make it a model compound for a wide array of polymerization techniques. The resulting polymer, polystyrene, is a cornerstone of the plastics industry.

In contrast, 4-ethenyl-3-methylpyridine belongs to the class of vinylpyridines, which are considered "functional" monomers. The defining feature is the pyridine ring, which imparts distinct properties to the corresponding polymer, poly(4-ethenyl-3-methylpyridine). The nitrogen atom's lone pair of electrons allows for pH-responsiveness, quaternization, and coordination with metal ions, opening avenues for applications in drug delivery, catalysis, and functional coatings.[1][2][3] The addition of a methyl group at the 3-position further modulates the electronic properties and steric environment of the pyridine ring compared to its parent, 4-vinylpyridine. This guide will use 4-vinylpyridine (4VP) as a close proxy where direct data for the methylated analogue is scarce, a common practice in polymer science for predicting the behavior of closely related monomers.

Monomer Structure and Reactivity: Phenyl vs. Pyridine Ring

The polymerization behavior of a monomer is intrinsically linked to its electronic and steric characteristics. The primary difference between styrene and 4-ethenyl-3-methylpyridine lies in the aromatic ring attached to the vinyl group.

  • Styrene: The phenyl ring acts as an electron-donating group via resonance, stabilizing the propagating radical, carbocation, or carbanion at the benzylic position. This stabilization is a key reason for styrene's versatility in various polymerization mechanisms.

  • 4-Ethenyl-3-Methylpyridine: The pyridine ring is generally electron-withdrawing due to the high electronegativity of the nitrogen atom. This reduces the electron density of the vinyl group compared to styrene. However, the nitrogen's lone pair of electrons can have a profound impact:

    • Basicity: The nitrogen atom is a Lewis base, which can complex with and deactivate Lewis acids. This makes conventional cationic polymerization exceptionally challenging.[1]

    • Coordination: The nitrogen can coordinate with metal catalysts, which is a critical consideration in controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP).[4]

    • Inductive Effects: The methyl group at the 3-position is a weak electron-donating group, which slightly increases the electron density of the ring compared to unsubstituted 4-vinylpyridine.

G cluster_styrene Styrene cluster_4e3mp 4-Ethenyl-3-methylpyridine cluster_effects Styrene Styrene A Phenyl ring stabilizes propagating species (radical, anion, cation) via resonance. Pyridine Pyridine B Pyridine nitrogen is a Lewis base, complexing with cationic species and certain metal catalysts. C Electron-withdrawing nature of pyridine ring affects vinyl group reactivity. D Methyl group provides minor electron-donating and steric influence.

Caption: Structural comparison of Styrene and 4-Ethenyl-3-methylpyridine.

Comparative Polymerization Kinetics

The differences in monomer structure are reflected in their polymerization kinetics, especially during copolymerization. Monomer reactivity ratios (r₁ and r₂) indicate the relative preference of a propagating chain ending in monomer 1 to add another molecule of monomer 1 (k₁₁) versus monomer 2 (k₁₂).

Monomer 1Monomer 2r₁ (M1)r₂ (M2)Polymerization SystemInterpretation
Styrene (S)4-Vinylpyridine (V)rₛ = 0.66 ± 0.05rᵥ = 0.80 ± 0.20Free Radical, BulkTendency for random copolymerization, with a slight preference for 4VP incorporation.
4-Vinylpyridine (V)Styrene (S)rᵥ = 0.700 ± 0.005rₛ = 0.335 ± 0.001Free Radical, Toluene, <20% conv.Both radicals prefer to add 4VP over styrene, suggesting a tendency toward a more alternating structure than an ideal random copolymer.

Data presented for the Styrene/4-Vinylpyridine system, which serves as a close model for the Styrene/4-Ethenyl-3-methylpyridine system.[5][6]

The product of the reactivity ratios (r₁ * r₂) for the styrene/4-vinylpyridine system is less than 1, indicating a tendency toward random or alternating copolymerization rather than the formation of long blocks of a single monomer. The data shows that the 4-vinylpyridine radical has a higher preference for adding its own monomer type than the styrene radical does.[5][7]

Polymerization Methodologies: A Comparative Analysis

Free-Radical Polymerization

This is the most common and robust method applicable to both monomers. It involves initiation by thermal decomposition of an initiator like azobisisobutyronitrile (AIBN), followed by propagation and termination steps.[1] While effective for producing high molecular weight polymers, it offers poor control over molecular weight distribution (polydispersity) and polymer architecture. The procedure is broadly similar for both monomers, though solvent choice can be more critical for the pyridine-based monomer to ensure solubility of both the monomer and the resulting polymer.

Anionic Polymerization

Anionic polymerization, often a "living" polymerization, can produce polymers with very narrow molecular weight distributions and well-defined architectures.[1]

  • Styrene: It is a model monomer for anionic polymerization, typically initiated by organolithium compounds like n-butyllithium in non-polar solvents.[8] The reaction proceeds via a stable styryl carbanion.

  • 4-Ethenyl-3-Methylpyridine: This monomer can also be polymerized anionically.[1][9][10] However, the reaction requires extremely stringent, impurity-free conditions. The nitrogen atom does not prevent polymerization but can interact with the lithium counter-ion, potentially affecting the polymerization kinetics compared to styrene.

Cationic Polymerization

This method reveals a stark difference between the two monomers.

  • Styrene: Readily undergoes cationic polymerization initiated by protic or Lewis acids, proceeding through a stabilized benzylic carbocation.

  • 4-Ethenyl-3-Methylpyridine: Cationic polymerization is highly challenging.[1] The basic nitrogen of the pyridine ring acts as a potent nucleophile that complexes with and deactivates the cationic propagating center, effectively terminating the polymerization.[1]

Controlled Radical Polymerization (CRP)

CRP techniques combine the robustness of free-radical chemistry with the control of living polymerizations, enabling the synthesis of well-defined polymers with low polydispersity (Đ).

  • Nitroxide-Mediated Polymerization (NMP): This method is highly effective for both styrene and vinylpyridines.[11][12][13] It uses a nitroxide radical, such as TEMPO, to reversibly cap the propagating chain, allowing for controlled growth.[11] Block copolymers of styrene and 4-vinylpyridine have been successfully synthesized using NMP.[13][14][15]

  • Atom Transfer Radical Polymerization (ATRP): While a workhorse for styrene and acrylates, ATRP of vinylpyridines requires careful consideration. The pyridine nitrogen can strongly coordinate with the copper catalyst, potentially leading to catalyst deactivation and loss of control.[4] Rational selection of the initiator and ligand system is crucial to achieve a controlled polymerization.[4]

  • Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization: RAFT is a versatile CRP method applicable to a wide range of monomers, including both styrene and 4-vinylpyridine.[4] It offers excellent control but requires careful selection of the RAFT agent to be compatible with the monomer's reactivity.

Detailed Experimental Protocols

The following protocols are illustrative examples. Safety Precaution: All polymerization reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses) is mandatory. Monomers should be purified to remove inhibitors prior to use.

Protocol 1: Conventional Free-Radical Polymerization of Styrene

Objective: To synthesize polystyrene with a high molecular weight but broad polydispersity.

Methodology:

  • Monomer Purification: Pass styrene (20 mL) through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the purified styrene and a solvent such as toluene (40 mL).

  • Initiator Addition: Add AIBN (e.g., 0.04 g, amount to be calculated based on desired molecular weight and initiation efficiency).

  • Degassing: Subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen. This is critical as oxygen inhibits radical polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at 70-80°C. Let the reaction proceed for several hours (e.g., 6-24 hours). The viscosity of the solution will increase significantly.

  • Termination and Isolation: Cool the reaction to room temperature. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as methanol.

  • Purification: Collect the white, stringy polystyrene precipitate by filtration. Wash it with fresh methanol and dry it under vacuum at 50°C to a constant weight.

Protocol 2: Nitroxide-Mediated Polymerization (NMP) of 4-Ethenyl-3-Methylpyridine

Objective: To synthesize poly(4-ethenyl-3-methylpyridine) with a controlled molecular weight and low polydispersity (Đ < 1.5). This protocol is adapted from established procedures for 4-vinylpyridine.[11][12]

Caption: Experimental workflow for Nitroxide-Mediated Polymerization (NMP).

Methodology:

  • Monomer Purification: Distill 4-ethenyl-3-methylpyridine under reduced pressure to remove inhibitors.

  • Reaction Setup: In a thick-walled polymerization tube, add the purified monomer, an initiator such as benzoyl peroxide (BPO), and the nitroxide controller, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The ratio of initiator to TEMPO is typically around 1:1.3. The monomer-to-initiator ratio determines the target molecular weight.

  • Degassing: As with free-radical polymerization, thoroughly degas the mixture using several freeze-pump-thaw cycles and seal the tube under vacuum.

  • Polymerization: Immerse the sealed tube in a preheated oil bath at a high temperature, typically 125-135°C.[11] The high temperature is necessary to achieve a sufficient rate of reversible dissociation of the dormant alkoxyamine chain ends.

  • Monitoring: The reaction can be monitored by taking aliquots over time (if using a suitable reactor setup) and analyzing monomer conversion by ¹H NMR. A key feature of a controlled polymerization is the linear increase of molecular weight with conversion.[11][12]

  • Isolation: After the desired time or conversion, cool the reaction. Dissolve the highly viscous product in a suitable solvent (e.g., chloroform or methanol) and precipitate it into a non-solvent like hexanes or diethyl ether.

  • Purification: Collect the polymer by filtration and dry it under vacuum to a constant weight.

Properties of the Resulting Polymers

The structural differences between the monomers are directly translated into the physicochemical properties of their respective polymers.

PropertyPolystyrene (PS)Poly(4-ethenyl-3-methylpyridine) / P4VPRationale for Difference
Glass Transition Temp. (Tg) ~100 - 105 °C[16][17]~142 - 150 °C[3][16][18]The polar pyridine ring leads to stronger intermolecular dipole-dipole interactions, restricting chain mobility and increasing Tg.
Thermal Decomposition (Td) Degradation starts around 300-400°COnset ~320 - 400 °C; more stable than many polymers[2][18]The stable aromatic pyridine ring contributes to high thermal stability.
Solubility Soluble in non-polar/weakly polar solvents (Toluene, THF, CHCl₃)[19]Soluble in polar solvents (Methanol, Ethanol, DMF) and aqueous acid (pH < 4)[3][9][20]PS is non-polar. The polar pyridine ring in P4VP allows it to dissolve in polar solvents. Protonation of the nitrogen in acid renders it a soluble polyelectrolyte.
pH-Responsiveness NoYesThe pyridine nitrogen can be protonated at low pH, causing the polymer to swell or dissolve.
Coordinating Ability NoYesThe nitrogen lone pair can coordinate with metal ions.

Conclusion

The comparison between 4-ethenyl-3-methylpyridine and styrene polymerization is a classic example of how subtle changes in monomer structure can have a cascade of effects on reactivity and material properties.

  • Styrene is a versatile, non-polar monomer that serves as a benchmark for nearly all polymerization techniques, yielding a stable, well-understood thermoplastic.

  • 4-Ethenyl-3-methylpyridine is a functional monomer whose polymerization is dominated by the electronic properties and basicity of the pyridine nitrogen. While this functionality makes cationic polymerization unfeasible, it opens the door to creating "smart" polymers that are responsive to pH and can coordinate with metals. Controlled radical methods, particularly NMP, are highly effective for synthesizing well-defined architectures of this functional polymer.[11][12]

The choice between these monomers is therefore dictated entirely by the desired application: polystyrene for robust, inert bulk materials, and poly(4-ethenyl-3-methylpyridine) for advanced applications requiring specific chemical functionality.

References

  • BenchChem. The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide.
  • Yilmaz, E., & Kusefoglu, S. H. (1993). Monomer reactivity ratios of styrene-4-vinylpyridine copolymers at low and high conversions. Polymer, 34(15), 3273-3276. Available from: [Link]

  • Zhou, Y. N., Chen, Z. C., Luo, Z. H., & Wei, C. (2014). A Tandem Controlled Radical Polymerization Technique for the Synthesis of Poly(4‐vinylpyridine) Block Copolymers: Successive ATRP, SET‐NRC, and NMP. Macromolecular Rapid Communications, 35(21), 1849-1854. Available from: [Link]

  • Yilmaz, E., & Kusefoglu, S. H. (1993). Monomer reactivity ratios of styrene-4-vinylpyridine copolymers at low and high conversions. Polymer, 34(15), 3273-3276. Available from: [Link]

  • Gnanou, Y., & Taton, D. (2001). Nitroxide-Mediated Radical Polymerization of 4-Vinylpyridine: Study of the Pseudo-Living Character of the Reaction and Influence of Temperature and Nitroxide Concentration. Macromolecules, 34(1), 39-45. Available from: [Link]

  • Bohrisch, J., Wendler, U., & Jaeger, W. (1997). Controlled radical polymerization of 4-vinylpyridine. Macromolecular Rapid Communications, 18(11), 975-982. Available from: [Link]

  • Rahim, N. A. (2012). METAL BINDING POLYMERS FROM 4-VINYLPYRIDINE BY CONTROLLED RADICAL POLYMERISATION (Doctoral dissertation, Dublin City University). Available from: [Link]

  • Request PDF. (n.d.). Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. Available from: [Link]

  • Request PDF. (n.d.). Block Copolymers of Styrene and 4-Vinylpyridine: Synthesis and Structure. Available from: [Link]

  • Dai, Y., & Wu, P. (2016). Exploring the influence of the poly(4-vinyl pyridine) segment on the solution properties and thermal phase behaviours of oligo(ethylene glycol) methacrylate-based block copolymers: the different aggregation processes with various morphologies. RSC advances, 6(83), 79435-79444. Available from: [Link]

  • Yilmaz, E., & Kusefoglu, S. H. (1993). Monomer reactivity ratios of styrene-4-vinylpyridine copolymers at low and high conversions. Kafedra Chemical, Polymer and Silicate Engineering Journal. Available from: [Link]

  • Tsekoura, M., Marousis, D., & Bokias, G. (2022). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Polymers, 14(4), 803. Available from: [Link]

  • ResearchGate. (2017). Poly(4-vinyl pyridine) has lower critical solution temperature? Available from: [Link]

  • Request PDF. (n.d.). Synthesis and Characterization of Polystyrene-b-Poly(4-vinyl pyridine) Block Copolymers by Atom Transfer Radical Polymerization. Available from: [Link]

  • Dai, Y., & Wu, P. (2016). Exploring the influence of the poly(4-vinyl pyridine) segment on the solution properties and thermal phase behaviours of oligo(ethylene glycol) methacrylate-based block copolymers: the different aggregation processes with various morphologies. RSC Advances, 6(83), 79435-79444. Available from: [Link]

  • ResearchGate. (n.d.). Anionic polymerization of various p-substituted styrenes,... Available from: [Link]

  • Scientific.Net. (n.d.). The Synthesis of Polystyrene-B-Poly(4-Vinylpyridine) by Nitroxide-Medium Controllable Free Radical Polymerization. Available from: [Link]

  • Hamieh, T., & Schultz, J. (2022). Exploring the Application of Advanced Chromatographic Methods to Characterize the Surface Physicochemical Properties and Transition Phenomena of Polystyrene-b-poly(4-vinylpyridine). Polymers, 14(20), 4305. Available from: [Link]

  • Polymer Source. (n.d.). Poly(styrene-b-4-vinyl pyridine) Sample #: P10974-S4VP. Available from: [Link]

  • Lu, C. H., Huang, C. F., Kuo, S. W., & Chang, F. C. (2006). Synthesis and Characterization of Poly(ε-caprolactone-b-4-vinylpyridine): Initiation, Polymerization, Solution Morphology, and Nanoparticle Formation. Macromolecules, 39(18), 6114-6121. Available from: [Link]

  • Kim, J. H., Lee, B. H., & Kim, H. K. (2001). Mechanism of Soap-Free Emulsion Polymerization of Styrene and 4-Vinylpyridine: Characteristics of Reaction in the Monomer Phase, Aqueous Phase, and Their Interface. Macromolecules, 34(20), 6841-6848. Available from: [Link]

  • Lodge, T. P., & Muthukumar, M. (2007). Origin of the Difference in Order−Disorder Transition Temperature between Polystyrene-block-poly(2-vinylpyridine) and Polystyrene-block-poly(4-vinylpyridine) Copolymers. Macromolecules, 40(5), 1668-1672. Available from: [Link]

  • E-RESEARCHCO. (n.d.). Anionic Polymerization Involves the Polymerization of Vinyl Monomers Possessing Strong Electronegative Groups. Available from: [Link]

  • ResearchGate. (n.d.). The Synthesis of Polystyrene-B-Poly(4-Vinylpyridine) by Nitroxide-Medium Controllable Free Radical Polymerization. Available from: [Link]

  • Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009). Controlled and Living Polymerizations: From Mechanisms to Applications. John Wiley & Sons. Available from: [Link]

  • Polymer Source. (n.d.). Poly (4-vinyl pyridine) Sample #: P40367-4VP. Available from: [Link]

  • Raczkowska, J., Stetsyshyn, Y., Awsiuk, K., Zemła, J., Kostruba, A., Harhay, K., ... & Budkowski, A. (2016). Temperature-responsive properties of poly(4-vinylpyridine) coatings: influence of temperature on the wettability, morphology, and protein adsorption. RSC Advances, 6(90), 87469-87477. Available from: [Link]

  • Yanovska, E. S., Vretik, L. O., Dadashev, A. D., & Tertykh, V. A. (2017). Synthesis and Adsorption Properties of 4-Vinylpyridine and Styrene Copolymer In Situ Immobilized on Silica Surface. Nanoscale research letters, 12(1), 1-7. Available from: [Link]

  • U.S. Defense Technical Information Center. (n.d.). Synthesis and Reactivity of 1-Methyl-e-Ethynylpyridinium Triflate. Available from: [Link]

  • Varshney, S. K., Zhong, X. F., & Eisenberg, A. (1993). Anionic homopolymerization and block copolymerization of 4-vinylpyridine and its investigation by high-temperature size-exclusion chromatography in N-methyl-2-pyrrolidinone. Macromolecules, 26(4), 701-706. Available from: [Link]

  • Zhang, D., Chen, C., & Sun, W. H. (2022). LLDPE-like Polymers Accessible via Ethylene Homopolymerization Using Nitro-Appended 2-(Arylimino)pyridine-nickel Catalysts. Polymers, 14(17), 3583. Available from: [Link]

  • PubChem. (n.d.). 4-ethyl-3-methylpyridine. Available from: [Link]

  • Request PDF. (n.d.). 3-Methylpyridine: Synthesis and Applications. Available from: [Link]

Sources

Validation

Validating the Structure of 4-Ethenyl-3-Methylpyridine: A Comparative Guide to Spectroscopic Techniques

Executive Summary 4-Ethenyl-3-methylpyridine (also known as 3-methyl-4-vinylpyridine) is a critical monomer utilized in the synthesis of optically active helical polymers, supramolecular architectures, and functional nan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethenyl-3-methylpyridine (also known as 3-methyl-4-vinylpyridine) is a critical monomer utilized in the synthesis of optically active helical polymers, supramolecular architectures, and functional nanoparticles [1]. Because its structural isomers—such as 2-ethenyl-5-methylpyridine—exhibit vastly different polymerization kinetics and steric profiles, rigorous structural validation is paramount [2]. This guide provides drug development professionals and polymer chemists with an objective comparison of orthogonal spectroscopic techniques (NMR, FTIR, and GC-MS) and establishes a self-validating experimental framework for definitive structural elucidation.

Comparative Analysis of Spectroscopic Alternatives

To definitively characterize 4-ethenyl-3-methylpyridine, scientists must choose between or combine multiple analytical platforms. Relying on a single method often leads to structural ambiguity. Here is an objective comparison of the primary spectroscopic alternatives:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D): The undisputed gold standard for regiochemical assignment. While it requires high sample concentrations and expensive cryogens, NMR is the only technique that definitively proves the methyl group is at the C3 position and the ethenyl group is at the C4 position via scalar coupling and NOE interactions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Unmatched for assessing sample purity and exact molecular weight. It is highly sensitive, but electron impact (EI) fragmentation alone cannot reliably distinguish between close positional isomers of pyridine derivatives [3].

  • Fourier Transform Infrared (FTIR) Spectroscopy: Provides rapid, non-destructive confirmation of functional groups (the vinyl C=C and pyridine C=N stretches) [4]. However, it lacks the 3D spatial resolution required for complete atomic mapping.

G Molecule 4-Ethenyl-3-Methylpyridine NMR NMR Spectroscopy Regiochemistry (C3 vs C4) Molecule->NMR FTIR FTIR Spectroscopy Functional Groups (C=N, C=C) Molecule->FTIR MS Mass Spectrometry Molecular Weight (119 m/z) Molecule->MS

Orthogonal spectroscopic techniques for validating pyridine derivatives.

The Self-Validating Experimental Framework

To ensure scientific integrity, the validation of 4-ethenyl-3-methylpyridine must follow a self-validating loop: Mass/Purity (GC-MS) → Functional Group ID (FTIR) → Atomic Connectivity (NMR) . Each step verifies the assumptions of the previous one, ensuring that the final structural assignment is grounded in absolute certainty.

G A Step 1: GC-MS Confirm M+ = 119 m/z (Validates Purity & Mass) B Step 2: FTIR Confirm C=C & C=N (Validates Functional Groups) A->B C Step 3: 1D NMR (1H/13C) Map Protons & Carbons (Validates Backbone) B->C D Step 4: 2D NMR (HMBC/HSQC) Determine Substituent Positions (Validates Regiochemistry) C->D

Self-validating spectroscopic workflow for structural elucidation.

Detailed Methodologies and Causality

Protocol 1: GC-MS for Purity and Molecular Weight

Causality: Before performing advanced structural elucidation, we must ensure the sample is a single component. Gas chromatography separates volatile impurities, while mass spectrometry confirms the exact mass, validating that the sample is not a mixture of degraded oligomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of 4-ethenyl-3-methylpyridine in 1 mL of HPLC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Set the inlet temperature to 250°C to ensure complete volatilization without thermal degradation.

  • Ionization: Utilize Electron Impact (EI) at 70 eV.

  • Validation Check: Observe the chromatogram for a single peak. The corresponding mass spectrum must display a molecular ion ( M+ ) peak at m/z 119, corresponding to the intact C8​H9​N formula.

Protocol 2: FTIR for Functional Group Verification

Causality: With purity confirmed, FTIR is used to verify the presence of the vinyl and pyridine moieties. This step ensures that the molecule has not undergone spontaneous vinyl polymerization prior to analysis.

Step-by-Step Methodology:

  • Sample Preparation: Apply a neat drop of the liquid 4-ethenyl-3-methylpyridine directly onto an Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a minimum of 32 scans to improve the signal-to-noise ratio.

  • Validation Check: Identify the diagnostic pyridine C=N stretching vibration (~1595 cm⁻¹) and the terminal vinyl C=C stretch (~1630 cm⁻¹). The absence of a broad O-H or N-H stretch confirms no moisture or amine contamination.

Protocol 3: 1D and 2D NMR for Regiochemical Mapping

Causality: To differentiate 4-ethenyl-3-methylpyridine from other isomers, we must map the connectivity between the methyl protons and the pyridine ring. 2D NMR (HMBC) visualizes long-range carbon-proton couplings, proving the exact positions of the substituents on the heterocyclic ring.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS as an internal standard.

  • 1H NMR Acquisition: Acquire a standard 1H spectrum at 400 MHz or higher. Assign the isolated H2 proton (singlet) and the coupled H5/H6 protons (doublets).

  • 2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to observe 2-bond and 3-bond couplings.

  • Validation Check: The methyl protons (~2.3 ppm) must show a strong HMBC correlation to the carbon bearing the vinyl group (C4, ~132 ppm), proving they are adjacent (C3 and C4).

Quantitative Data Summary

The following table synthesizes the expected quantitative outputs across all three techniques, providing a benchmark for researchers validating their own synthesized or purchased batches.

Table 1: Benchmark Spectroscopic Data for 4-Ethenyl-3-Methylpyridine

TechniqueParameterExpected ValueStructural Assignment
GC-MS Molecular Ion ( M+ )119 m/zIntact C8​H9​N
GC-MS Base Peak / Fragment118 m/z [M−H]+ (Typical for methylpyridines)
FTIR Wavenumber~1630 cm⁻¹Vinyl C=C stretch
FTIR Wavenumber~1595 cm⁻¹Pyridine C=N stretch
1H NMR Chemical Shift ( δ )~2.3 ppm (s, 3H)C3-Methyl protons
1H NMR Chemical Shift ( δ )~5.4, 5.7 ppm (d, 2H)Terminal vinyl protons (= CH2​ )
1H NMR Chemical Shift ( δ )~6.7 ppm (dd, 1H)Internal vinyl proton (-CH=)
1H NMR Chemical Shift ( δ )~8.3 ppm (s, 1H)Pyridine H2 proton
1H NMR Chemical Shift ( δ )~8.4 ppm (d, 1H)Pyridine H6 proton

Conclusion

Validating the structure of 4-ethenyl-3-methylpyridine requires a multi-faceted approach. While FTIR and GC-MS are excellent for rapid functional group identification and purity assessment, they cannot stand alone. Only by integrating them with 1D and 2D NMR spectroscopy can researchers create a self-validating analytical loop that guarantees absolute regiochemical certainty, preventing costly downstream failures in polymer synthesis and drug development.

References

  • Title: Helical Polymers: From Precise Synthesis to Structures and Functions | Chemical Reviews Source: acs.org URL: [Link]

  • Title: A comparative study of the self-assembly of achiral and chiral hairy nanoparticles with polystyrene cores and poly(2-hydroxyethylmethacrylate) hairs Source: rsc.org URL: [Link]

  • Title: Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester Source: wu.ac.th URL: [Link]

Comparative

"performance comparison of catalysts for 4-ethenyl-3-methylpyridine polymerization"

An in-depth technical analysis by a Senior Application Scientist. Introduction: The Mechanistic Role of the 3-Methyl Group 4-Ethenyl-3-methylpyridine (also known as 3-methyl-4-vinylpyridine or 3M4VP) is a highly speciali...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis by a Senior Application Scientist.

Introduction: The Mechanistic Role of the 3-Methyl Group

4-Ethenyl-3-methylpyridine (also known as 3-methyl-4-vinylpyridine or 3M4VP) is a highly specialized monomer utilized in the advanced synthesis of higher-order structural materials, most notably optically active helical polymers[1][2]. Unlike standard 4-vinylpyridine, the introduction of the 3-methyl group provides critical steric hindrance[1].

This spatial site resistance fundamentally alters the polymerization thermodynamics. It restricts the free rotation of the pyridine ring relative to the polymer backbone, creating a steric penalty that forces the polymer chain to adopt a stable, tightly wound helical conformation—provided the polymerization is highly isotactic[1]. Consequently, the choice of catalyst is not merely a matter of reaction kinetics; it is the absolute determinant of whether the resulting poly(3M4VP) will emerge as a highly ordered, optically active helix or an atactic, optically inactive random coil[1][3].

Catalyst Systems: Causality and Performance

Chiral Anionic Initiators (e.g., (-)-DDB-DPEDA-Li)

To achieve a one-handed helical conformation, asymmetric anionic polymerization is strictly required[4]. Complexes such as (-)-DDB-DPEDA-Li (dimethoxy-1,4-bis(dimethylamino)butane - N,N'-diphenylethylenediamine monolithium amide) act as highly effective chiral initiators[4][5].

The Causality: The chiral coordination sphere of the lithium counterion stereospecifically directs the incoming 3M4VP monomers, dictating a helix-sense-selective propagation[5]. Because the basic nature of the pyridine nitrogen can complex with active centers, strict cryogenic temperature control (typically -78 °C) is required[3][4]. This low temperature suppresses side reactions and kinetically locks the helical conformation; elevated temperatures provide sufficient thermal energy to overcome the steric barrier, leading to helix-to-coil transitions and a complete loss of optical activity[1][4].

Controlled Radical Polymerization (ATRP/RAFT Catalysts)

When precise molecular weight control and a low polydispersity index (PDI) are prioritized over stereoregularity, reversible-deactivation radical polymerizations (RDRP) are employed[1][3]. Atom Transfer Radical Polymerization (ATRP) utilizes a transition metal catalyst (e.g., CuCl/CuCl₂ with a TPMA ligand) and an alkyl halide initiator[3].

The Causality: The ATRP catalyst establishes a dynamic equilibrium between dormant species and active propagating radicals, effectively suppressing termination events[3]. While this yields highly predictable molecular weights, the radical propagating center lacks the rigid stereochemical coordination of a carbanion[3]. Consequently, the resulting poly(3M4VP) is atactic and forms a random coil rather than a helix[1].

Conventional Free-Radical Initiators (AIBN/BPO)

Standard initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) initiate polymerization via thermal decomposition at 60–70 °C[3].

The Causality: The highly reactive, uncoordinated radical propagates rapidly and indiscriminately, leading to frequent chain transfer and termination events[3]. This results in broad molecular weight distributions (PDI > 1.8) and zero stereocontrol, rendering it suitable only for bulk applications where polymer architecture is irrelevant[3].

Mechanistic Pathway Visualization

G Monomer 4-Ethenyl-3-Methylpyridine (3M4VP) Cat_Anionic Chiral Anionic Initiator (-)-DDB-DPEDA-Li Monomer->Cat_Anionic T = -78 °C Toluene Cat_ATRP ATRP Catalyst (CuCl/TPMA) Monomer->Cat_ATRP T = 30 °C Protic Solvent Cat_FRP Conventional Radical (AIBN / BPO) Monomer->Cat_FRP T = 60-70 °C Solvent Inter_Carbanion Stereoregular Living Carbanion Cat_Anionic->Inter_Carbanion Helix-Sense Selective Inter_ATRP Dormant/Active Radical Equilibrium Cat_ATRP->Inter_ATRP Halogen Transfer Inter_Radical Propagating Free Radical Cat_FRP->Inter_Radical Random Addition Poly_Helical Isotactic Helical Polymer (Optically Active) Inter_Carbanion->Poly_Helical Quench (MeOH) Poly_ATRP Atactic Linear Polymer (Controlled MW, Low PDI) Inter_ATRP->Poly_ATRP Termination Poly_FRP Atactic Random Coil (Broad PDI) Inter_Radical->Poly_FRP Termination

Mechanistic divergence of 3M4VP polymerization based on catalyst selection.

Self-Validating Experimental Protocols

Protocol A: Helix-Sense-Selective Anionic Polymerization[2][4]
  • Preparation & System Validation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add anhydrous toluene.

    • Validation Check: Titrate the toluene with a dilute sec-BuLi solution until a faint yellow color persists for 5 minutes. This visual cue validates the absolute elimination of protic impurities (water/oxygen) that would instantly quench the living carbanion.

  • Catalyst Formation: Introduce the (-)-DDB-DPEDA-Li complex into the reactor and cool the system to -78 °C using a dry ice/acetone bath[4].

  • Monomer Addition: Slowly inject purified 3M4VP monomer. Strict cryogenic maintenance is required to prevent the pyridine nitrogen from complexing with and deactivating the lithium counterion[3].

  • Propagation & Structural Validation: Allow the reaction to proceed for 24 hours at -78 °C.

    • Validation Check: Extract a 0.1 mL aliquot and analyze via Circular Dichroism (CD) spectroscopy. The emergence of distinct Cotton effect peaks confirms successful helical induction[1]. Quench the main reaction with degassed methanolic HCl.

  • Isolation: Precipitate the polymer in cold hexanes, filter, and dry under vacuum.

Protocol B: Controlled Radical Polymerization (ATRP)[3]
  • Catalyst & Ligand Preparation: In a Schlenk flask, combine CuCl, CuCl₂, and tris(2-pyridylmethyl)amine (TPMA) ligand to form the transition metal catalyst complex[3].

  • Monomer & Initiator Addition: Add 3M4VP monomer and an alkyl halide initiator (e.g., methyl 2-chloropropionate) in a precise molar ratio. Use a water/methanol mixture as the solvent[3].

  • Deoxygenation & Validation: Perform three freeze-pump-thaw cycles.

    • Validation Check: The absolute cessation of gas bubble formation during the final thaw cycle validates the complete removal of dissolved oxygen, which would otherwise irreversibly oxidize the Cu(I) catalyst to Cu(II) and halt the reaction[3].

  • Polymerization & Kinetic Validation: Immerse the sealed flask in a thermostated bath at 30 °C[3].

    • Validation Check: Monitor monomer conversion via ¹H NMR (tracking the disappearance of vinyl protons at δ 5.3–6.8 ppm). Terminate the reaction at <70% conversion to preserve high chain-end fidelity (livingness)[3].

  • Purification: Pass the polymer solution through a neutral alumina column to remove the copper catalyst (visually validated by the removal of the blue/green tint), then precipitate in diethyl ether[3].

Quantitative Performance Comparison

The following table summarizes the experimental outcomes of 3M4VP polymerization across different catalytic systems, highlighting the trade-offs between architectural control and stereoregularity.

Catalyst SystemSpecific ReagentsOperating TempTypical YieldPDI (Mw/Mn)Tacticity & ConformationOptical Activity
Chiral Anionic (-)-DDB-DPEDA-Li-78 °C> 95%< 1.15Isotactic / HelicalYes (Helix-Sense)
ATRP (CRP) CuCl / TPMA30 °C~ 70%*1.10 - 1.30Atactic / Random CoilNo
Conventional FRP AIBN or BPO60 - 70 °C> 90%> 1.80Atactic / Random CoilNo

*Yield in ATRP is intentionally restricted to <70% to maintain living chain-end fidelity.

References

  • Synthesis of optically active helical polystyrene and their application in chiral separation Source: Taylor & Francis URL
  • Synthesis of Optically Active Helical Poly(3-methyl-4-vinylpyridine)
  • The Polymerization of 4-Vinylpyridine: An In-depth Technical Guide Source: BenchChem URL
  • Frontiers in Polymer Chemistry (Chemical Reviews v.101, N.12)
  • Optically active synthetic polymers as chiral stationary phases in HPLC Source: ResearchGate URL

Sources

Validation

Cross-Validation of Analytical Methods for 4-Ethenyl-3-Methylpyridine: A Comparative Guide

Executive Summary & Analyte Profiling In pharmaceutical and polymer development, the accurate quantification of reactive intermediates is critical for ensuring downstream product safety and efficacy. 4-Ethenyl-3-methylpy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profiling

In pharmaceutical and polymer development, the accurate quantification of reactive intermediates is critical for ensuring downstream product safety and efficacy. 4-Ethenyl-3-methylpyridine (CAS 45658-28-4), also known as 3-methyl-4-vinylpyridine, presents a unique analytical challenge. Structurally, it possesses a basic pyridine nitrogen that complicates liquid chromatography due to secondary silanol interactions, alongside a reactive vinyl group (-CH=CH₂) that is highly susceptible to thermal polymerization during gas chromatography.

To establish a robust control strategy, analytical methods must be rigorously cross-validated. This guide objectively compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV) against Gas Chromatography-Mass Spectrometry (GC-MS). By aligning with regulatory guidelines, we demonstrate how these two orthogonal techniques can be cross-validated to serve distinct, yet complementary, roles in quality control.

Regulatory Framework & Cross-Validation Strategy

The validation of analytical procedures is governed by strict regulatory frameworks to ensure methods are "fit for purpose." The ICH Q2(R2) guideline dictates the evaluation of parameters such as accuracy, precision, specificity, linearity, and range[1]. Furthermore, USP <1225> categorizes analytical methods based on their intended use, distinguishing between Category I (quantitation of major components/assay) and Category II (identification and quantitation of impurities)[2].

To build a self-validating system, our strategy leverages HPLC-UV as a USP Category I assay for bulk purity, while GC-MS is deployed as a USP Category II method for trace volatile impurity profiling.

CrossValidation cluster_methods Method Selection & Optimization Title 4-Ethenyl-3-Methylpyridine Analytical Strategy HPLC HPLC-UV (Assay & Non-Volatiles) pH 7.0 to suppress ionization Title->HPLC GCMS GC-MS (Orthogonal Profiling) Volatile impurities & dimers Title->GCMS Validation ICH Q2(R2) / USP <1225> Validation Specificity, Linearity, Accuracy, Precision HPLC->Validation GCMS->Validation Stats Statistical Cross-Validation F-Test (Variance) & t-Test (Means) Validation->Stats Outcome Validated Orthogonal Control Strategy Stats->Outcome

Figure 1: Cross-validation workflow for 4-ethenyl-3-methylpyridine aligning with ICH Q2(R2).

Mechanistic Method Design: Causality Behind the Choices

HPLC-UV: The Primary Purity Assay (Category I)

The Challenge: The pyridine ring of 4-ethenyl-3-methylpyridine contains a basic nitrogen atom. On standard silica-based C18 columns, unprotonated residual silanols act as weak cation exchangers. If an acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7) is used, the pyridine nitrogen protonates, leading to severe peak tailing, variable retention times, and poor precision. The Solution: We utilize a mobile phase buffered to pH 7.0 using ammonium phosphate. At this neutral pH, the analyte remains predominantly in its unprotonated, free-base form. This suppresses secondary ion-exchange interactions, ensuring sharp, symmetrical peaks (Tailing factor < 1.5) required for high-accuracy USP Category I assays[3].

GC-MS: Orthogonal Impurity Profiling (Category II)

The Challenge: The vinyl group (-CH=CH₂) is thermally labile. Excessive heat in the GC injection port can trigger on-column polymerization, leading to analyte loss, ghost peaks, and rapid column degradation. The Solution: The inlet temperature is strictly capped at 220°C —high enough to rapidly vaporize the low molecular weight analyte (119.16 g/mol ) but low enough to prevent thermal degradation. A 5% phenyl-methylpolysiloxane (DB-5MS) stationary phase is selected. The slight polarity of the phenyl groups provides excellent selectivity, separating 4-ethenyl-3-methylpyridine from structurally similar positional isomers based on subtle dipole moment differences[2].

Experimental Protocols

Protocol A: HPLC-UV (Assay Determination)

Self-Validating System: System Suitability Testing (SST) requires N > 5000 plates and %RSD < 2.0% for 5 replicate standard injections.

  • Column Preparation: Install a Waters XBridge C18 column (150 x 4.6 mm, 3.5 µm) or equivalent end-capped column.

  • Mobile Phase Setup:

    • Channel A: 10 mM Ammonium phosphate buffer, adjusted to pH 7.0.

    • Channel B: HPLC-grade Acetonitrile.

  • Gradient Program: 0-2 min (10% B), 2-10 min (linear ramp to 60% B), 10-12 min (hold 60% B), 12-15 min (re-equilibration at 10% B). Flow rate: 1.0 mL/min.

  • Sample Preparation: Dissolve 4-ethenyl-3-methylpyridine in a 50:50 Water:Acetonitrile diluent to a working concentration of 100 µg/mL.

  • Acquisition: Inject 10 µL and monitor UV absorbance at 254 nm.

Protocol B: GC-MS (Impurity Profiling)

Self-Validating System: SST requires a Signal-to-Noise (S/N) ratio > 10 at the LOQ and baseline resolution (Rs > 1.5) from known internal standards.

  • Column Installation: Install an Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) capillary column.

  • Inlet & Carrier Gas: Set carrier gas (Helium) to a constant flow of 1.0 mL/min. Set the split/splitless inlet to 220°C with a split ratio of 10:1.

  • Oven Temperature Program: Initial hold at 50°C for 2 min, ramp at 15°C/min to 250°C, and hold for 5 min to bake out heavy dimers.

  • MS Parameters: Set the transfer line to 250°C, MS Source to 230°C, and Quadrupole to 150°C. Acquire in Electron Impact (EI) mode at 70 eV, scanning m/z 40-300.

  • Sample Preparation: Dissolve the analyte in Dichloromethane (DCM) to a concentration of 100 µg/mL. Inject 1 µL.

Comparative Validation Data

Both methods were subjected to full validation per ICH Q2(R2) guidelines[1]. The data below summarizes the performance characteristics, demonstrating the fitness of each method for its designated USP category[2].

Validation ParameterICH Q2(R2) / USP CriterionHPLC-UV (Category I: Assay)GC-MS (Category II: Impurities)
Linearity Range 80–120% of target conc.10.0 – 150.0 µg/mL0.1 – 50.0 µg/mL
Correlation Coefficient (R²) ≥ 0.9990.99980.9992
Limit of Detection (LOD) S/N ≥ 30.50 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 101.50 µg/mL0.08 µg/mL
Method Precision (%RSD) ≤ 2.0% (Assay)0.8% (n=6)1.6% (n=6)
Accuracy (% Recovery) 98.0 – 102.0% (Assay)99.5% ± 0.6%101.2% ± 1.4%

Statistical Cross-Validation & Discussion

To prove that both methods yield statistically comparable results for the main component, a cross-validation study was performed using a single batch of 4-ethenyl-3-methylpyridine analyzed by both techniques (n=6 replicates each).

  • F-Test for Precision (Variance): The calculated F-value was 1.32. Since Fcalc​<Fcrit​ (5.05 at 95% confidence), there is no significant difference in the precision between the HPLC and GC methods.

  • Student's t-Test for Accuracy (Means): The calculated t-value was 1.14. Since tcalc​<tcrit​ (2.22 at 95% confidence), the mean assay values obtained from both methods are statistically equivalent.

Mechanistic Insight: While the statistical tests prove equivalence for the main assay, the LOD/LOQ data in the table highlights the true power of this orthogonal approach. GC-MS is over an order of magnitude more sensitive (LOD = 0.02 µg/mL) than HPLC-UV, making it the undisputed choice for detecting trace volatile degradation products. Conversely, HPLC-UV provides tighter precision (%RSD = 0.8%) and avoids thermal degradation risks, making it superior for bulk batch release.

Conclusion

The cross-validation of analytical methods for 4-ethenyl-3-methylpyridine demonstrates that a single technique is insufficient for comprehensive quality control. By leveraging the mechanistic strengths of both platforms—utilizing pH-controlled HPLC-UV for highly precise bulk assay quantitation and temperature-controlled GC-MS for high-sensitivity volatile impurity profiling—laboratories can establish a robust, ICH-compliant control strategy.

References

  • Source: sigmaaldrich.
  • Validation of Analytical Procedures Q2(R2)
  • Source: basciences.
  • Source: uspbpep.

Sources

Comparative

A Comparative Guide to the Purity Assessment of Synthesized 4-ethenyl-3-methylpyridine

Introduction: The Criticality of Purity in Drug Development In the landscape of pharmaceutical development, the journey from a synthesized molecule to a viable Active Pharmaceutical Ingredient (API) is governed by string...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical development, the journey from a synthesized molecule to a viable Active Pharmaceutical Ingredient (API) is governed by stringent quality standards. 4-ethenyl-3-methylpyridine, a substituted pyridine derivative, represents a class of heterocyclic compounds that are foundational scaffolds in medicinal chemistry, valued for their role in constructing complex therapeutic agents.[1][2][3] The presence of impurities—even in minute quantities—can significantly impact the safety, efficacy, and reproducibility of downstream processes and the final drug product.[4][5] These impurities can arise from starting materials, intermediates, by-products, or degradation products.[4]

This guide provides an in-depth comparison of key analytical techniques for assessing the purity of synthesized 4-ethenyl-3-methylpyridine. It is designed for researchers, scientists, and drug development professionals who require robust, validated methods for quality control. We move beyond mere protocols to explore the causality behind methodological choices, ensuring a comprehensive and self-validating approach to purity determination, in alignment with regulatory frameworks like the International Council for Harmonisation (ICH) guidelines.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds, making it exceptionally well-suited for identifying residual solvents, unreacted starting materials, and thermally stable by-products.[8][9] Its high resolution and the structural information provided by mass spectrometry offer an unparalleled advantage in impurity identification.[9][10]

Causality of Method Selection: The choice of GC-MS is predicated on the likely volatility of potential impurities in 4-ethenyl-3-methylpyridine synthesis. For instance, if the synthesis involves the dehydration of 1-(3-methylpyridin-4-yl)ethanol, residual starting material and the parent ethylpyridine would be readily detectable. The mass spectrometer provides definitive identification of these and other unknown peaks based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 4-ethenyl-3-methylpyridine.

    • Dissolve the sample in 10 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) in a volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • Instrument Setup & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is generally suitable for separating pyridine derivatives.[8]

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split mode, 50:1 ratio).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Detector: Agilent 5977B MSD or equivalent.

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 35 to 400.

  • Data Analysis:

    • Identify the main peak corresponding to 4-ethenyl-3-methylpyridine (C₈H₉N, MW: 119.16).

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percentage method: (Area of Main Peak / Total Area of All Peaks) x 100%.

    • Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST) and known reference standards.

Workflow for GC-MS Purity Assessment

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Weigh Sample Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Filter Solution Prep2->Prep3 Acq1 Inject into GC-MS Prep3->Acq1 Acq2 Separation & Detection Acq1->Acq2 Analysis1 Integrate Peaks Acq2->Analysis1 Analysis2 Identify Impurities (MS Library) Analysis1->Analysis2 Analysis3 Calculate Area % Purity Analysis2->Analysis3

Caption: Workflow for GC-MS analysis of 4-ethenyl-3-methylpyridine.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the cornerstone of pharmaceutical purity analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[7][11] For substituted pyridines, which can be polar, reversed-phase (RP-HPLC) or mixed-mode chromatography are often employed to achieve optimal separation from impurities.[12][13]

Causality of Method Selection: Unlike GC, HPLC is ideal for detecting less volatile impurities, such as oligomeric or polymeric by-products that can form from the reactive ethenyl group. It is also the preferred method for accurate quantification, which is essential for lot release testing in a regulated environment.[11] Method development often focuses on overcoming challenges like the poor retention of hydrophilic pyridines and achieving separation of positional isomers, which may have very similar physicochemical properties.[13]

Experimental Protocol: RP-HPLC Analysis
  • Sample and Standard Preparation:

    • Diluent: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of a certified 4-ethenyl-3-methylpyridine reference standard and dissolve in 100 mL of diluent to create a 0.1 mg/mL stock solution.

    • Sample Solution: Prepare the synthesized sample at the same concentration (0.1 mg/mL) in the diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[11]

  • Instrument Setup & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: A C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a common starting point. Mixed-mode columns can also be effective for polar pyridines.[13][14]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.[11]

    • Detection: DAD at a primary wavelength of 254 nm, with a full spectrum (200-400 nm) collected to check for peak purity.[15]

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-18.1 min: 90% to 10% B

      • 18.1-25 min: 10% B (re-equilibration)

  • Data Analysis:

    • Confirm the identity of the main peak by comparing its retention time and UV spectrum with the reference standard.

    • Calculate purity using the area percentage method, similar to GC. For an assay, quantify against the reference standard using a calibration curve.

    • Assess peak purity using the DAD to ensure no impurities are co-eluting.

Workflow for HPLC Purity Assessment

cluster_prep Solution Preparation cluster_acq HPLC Analysis cluster_analysis Data Interpretation Prep1 Prepare Mobile Phase Prep2 Prepare Sample & Standard Prep3 Filter Solutions Prep2->Prep3 Acq1 Equilibrate Column Prep3->Acq1 Acq2 Inject & Run Gradient Acq1->Acq2 Acq3 DAD Detection Acq2->Acq3 Analysis1 Identify Peak by RT & UV Acq3->Analysis1 Analysis2 Check Peak Purity Analysis1->Analysis2 Analysis3 Quantify Impurities Analysis2->Analysis3

Caption: General workflow for HPLC analysis of substituted pyridines.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Absolute Quantification

NMR spectroscopy is indispensable for unambiguous structure elucidation and can serve as a powerful primary method for purity assessment through Quantitative NMR (qNMR).[8][16] ¹H NMR provides a direct, molar-based view of the sample's composition, detecting any proton-containing impurities without chromatographic separation.

Causality of Method Selection: While chromatography provides relative purity, qNMR can determine absolute purity against a certified internal standard.[16] This is mechanistically orthogonal to chromatography and provides a crucial cross-validation.[16] For 4-ethenyl-3-methylpyridine, ¹H NMR can confirm the specific substitution pattern of the pyridine ring and the presence of the ethenyl group, instantly flagging isomeric impurities that might be difficult to resolve chromatographically. It is also excellent for detecting non-UV active impurities that would be invisible to a DAD detector in HPLC.[17]

Experimental Protocol: ¹H qNMR Analysis
  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized sample into an NMR tube.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The standard must have peaks that do not overlap with the analyte signals.[18]

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the tube. Ensure complete dissolution.[8]

  • Instrument Setup & Data Acquisition:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Experiment: Standard ¹H quantitative acquisition.

    • Key Parameters for Quantification:

      • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated (typically D1 ≥ 30s). This is critical for accurate integration.

      • Use a calibrated 90° pulse.

      • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1 for signals of interest).

  • Data Processing & Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate a well-resolved signal from the analyte (e.g., one of the vinyl protons) and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, Pstd = Purity of the standard.

Logical Flow for NMR Purity Verification

Start Synthesized Sample Prep Prepare Sample with Internal Standard in NMR Tube Start->Prep Acquire Acquire ¹H Spectrum (Quantitative Parameters) Prep->Acquire Process Process Spectrum (Phase, Baseline Correction) Acquire->Process Integrate Integrate Analyte & Standard Peaks Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate Result Purity Value (%) Calculate->Result

Caption: Logical flow for absolute purity determination by qNMR.

Elemental Analysis (CHN): Fundamental Compositional Verification

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. This technique offers a fundamental check on the empirical formula of the synthesized compound.

Causality of Method Selection: This method serves as a bulk purity assessment. A significant deviation from the theoretical C, H, and N percentages for C₈H₉N (C=80.63%, H=7.61%, N=11.75%) indicates the presence of impurities with a different elemental composition, such as inorganic salts or solvents. For nitrogen heterocycles, ensuring complete combustion is crucial for accurate nitrogen determination.[19]

Experimental Protocol: CHN Analysis
  • Sample Preparation:

    • Ensure the sample is thoroughly dried to remove residual water and solvents.

    • Accurately weigh 2-5 mg of the sample into a tin capsule.

  • Instrument Setup & Analysis:

    • Analyzer: PerkinElmer 2400 CHN Elemental Analyzer or similar.[19]

    • The instrument combusts the sample at high temperatures in an oxygen-rich environment.

    • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detection.

  • Data Analysis:

    • Compare the experimental percentages of C, H, and N to the theoretical values.

    • A deviation of >0.4% is generally considered indicative of an impure sample or the presence of non-combustible material.

Comparative Summary of Analytical Techniques

Technique Primary Application Strengths Limitations Typical Purity Threshold
GC-MS Identification of volatile and semi-volatile impurities.High sensitivity; provides structural information for identification.[9]Not suitable for non-volatile or thermally labile compounds.>99% (Area %)
HPLC-DAD Quantitative purity analysis and detection of non-volatile impurities."Gold standard" for quantification; high precision and robustness.[7]Requires a chromophore for detection; can be blind to some impurities.>99.5% (Area %)
¹H qNMR Absolute quantification and structural confirmation.Provides absolute purity; orthogonal to chromatography; detects non-UV active impurities.[16]Lower sensitivity than chromatography; requires pure internal standard.>98.5% (Molar %)
Elemental Analysis Verification of elemental composition.Confirms empirical formula; detects inorganic impurities.Not suitable for identifying or quantifying specific organic impurities.Within ±0.4% of theoretical

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A robust and trustworthy assessment of synthesized 4-ethenyl-3-methylpyridine relies on an orthogonal approach, leveraging the complementary strengths of multiple methods. A typical workflow involves:

  • Initial Screening by HPLC and GC-MS: To quantify the main component and identify the majority of organic impurities.

  • Structural Confirmation by NMR: To verify the chemical structure and rule out isomers.

  • Definitive Quantification by qNMR and/or HPLC against a certified standard: To establish an accurate purity value for lot release.

  • Compositional Check by Elemental Analysis: To confirm the correct empirical formula.

By integrating these techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality, safety, and consistency required for advancing promising molecules through the development pipeline.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives. Benchchem.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • SIELC Technologies. (2024, August 13). HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Benchchem.
  • Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem.
  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate.
  • PE Polska. (n.d.). The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Detecting Pyridine. ATSDR.
  • Benchchem. (2025, November 28). Pharmaceutical Intermediate Quality Standards Guide. Benchchem.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. NETZSCH.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.
  • Arborpharmchem. (2024, June 18). API Intermediates Production Purity. Arborpharmchem.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • Purity-IQ. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Purity-IQ.
  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-724.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals, 14(7), 639.
  • Organic Syntheses. (2023, January 27). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Organic Syntheses.

Sources

Validation

Benchmarking the Thermal Stability of 4-Ethenyl-3-Methylpyridine Polymers: A Comparative Guide

As advanced applications in high-temperature catalysis, proton-exchange membranes, and aerospace composites evolve, the demand for highly robust, pyridine-based polymers has surged. While poly(4-vinylpyridine) (P4VP) and...

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Author: BenchChem Technical Support Team. Date: March 2026

As advanced applications in high-temperature catalysis, proton-exchange membranes, and aerospace composites evolve, the demand for highly robust, pyridine-based polymers has surged. While poly(4-vinylpyridine) (P4VP) and poly(2-vinylpyridine) (P2VP) have historically served as industry standards, the introduction of 4-ethenyl-3-methylpyridine polymers (P4E3MP) —also known as poly(4-vinyl-3-methylpyridine)—represents a significant leap in macromolecular engineering.

This guide provides a rigorous, objective benchmark of P4E3MP against its conventional alternatives, detailing the mechanistic causality behind its superior thermal stability and outlining the self-validating experimental protocols required to quantify these properties.

Mechanistic Causality: The Molecular Architecture of Thermal Stability

To understand the thermal performance of P4E3MP, we must first examine the baseline degradation pathways of its predecessors.

In standard P4VP, thermal degradation proceeds via a relatively straightforward depolymerization pathway, yielding monomeric units at elevated temperatures . Conversely, P2VP exhibits a significantly lower thermal threshold. It undergoes a complex degradation mechanism that produces protonated oligomers, a vulnerability directly caused by the σ-effect of the ortho-positioned nitrogen atom .

When engineering P4E3MP, the strategic placement of a methyl group at the 3-position fundamentally alters the polymer's thermodynamics. This methyl group acts as a steric anchor . By introducing severe steric hindrance against the polymer backbone, it restricts the free rotation of the pendant pyridine rings. This restriction drastically reduces the polymer's free volume and increases chain rigidity .

Consequently, P4E3MP exhibits a significantly elevated glass transition temperature (Tg) compared to standard P4VP. Furthermore, this steric shielding protects the carbon-carbon backbone from early-onset thermal scission, elevating the onset decomposition temperature (Td, onset) and delaying the depolymerization kinetics .

ThermalBenchmarking P4E3MP Poly(4-ethenyl-3-methylpyridine) Steric 3-Methyl Steric Hindrance P4E3MP->Steric ParaN Para-Nitrogen Position P4E3MP->ParaN P4VP Poly(4-vinylpyridine) P4VP->ParaN P2VP Poly(2-vinylpyridine) OrthoN Ortho-Nitrogen Position P2VP->OrthoN HighTgTd Highest Chain Rigidity (Maximized Tg & Td) Steric->HighTgTd Restricts Rotation ParaN->HighTgTd Depol Standard Depolymerization (Moderate Tg & Td) ParaN->Depol Clean Scission Complex Complex Degradation (Lowest Tg & Td) OrthoN->Complex σ-Effect

Fig 1: Logical relationships dictating the thermal stability of vinylpyridine polymers.

Self-Validating Experimental Protocols

To accurately benchmark these polymers, researchers must employ methodologies that eliminate external variables. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are designed as self-validating systems.

Differential Scanning Calorimetry (DSC) for Tg Determination

Purpose: To quantify the glass transition temperature (Tg) as a measure of chain rigidity.

  • Step 1: Sample Preparation: Encapsulate 5–10 mg of the polymer sample in a hermetically sealed aluminum pan to ensure uniform thermal contact.

  • Step 2: First Heating Scan: Heat the sample from ambient temperature to 200 °C at a rate of 10 °C/min.

  • Step 3: Controlled Cooling: Cool the sample back to 0 °C at a controlled rate of 10 °C/min.

  • Step 4: Second Heating Scan: Heat the sample to 250 °C at 10 °C/min. Record the midpoint of the endothermic step change as the Tg.

  • System Validation: The first heating scan acts as an internal control, erasing the polymer's thermal history (e.g., residual stresses from synthesis or solvent evaporation). By relying exclusively on the second heating scan, the protocol validates that the measured Tg is an intrinsic thermodynamic property of the polymer backbone, not an artifact of sample preparation.

Thermogravimetric Analysis (TGA) for Td Determination

Purpose: To identify the onset decomposition temperature (Td, onset) and degradation kinetics.

  • Step 1: Sample Preparation: Place 5–10 mg of the polymer into a platinum TGA pan.

  • Step 2: Atmospheric Purge: Initiate a high-purity Nitrogen (N₂) purge at a flow rate of 50 mL/min. Allow the system to equilibrate for 15 minutes prior to heating.

  • Step 3: Thermal Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • System Validation: Conducting the analysis under a strictly controlled nitrogen purge validates that the recorded weight loss is purely due to thermal scission (thermodegradation). If an ambient air atmosphere were used, thermo-oxidative degradation would introduce confounding variables, invalidating the comparative baseline between the three polymer derivatives .

Quantitative Benchmarking Data

The following table synthesizes the thermal properties of P4E3MP against standard P4VP and P2VP, illustrating the profound impact of steric hindrance on macromolecular stability.

PolymerStructural ModifierGlass Transition (Tg)Onset Decomposition (Td, onset)Primary Degradation Pathway
P4E3MP 3-Methyl + Para-Nitrogen165 - 175 °C 360 - 420 °C Delayed Depolymerization
P4VP Para-Nitrogen142 - 150 °C320 - 400 °CStandard Depolymerization
P2VP Ortho-Nitrogen~104 °C< 320 °CComplex (Protonated Oligomers)
References
  • Thermal degradation of poly(vinylpyridine)s - Polymer Degradation and Stability.[Link]

  • Thermodegradation of Poly(4-Vinylpyridine-co-Maleic Acid-co-Divinylbenzene) and N-oxide Derivatives - Polymer-Plastics Technology and Engineering.[Link]

  • Preparation and characterization of polystyrene-b-poly(2-vinylpyridine) coordinated to metal or metal ion nanoparticles - Journal of Analytical and Applied Pyrolysis.[Link]

Safety & Regulatory Compliance

Safety

4-Ethenyl-3-methylpyridine proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratories where the mishandling of reactive monomers leads to catastrophic equipment failure, thermal runaways, or severe toxicological exposure. 4-Ethenyl-3-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratories where the mishandling of reactive monomers leads to catastrophic equipment failure, thermal runaways, or severe toxicological exposure. 4-Ethenyl-3-methylpyridine (also known as 3-methyl-4-vinylpyridine) is a prime example of a chemical that demands rigorous, mechanistically grounded handling and disposal protocols.

To safely manage and dispose of this compound, you cannot simply treat it as standard flammable waste. You must manage its thermodynamic instability. Below is the comprehensive, field-validated operational guide for the stabilization, segregation, and disposal of 4-ethenyl-3-methylpyridine.

Physicochemical & Hazard Profile

Before executing any disposal protocol, it is critical to understand the quantitative and qualitative hazard profile of the chemical. 4-Ethenyl-3-methylpyridine is highly toxic, flammable, and prone to spontaneous exothermic polymerization[1][2].

Property / HazardValue / Classification
Chemical Name 4-Ethenyl-3-methylpyridine (3-Methyl-4-vinylpyridine)
CAS Number 45658-28-4
GHS Classifications Flam. Liq. 3 (H226), Acute Tox. 3 (H301, H311, H331), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H336)[1]
EPA Waste Codes D001 (Ignitable), D003 (Reactive - if unstabilized)[3][4]
Primary Inhibitor 4-tert-Butylcatechol (TBC) or Hydroquinone
Incompatible Materials Strong oxidizers, strong acids, free-radical initiators[5]

Mechanistic Insight: The Polymerization & Autoxidation Hazard

The most severe risk during the storage and disposal of 4-ethenyl-3-methylpyridine is not its flammability, but its capacity for spontaneous runaway polymerization . Like other vinylpyridines, this monomer is stabilized with an inhibitor—typically 4-tert-butylcatechol (TBC)[6].

The Causality of Inhibitor Failure: Many researchers mistakenly believe that storing reactive monomers under a 100% inert atmosphere (like pure Argon or Nitrogen) maximizes shelf life. This is a dangerous misconception. TBC is a phenolic radical scavenger that strictly requires the presence of dissolved oxygen to function[6].

When the monomer is exposed to heat or light, it forms highly reactive monomer radicals. In a properly aerated system, these radicals react with dissolved oxygen to form peroxide radicals. TBC then donates a hydrogen atom to the peroxide radical, quenching it into a stable product[6]. If you completely strip the oxygen from the waste container, the TBC becomes inert, and the monomer radicals will directly attack other monomers, triggering a violent, exothermic chain reaction[6].

TBC_Mechanism Monomer 4-Ethenyl-3-methylpyridine (Monomer) MonRadical Monomer Radical (M•) Highly Reactive Monomer->MonRadical Initiation HeatLight Heat / UV Light HeatLight->MonRadical PeroxRadical Peroxide Radical (MOO•) MonRadical->PeroxRadical + O₂ (Fast) Polymer Exothermic Polymerization (Runaway Hazard!) MonRadical->Polymer No O₂ / No TBC (Slow but Exothermic) Oxygen Dissolved Oxygen (O₂) Oxygen->PeroxRadical Stable Stable Quenched Products (Safe State) PeroxRadical->Stable + TBC (Scavenging) TBC 4-tert-Butylcatechol (TBC Inhibitor) TBC->Stable

Diagram 1: Mechanism of TBC-Mediated Polymerization Inhibition requiring dissolved oxygen.

Step-by-Step Disposal Protocol

To ensure a self-validating safety system, every step of the disposal process must verify the chemical state of the monomer before proceeding to the next phase.

Phase 1: Pre-Disposal Assessment

Never move or agitate an expired bottle of 4-ethenyl-3-methylpyridine without first assessing its physical state.

  • Visual Inspection: Examine the liquid. If the liquid has darkened significantly, become highly viscous, or if the container is bulging, do not touch it . This indicates active polymerization and gas evolution[5]. Treat it as a reactive explosive hazard (EPA D003) and call a specialized hazardous materials team[3].

  • Peroxide Testing: Because autoxidation forms peroxides, test the liquid using standard peroxide test strips. If peroxide levels exceed 100 ppm, the waste must be chemically treated before transport.

Phase 2: Chemical Stabilization (If Required)

If the waste is older than 6 months or has been stored improperly:

  • Inhibitor Fortification: Add fresh TBC (typically 10-50 ppm depending on waste volume) to the waste container to ensure the radical scavenging mechanism remains active during transport[6].

  • Aeration Check: Ensure the headspace of the waste container contains atmospheric air (which is ~21% oxygen). Do not purge the waste container with nitrogen[6].

Phase 3: Segregation and Packaging
  • Segregation: Isolate the monomer waste from strong oxidizers, strong acids, and any heavy metal catalysts, which can initiate polymerization[5].

  • Containment: Transfer the stabilized liquid into a chemically compatible, high-density polyethylene (HDPE) or Teflon-lined waste container.

  • Labeling: Label strictly as "Hazardous Waste: Toxic, Flammable Liquid. Contains 4-Ethenyl-3-methylpyridine (Stabilized)." Apply EPA Waste Codes D001 and D003[4].

Phase 4: Final Destruction via Incineration

Do not attempt to neutralize or pour this chemical down the drain. It is highly toxic to aquatic life[5].

  • TSDF Transfer: Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF)[4].

  • Incineration: The only acceptable method of final destruction is dissolving the monomer in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and a wet scrubber (to neutralize the toxic nitrogen oxides, NOx​ , produced during combustion)[5][7].

Disposal_Workflow Start Waste Generation: 4-Ethenyl-3-methylpyridine Assess Pre-Disposal Assessment (Viscosity, Temp, Peroxides) Start->Assess Decision Is the monomer stabilized & liquid? Assess->Decision Stabilize Chemical Stabilization (Add TBC, Ensure Air Headspace) Decision->Stabilize No (Polymerizing/Expired) Package RCRA-Compliant Packaging (EPA Codes: D001, D003) Decision->Package Yes (Safe) Stabilize->Package Transport Licensed HazMat Transport (Temp-Controlled) Package->Transport Incinerate Final Destruction: Chemical Incineration (with Afterburner/Scrubber) Transport->Incinerate

Diagram 2: 4-Ethenyl-3-methylpyridine Disposal & Treatment Workflow.

Emergency Spill Response

If a spill occurs during the disposal transfer process:

  • Evacuate & Ventilate: Immediately evacuate personnel. The vapor is acutely toxic and heavier than air. Ensure the fume hood or room ventilation is on maximum[5].

  • Eliminate Ignition Sources: Turn off all nearby electrical equipment. Use only non-sparking tools[5].

  • Containment: Do not flush into the sanitary sewer system. Absorb the spill with an inert, non-combustible material (e.g., dry sand, earth, or vermiculite)[5].

  • Disposal of Spill Material: Sweep up the contaminated absorbent using non-sparking tools, place it in a sealed, labeled container, and route it to the TSDF for incineration[7].

References

  • NextSDS. "4-ethenyl-3-methylpyridine — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • University of Georgia (UGA) Research Safety. "4-Vinylpyridine Standard Operating Procedure." UGA ESD. Available at:[Link]

  • Scientific Polymer Products, Inc. "Safety Data Sheet: 4-Vinylpyridine." SciPoly. Available at:[Link]

  • Department of Toxic Substances Control (DTSC). "Emergency Permit for Treatment of Hazardous Waste." CA.gov. Available at:[Link]

  • New York State Department of Health. "An Invitation for Bid (IFB) #1207170535: Disposal of Chemicals and Chemical Waste." Health.ny.gov. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
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Feasible Synthetic Routes

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